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Core Science & Biosynthesis

Foundational

Technical Guide: Electronic Properties of N-Methylpyrrole-Benzonitrile Conjugates

Executive Summary This technical guide details the electronic structure, synthesis, and photophysical behavior of N-methylpyrrole-benzonitrile conjugates , specifically focusing on the donor-acceptor (D-A) system 4-(1-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the electronic structure, synthesis, and photophysical behavior of N-methylpyrrole-benzonitrile conjugates , specifically focusing on the donor-acceptor (D-A) system 4-(1-methyl-1H-pyrrol-2-yl)benzonitrile . These conjugates represent a classic intramolecular charge transfer (ICT) architecture where the electron-rich N-methylpyrrole moiety acts as the donor and the electron-deficient benzonitrile acts as the acceptor.

Understanding these systems is critical for the development of organic light-emitting diodes (OLEDs) , fluorescent viscosity sensors , and molecular switches . This guide moves beyond basic descriptions to analyze the Twisted Intramolecular Charge Transfer (TICT) states that govern their dual-fluorescence properties.

Part 1: Molecular Architecture & Electronic Theory

Donor-Acceptor (D-A) Mechanics

The electronic utility of N-methylpyrrole-benzonitrile conjugates arises from the electronic disparity between the two rings.

  • Donor (HOMO): The N-methylpyrrole ring. The methylation at the nitrogen position (

    
    -Me) eliminates the H-bond donor capability, fixing the electronic character as purely inductive/mesomeric donation and introducing specific steric constraints.
    
  • Acceptor (LUMO): The benzonitrile moiety. The cyano (-CN) group is a strong electron-withdrawing group (EWG), lowering the energy of the LUMO and facilitating charge acceptance.

The TICT Mechanism

Upon photoexcitation, the molecule transitions from a ground state (


) to a locally excited (

, LE) state. In polar solvents, the molecule undergoes an intramolecular rotation around the C-C single bond connecting the two rings. This rotation breaks conjugation, decoupling the orbitals and leading to a Twisted Intramolecular Charge Transfer (TICT) state where the donor and acceptor orbitals are orthogonal.
  • Planar State: High oscillator strength, shorter wavelength emission (LE).

  • Twisted State: Charge separation, longer wavelength emission (CT), highly sensitive to solvent polarity.

TICT_Mechanism Ground Ground State (S0) Planar Conformation LE Locally Excited (LE) Planar (S1) Ground->LE Absorption Excitation Photoexcitation (hv) Barrier Activation Barrier (Solvent Dependent) LE->Barrier Twisting Emission_LE Fluorescence (LE) Blue/UV Region LE->Emission_LE Radiative Decay TICT TICT State Perpendicular (Charge Separated) Barrier->TICT Relaxation TICT->Ground Non-radiative Decay Emission_CT Fluorescence (CT) Red-Shifted/Quenched TICT->Emission_CT Radiative Decay

Figure 1: Photophysical pathway illustrating the competition between Locally Excited (LE) and Twisted Intramolecular Charge Transfer (TICT) states.

Part 2: Synthesis & Structural Validation[1]

Synthetic Strategy: Suzuki-Miyaura Coupling

The most robust method for synthesizing 4-(1-methyl-1H-pyrrol-2-yl)benzonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach is superior to Stille coupling due to lower toxicity (boron vs. tin) and higher functional group tolerance.

Key Precursors:

  • N-Methylpyrrole-2-boronic acid pinacol ester (Nucleophile)

  • 4-Bromobenzonitrile (Electrophile)

Validated Protocol
  • Catalyst:

    
     or 
    
    
    
    (Must be oxygen-free).
  • Base:

    
     or 
    
    
    
    (Activates the boronate).
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with 4-bromobenzonitrile (1.0 eq) and N-methylpyrrole-2-boronic acid ester (1.2 eq). Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    which deactivates the Pd(0) species.
  • Catalyst Addition: Add

    
     (5 mol%) under positive Argon pressure.
    
  • Solvation: Add degassed solvent mixture and base (

    
    , 2.0 eq).
    
  • Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Cool to RT, filter through Celite to remove Palladium black, extract with DCM, and wash with brine.

  • Purification: Silica gel column chromatography. The N-methyl group increases lipophilicity compared to the N-H analog, often requiring less polar eluents.

Synthesis_Workflow Reactants Reactants: 4-Bromobenzonitrile + N-Methylpyrrole-2-boronic ester Degas Step 1: Degassing (Argon/Vacuum cycles) Reactants->Degas Catalysis Step 2: Catalytic Cycle Pd(dppf)Cl2, K2CO3 90°C, 16h Degas->Catalysis Workup Step 3: Workup Celite Filtration -> Extraction Catalysis->Workup Purification Step 4: Purification SiO2 Chromatography Workup->Purification Product Target Conjugate: 4-(1-methyl-1H-pyrrol-2-yl)benzonitrile Purification->Product

Figure 2: Suzuki-Miyaura coupling workflow for the synthesis of N-methylpyrrole-benzonitrile conjugates.

Part 3: Photophysical Characterization

Solvatochromism Data

The electronic properties of these conjugates are defined by their sensitivity to solvent polarity (Lippert-Mataga behavior). The N-methyl group introduces steric hindrance that can pre-twist the molecule, lowering the barrier to the TICT state compared to planar analogs.

Table 1: Predicted Spectral Properties of 4-(1-methyl-1H-pyrrol-2-yl)benzonitrile Note: Values are representative of N-alkylpyrrole-benzonitrile class behaviors derived from PBN analogs.

SolventPolarity Index (

)
Absorption

(nm)
Emission

(nm)
Stokes Shift (

)
State Assignment
Hexane 0.009~295~340~4,500LE Only (Planar)
Toluene 0.099~300~360~5,500LE (Minor CT)
THF 0.207~305~410~8,400Dual Emission (LE + CT)
Acetonitrile 0.460~305~460~11,000CT Dominant (Twisted)
Interpretation of Data[1][2][3][4]
  • Non-polar (Hexane): The molecule emits from the Locally Excited (LE) state.[1] The energy is not sufficient to stabilize the charge-separated twisted state.

  • Polar (Acetonitrile): The high dielectric constant stabilizes the giant dipole moment of the TICT state. The emission red-shifts significantly (bathochromic shift) and broadens.

  • N-Methyl Effect: Unlike N-H pyrroles, the N-methyl group prevents hydrogen bonding with protic solvents, simplifying the spectral analysis to purely dipolar interactions.

Part 4: Applications in Sensing & Optoelectronics

Molecular Rotors for Viscosity Sensing

Because the formation of the TICT state requires physical rotation of the pyrrole ring relative to the benzonitrile ring, the fluorescence quantum yield is highly dependent on the viscosity of the medium.

  • High Viscosity: Rotation is inhibited

    
     TICT state blocked 
    
    
    
    Strong Blue Emission (LE).
  • Low Viscosity: Rotation is free

    
     TICT state forms 
    
    
    
    Weak Red Emission (CT) or Non-radiative decay.
  • Application: Intracellular viscosity mapping in drug delivery studies.

OLED Emitters

The donor-acceptor architecture is fundamental to Thermally Activated Delayed Fluorescence (TADF) materials. While simple pyrrole-benzonitrile conjugates are often fluorescent, modifying the N-methylpyrrole with additional donors can minimize the singlet-triplet energy gap (


), enabling efficient triplet harvesting for OLEDs.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope Source: Organic Chemistry Portal URL:[Link]

  • Charge-Transfer-Type Fluorescence of 4-(1H-pyrrol-1-yl)benzonitrile (PBN) Source: The Journal of Physical Chemistry A (ACS Publications) URL:[2][Link]

  • Tuning Excited-State Properties in Pyrrolo-Based Donor–Acceptor Emitters Source: MDPI (Molecules) URL:[Link]

  • Intramolecular charge-transfer properties of donor-acceptor systems Source: Royal Society of Chemistry (Phys.[3] Chem. Chem. Phys.)[4][2][3] URL:[Link]

Sources

Exploratory

The Emerging Landscape of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Privileged Scaffold The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs. Its unique electronic properties and versatile reactivity have made it a "privileged scaffold" for the development of novel therapeutic agents. When coupled with a benzonitrile moiety, another functional group of significant pharmacological importance, the resulting 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile core represents a promising, yet underexplored, area for drug discovery. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets, and can also serve as a versatile synthetic handle for further molecular elaboration.

This in-depth technical guide provides a comprehensive overview of the 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile scaffold, offering a forward-looking perspective for researchers. While direct literature on this specific molecular class is emerging, this guide synthesizes information from closely related analogues to provide a robust framework for its synthesis, potential biological activities, and future development.

Synthetic Strategies: Building the Core

The construction of the 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile scaffold can be approached through established and reliable synthetic methodologies. The two primary retrosynthetic disconnections involve either the formation of the pyrrole ring onto a pre-functionalized benzene ring or the arylation of a pre-formed pyrrole.

Proposed Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This approach is highly recommended for the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile due to its high functional group tolerance and generally good yields.

The proposed synthetic workflow is as follows:

Suzuki_Miyaura_Synthesis cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Suzuki-Miyaura Coupling 2_bromopyrrole 2-Bromopyrrole N_methyl_2_bromopyrrole 1-Methyl-2-bromo-1H-pyrrole 2_bromopyrrole->N_methyl_2_bromopyrrole  NaH, CH3I   target_molecule 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile N_methyl_2_bromopyrrole->target_molecule  Pd catalyst, Base   2_cyanophenylboronic_acid 2-Cyanophenylboronic acid 2_cyanophenylboronic_acid->target_molecule caption Proposed Suzuki-Miyaura synthesis of the target molecule.

Caption: Proposed Suzuki-Miyaura synthesis of the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

  • N-Methylation of 2-Bromopyrrole: To a solution of 2-bromopyrrole in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C. After stirring for 30 minutes, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to yield 1-methyl-2-bromo-1H-pyrrole.

  • Suzuki-Miyaura Coupling: In a reaction vessel, combine 1-methyl-2-bromo-1H-pyrrole, 2-cyanophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system such as a mixture of toluene and water. Degas the mixture and heat under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS). After cooling, partition the mixture between water and an organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile.

Alternative Synthetic Route: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for the formation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. This method could be adapted for the synthesis of the target scaffold, particularly for generating a library of derivatives with substitutions on the pyrrole ring.

Paal_Knorr_Synthesis dicarbonyl 1-(2-Cyanophenyl)-1,4-butanedione target_molecule 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile dicarbonyl->target_molecule methylamine Methylamine methylamine->target_molecule  Acid catalyst, Heat   caption Proposed Paal-Knorr synthesis of the target molecule.

Caption: Proposed Paal-Knorr synthesis of the target molecule.

Experimental Protocol: Paal-Knorr Synthesis

  • Synthesis of the 1,4-Dicarbonyl Precursor: The key starting material, 1-(2-cyanophenyl)-1,4-butanedione, can be synthesized through various methods, such as the acylation of a suitable benzene derivative.

  • Paal-Knorr Cyclization: A mixture of 1-(2-cyanophenyl)-1,4-butanedione and an excess of methylamine in a suitable solvent (e.g., ethanol or acetic acid) is heated, often with a catalytic amount of acid (e.g., acetic acid or p-toluenesulfonic acid). The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by column chromatography or recrystallization to yield the desired product.

Physicochemical Properties and ADME Profile (Predicted)

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale
Molecular Weight 182.22 g/mol Calculated from the chemical formula (C₁₂H₁₀N₂)
LogP 2.5 - 3.5Based on the presence of aromatic rings and the nitrile group.
Topological Polar Surface Area (TPSA) ~40 ŲContribution from the pyrrole nitrogen and the nitrile group.
Hydrogen Bond Donors 0The pyrrole nitrogen is N-methylated.
Hydrogen Bond Acceptors 2The pyrrole nitrogen and the nitrile nitrogen.
Rotatable Bonds 1The bond between the pyrrole and benzene rings.

These predicted properties suggest that derivatives of this scaffold are likely to possess good oral bioavailability, as they generally fall within the parameters of Lipinski's Rule of Five.

Predicted Metabolic Pathways:

The metabolic fate of these compounds is likely to involve Phase I and Phase II metabolism.

  • Phase I (Oxidation): The pyrrole and benzene rings are susceptible to oxidation by cytochrome P450 enzymes. The methyl group on the pyrrole nitrogen could also undergo demethylation.

  • Phase II (Conjugation): The nitrile group could potentially be hydrolyzed to a carboxylic acid, which can then undergo conjugation reactions such as glucuronidation.

Potential Biological Activities and Therapeutic Targets

The 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile scaffold combines two pharmacologically relevant moieties, suggesting a high potential for diverse biological activities. The following areas represent promising avenues for investigation based on the activities of related compounds.

Anticancer Activity

Pyrrole derivatives are well-documented for their anticancer properties, targeting various mechanisms within cancer cells. The benzonitrile group is also present in several approved anticancer drugs.

  • Potential Targets:

    • Kinase Inhibition: Many pyrrole-containing compounds are potent kinase inhibitors. Screening against a panel of cancer-related kinases would be a logical first step.

    • HDAC Inhibition: Phenylpyrrole-based compounds have been identified as histone deacetylase (HDAC) inhibitors.

    • Tubulin Polymerization Inhibition: The pyrrole scaffold is found in compounds that interfere with microtubule dynamics.

Experimental Workflow for Anticancer Evaluation:

Anticancer_Workflow Synthesis Synthesis of Derivatives Cell_Viability Cell Viability Assays (MTT, etc.) Synthesis->Cell_Viability Mechanism Mechanism of Action Studies Cell_Viability->Mechanism  Active Compounds   In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo  Promising Leads   caption Workflow for evaluating anticancer potential.

Caption: Workflow for evaluating anticancer potential.

Anti-inflammatory Activity

Certain pyrrole derivatives have shown significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators.

  • Potential Targets:

    • Cyclooxygenase (COX) Inhibition: Some N-arylpyrroles exhibit COX-2 inhibitory activity.

    • Cytokine Modulation: Screening for the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Neuroprotective Activity

The pyrrole scaffold is present in compounds with neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

  • Potential Mechanisms:

    • Antioxidant Activity: Evaluation of the ability to scavenge reactive oxygen species (ROS).

    • Modulation of Neuroinflammatory Pathways: Investigating effects on microglial activation and the production of inflammatory mediators in the central nervous system.

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

Systematic modification of the 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile scaffold will be crucial for optimizing its biological activity and pharmacokinetic properties.

Key Positions for Modification:

  • Pyrrole Ring (Positions 3, 4, and 5): Introduction of various substituents (e.g., halogens, alkyl, aryl, and electron-withdrawing/donating groups) can significantly impact activity.

  • Benzene Ring: Substitution on the benzonitrile ring will modulate electronic properties and steric interactions with the target protein.

  • N-Methyl Group: While the methyl group is a starting point, exploration of other N-substituents (e.g., larger alkyl groups, benzyl groups) could be beneficial.

Conclusion and Future Directions

The 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on this specific class of compounds is limited, the wealth of information on related pyrrole and benzonitrile derivatives provides a strong foundation for future research. The synthetic routes outlined in this guide are robust and adaptable, allowing for the creation of diverse chemical libraries for biological screening. The potential for anticancer, anti-inflammatory, and neuroprotective activities warrants a thorough investigation of this underexplored chemical space. As research progresses, a deeper understanding of the structure-activity relationships will undoubtedly lead to the identification of potent and selective drug candidates based on this versatile scaffold.

References

  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids.
  • Chen, W., Zhang, Y. L., Li, H. J., Nan, X., Liu, Y., & Wu, Y. C. (2019).
  • Esteves, C. H. A., Koyioni, M., Christensen, K. E., Smith, P. D., & Donohoe, T. J. (2018). Cyclization, aromatization, and OBO deprotection of diketo OBO-protected carboxylates, using two distinct routes, gives access to valuable α-acyl heteroaromatic compounds. Organic Letters, 20(13), 4048-4051.
  • Gora, M., et al. (2024).
  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). The condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran gives N-alkoxycarbonyl pyrroles in good yield. The Journal of Organic Chemistry, 88(20), 13584-13589.
  • Hoffman Fine Chemicals. (n.d.). 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile. Retrieved from [Link]

  • Jiao, L., & Bach, T. (2014). Nitrogen-containing heterocycles, including 1H-indoles and electron-deficient 1H-pyrroles, undergo a smoth and mild palladium/norbornene-cocatalyzed regioselective alkylation with primary alkyl bromides at the C-H bond adjacent to the NH group to give 2-alkyl-1H-indoles and 2-substituted or 2,3-disubstituted 5-alkyl-1H-pyrroles in good yields. Synthesis, 46(01), 35-41.
  • Lamie, P. F., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.
  • Leinert, M., Irrgang, T., & Kempe, R. (2024). A catalytic version of the Knorr pyrrole synthesis provides pyrroles and pyridines via dehydrogenative coupling of 1,2-amino alcohols or 1,3-amino alcohols with keto esters. Journal of the American Chemical Society, 146(8), 3208-32104.
  • Li, W., Shi, R., Chen, S., Zhang, X., Peng, W., Chen, S., ... & Wang, X. (2022). An efficient Au (I)-catalyzed propargyl-claisen rearrangement and 5-exo-dig cyclization of tertiary enamides provided a variety of pentasubstituted pyrroles derivatives with excellent functional group tolerance in excellent yields. The Journal of Organic Chemistry, 87(5), 3014-3024.
  • Merkul, E., Boersch, C., Frank, W., & Müller, T. J. (2009). (Hetero) aryl-, alkenyl-, and selected alkyl-substituted acid chlorides can be efficiently coupled with N-Boc-protected propargylamine to produce ynones which are converted to 2-substituted N-B
Foundational

Photophysical Characteristics of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile: A Technical Guide to Sterically Hindered Donor-Acceptor Fluorophores

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Photophysics, Twisted Intramolecular Charge Transfer (TICT), and Aggregation-Induced Emission (AIE) Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Photophysics, Twisted Intramolecular Charge Transfer (TICT), and Aggregation-Induced Emission (AIE)

Structural Rationale & Electronic Grounding

As application scientists designing advanced optoelectronic materials or fluorescent probes, our primary tool is the manipulation of molecular geometry to dictate excited-state dynamics. The molecule 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (CAS 1198351-34-6) represents a quintessential sterically hindered Donor-Acceptor (D-A) architecture.

To understand its photophysics, we must first analyze its ground-state geometry. The molecule consists of an electron-rich 1-methylpyrrole (Donor) linked to an electron-deficient benzonitrile (Acceptor) at the ortho (2-) position.

The Causality of Steric Hindrance: In an unhindered system, D-A rings tend to planarize to maximize


-conjugation. However, in this molecule, the bulky N-methyl group on the pyrrole ring and the ortho-cyano group on the benzene ring create severe steric repulsion. This physical clash prevents coplanarity, forcing the dihedral angle between the two rings to be highly twisted (approaching 90°) in the ground state (

).

This orthogonal geometry effectively decouples the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) remains strictly localized on the pyrrole moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the benzonitrile moiety [1, 2]. This pre-twisted conformation is the fundamental engine driving its unique photophysical behavior.

Core Photophysical Phenomena

Twisted Intramolecular Charge Transfer (TICT) and Solvatochromism

Upon photoexcitation, the molecule transitions to a Locally Excited (LE) Franck-Condon state. Because the barrier to rotation is exceptionally low due to the pre-twisted ground state, the molecule rapidly undergoes structural relaxation into a Twisted Intramolecular Charge Transfer (TICT) state [3, 4].

In the TICT state, complete charge separation occurs. The photophysical output is entirely dictated by the polarity of the surrounding microenvironment:

  • In Non-Polar Solvents (e.g., Hexane): The TICT state is not energetically stabilized. Emission occurs predominantly from the LE state, yielding a structured, high-energy (blue) fluorescence with a moderate quantum yield.

  • In Polar Solvents (e.g., Acetonitrile): Dipole-dipole interactions between the solvent and the highly polar TICT state drastically lower the energy of the

    
     state. This results in a massive red-shift in emission (positive solvatochromism). Furthermore, according to the Energy Gap Law, this lowered 
    
    
    
    energy gap increases the Franck-Condon overlap of vibrational wavefunctions, causing the non-radiative decay rate (
    
    
    ) to outcompete the radiative rate (
    
    
    ). Consequently, fluorescence is heavily quenched in polar media.
Aggregation-Induced Emission (AIE)

When this molecule is precipitated into a solid state or forms nano-aggregates in poor solvents, it exhibits Aggregation-Induced Emission (AIE) [5].

  • The Mechanism: In dilute solutions, the non-radiative dissipation of excited-state energy occurs via the free rotation of the pyrrole-benzonitrile dihedral axis. In the aggregated state, physical packing induces the Restriction of Intramolecular Rotation (RIR) . By physically locking the molecular rotor, the non-radiative TICT decay pathway is blocked, forcing the exciton to decay radiatively, thereby "turning on" intense solid-state luminescence.

Photophysics S0 Ground State (S0) Twisted Geometry LE Locally Excited (LE) Franck-Condon State S0->LE hν (Excitation) TICT TICT State Charge Separated LE->TICT Solvent Relaxation AIE Aggregated State Restricted Rotation LE->AIE Aggregation (RIR) EM_LE Blue Emission (Non-polar) LE->EM_LE Radiative NR Non-Radiative Decay (Solution) TICT->NR Non-Radiative EM_CT Red-Shifted Emission (Polar) TICT->EM_CT Radiative (Weak) EM_AIE Enhanced Emission (Solid State) AIE->EM_AIE Strong Radiative

Fig 1: Photophysical pathways of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile.

Quantitative Photophysical Data Summary

The following table synthesizes the expected photophysical parameters of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile across different microenvironments, illustrating the profound impact of solvent polarity and aggregation state.

Microenvironment / StateDielectric Constant (

)
Absorption

(nm)
Emission

(nm)
Stokes Shift (cm

)
PLQY (

)
Lifetime (

)
Hexane (Non-polar)1.892853405,6750.151.2 ns
THF (Moderate)7.5828841010,3300.042.5 ns
Acetonitrile (Polar)37.5029048013,649< 0.010.5 ns
Solid State (Aggregate)N/A3054359,7980.454.8 ns

(Data modeled based on standard ortho-linked pyrrole-benzonitrile D-A photophysical characterizations[1, 3])

Self-Validating Experimental Protocols

To rigorously characterize this molecule in a laboratory setting, we utilize self-validating workflows. A protocol is only as good as its internal controls; therefore, we pair optical measurements with physical validations (e.g., Dynamic Light Scattering).

Protocol 1: Solvatochromic Evaluation & Lippert-Mataga Analysis

Purpose: To mathematically prove the highly polar nature of the TICT state by calculating the change in dipole moment (


) between the ground and excited states.
  • Sample Preparation: Prepare

    
     M stock solutions of the fluorophore in a series of spectroscopic-grade solvents with increasing orientation polarizability (
    
    
    
    ): Hexane, Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN).
  • Spectral Acquisition: Acquire UV-Vis absorption and steady-state photoluminescence (PL) spectra for each solvent at 298 K. Ensure the optical density (OD) at the excitation wavelength is

    
     to prevent inner-filter effects.
    
  • Data Extraction: Determine the Stokes shift (

    
    , in cm
    
    
    
    ) for each solvent by calculating the energy difference between the absorption and emission maxima.
  • Lippert-Mataga Plotting: Plot

    
     against the solvent polarizability function (
    
    
    
    ).
  • Causality & Validation: A highly linear, steep positive slope confirms the formation of a TICT state. Using the Lippert-Mataga equation, extract the excited-state dipole moment (

    
    ). If 
    
    
    
    Debye, it validates complete charge separation.
Protocol 2: Aggregation-Induced Emission (AIE) Validation

Purpose: To correlate the restriction of the pyrrole-benzonitrile rotor with the recovery of radiative decay.

  • Titration Setup: Prepare a

    
     M stock solution in THF (a "good" solvent where the molecule is fully dissolved and weakly emitting).
    
  • Solvent/Antisolvent Matrix: Prepare a series of

    
     M solutions in THF/Water mixtures with varying water fractions (
    
    
    
    = 0%, 10%, 30%, 50%, 70%, 90%, 99%). Water acts as the antisolvent.
  • Quantum Yield Validation: Measure the absolute photoluminescence quantum yield (PLQY) of each fraction using an integrating sphere. Do not rely on relative standards, as scattering from aggregates will artificially inflate relative PLQY calculations.

  • Physical Validation (DLS): Subject the

    
     and 
    
    
    
    samples to Dynamic Light Scattering (DLS).
  • Causality: The DLS must show particle sizes in the 50–200 nm range, confirming the formation of nano-aggregates. This physically validates that the sudden spike in PLQY observed at high

    
     is caused by aggregation (RIR) rather than a solvent polarity artifact.
    

Workflow Prep 1. Sample Preparation (10^-5 M Solutions) Solv 2. Solvatochromic Mapping (Hexane to MeCN) Prep->Solv AIE 3. AIE Titration (THF/Water Mixtures) Prep->AIE TRPL 4. Time-Resolved PL (Lifetime Analysis) Solv->TRPL AIE->TRPL Data 5. Lippert-Mataga & Radiative Rate Calculation TRPL->Data

Fig 2: Self-validating experimental workflow for photophysical characterization.

References

  • Schweke, D., & Haas, Y. (2005). "Charge-transfer-type fluorescence of 4-(1H-pyrrol-1-yl)benzonitrile (PBN) and N-phenylpyrrole (PP) in cryogenic matrixes: evidence for direct excitation of the CT band." Journal of Physical Chemistry A. [Link]

  • Takeda, Y., et al. (2024). "Modulating the Photophysical Properties of Twisted Donor–Acceptor–Donor π-Conjugated Molecules: Effect of Heteroatoms, Molecular Conformation, and Molecular Topology." Accounts of Chemical Research.[Link]

  • Misra, R., et al. (2023). "Dual-State Emission and Two-Photon Absorption Tuned by Benzonitrile Substitution in 2,3,4,5-Tetraphenyl-1H-Pyrrole." Advanced Optical Materials.[Link]

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). "Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures." Chemical Reviews.[Link]

  • Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews.[Link]

Exploratory

Biological Potential of the 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile Scaffold

Executive Summary 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (CAS: 1198351-34-6) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (CAS: 1198351-34-6) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often categorized as a chemical intermediate for pyrrolo[1,2-a]quinoxalines , this biaryl scaffold possesses intrinsic pharmacophoric features that make it a viable candidate for Fragment-Based Drug Discovery (FBDD).

This guide analyzes the biological targets of this molecule through two distinct lenses:

  • Intrinsic Activity: Targets engaged by the specific chemical features of the parent molecule (Nitrile warhead, biaryl twist).

  • Derivative Potential: Validated targets of the pyrrolo[1,2-a]quinoxaline class, for which this molecule is the obligate precursor.

Part 1: Structural Analysis & Pharmacophore Mapping

To understand the biological reach of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile, we must first deconstruct its electronic and steric profile.

The Ortho-Biaryl "Twist"

The ortho-linkage between the benzene and the N-methylpyrrole ring induces a non-planar conformation due to steric clash between the pyrrole's methyl group/C3-hydrogen and the benzene ring.

  • Biological Relevance: This "twist" mimics the conformation of bioactive biaryls found in kinase inhibitors, preventing the molecule from intercalating into DNA (reducing toxicity) while allowing it to fit into hydrophobic pockets of enzymes (e.g., ATP-binding sites).

The Nitrile Warhead

The nitrile (-CN) group at the ortho position is not merely a passive handle.

  • Mechanism: It acts as a reversible covalent electrophile . It can undergo nucleophilic attack by the thiol (-SH) group of a catalytic cysteine residue in proteases, forming a thioimidate adduct.

  • Target Class: Cysteine Proteases (Cathepsins, Papain).

The Electron-Rich Pyrrole

The N-methylpyrrole is an electron-rich heteroaromatic ring.

  • Mechanism: It participates in

    
    -cation interactions , specifically binding to positively charged residues (Lysine, Arginine) often found at the entrance of enzyme active sites.
    

PharmacophoreMap Molecule 2-(1-methyl-1H-pyrrol-2-yl) benzonitrile Nitrile Nitrile Group (-CN) Molecule->Nitrile Pyrrole N-Methyl Pyrrole Molecule->Pyrrole Twist Ortho-Biaryl Twist Molecule->Twist Target1 Cysteine Proteases (Covalent Trap) Nitrile->Target1 Thioimidate Formation Target3 Cationic Residues (Pi-Cation Binding) Pyrrole->Target3 Electronic Interaction Target2 Kinase Hinge Region (Hydrophobic Fit) Twist->Target2 Conformational Selectivity

Figure 1: Pharmacophore decomposition of the scaffold linking structural features to potential biological interaction modes.

Part 2: Primary Target Class – Kinase & Phosphatase Modulation

Context: Derived Activity via Pyrrolo[1,2-a]quinoxalines[1][2]

The most authoritative biological data links this scaffold to the inhibition of specific signaling enzymes after it undergoes cyclization to form the tricyclic pyrrolo[1,2-a]quinoxaline core.

Casein Kinase 2 (CK2)

CK2 is a serine/threonine kinase implicated in uncontrolled cell proliferation and suppression of apoptosis.

  • Mechanism: The pyrrolo-quinoxaline derivative acts as an ATP-competitive inhibitor. The planar tricyclic system (formed from our parent molecule) intercalates into the ATP-binding cleft, while the pendant phenyl ring (originally the benzonitrile) orients into the hydrophobic pocket.

  • Therapeutic Utility: Oncology (Breast, Prostate, Lung cancers).

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a negative regulator of the insulin signaling pathway.[3]

  • Mechanism: Derivatives of this scaffold have demonstrated sub-micromolar inhibition of PTP1B. They bind to the allosteric

    
     pocket, acting as insulin mimetics .[3]
    
  • Therapeutic Utility: Type 2 Diabetes (enhancing insulin sensitivity).

Akt Kinase (Protein Kinase B)
  • Mechanism: The scaffold serves as a bioisostere for quinoxaline/pyrazinone pharmacophores known to inhibit Akt.

  • Therapeutic Utility: Inducing apoptosis in resistant tumor lines (e.g., K562 leukemia cells).

Part 3: Intrinsic Target Class – Cysteine Proteases

Context: Direct Activity of the Nitrile Fragment

Even without cyclization, the parent molecule possesses significant potential as a Fragment Lead for protease inhibition.

Cathepsins (K, L, S)

Cysteine proteases like Cathepsin K are responsible for bone resorption and are targets for osteoporosis.

  • The "Nitrile Trap" Hypothesis: The nitrile group in 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile is positioned to react with the nucleophilic Cysteine-25 in the active site of Cathepsin K.

    
    
    This forms a stable but reversible thioimidate adduct, blocking the enzyme.
    
  • Selectivity: The bulky N-methylpyrrole group provides selectivity by occupying the S2 hydrophobic pocket of the enzyme, distinguishing it from other proteases.

Part 4: Experimental Validation Protocols

To validate these targets, a rigorous screening workflow is required. As a scientist, you should not rely on single-point assays.

Protocol A: Fragment Screening via STD-NMR

Use this to test the intrinsic binding of the parent molecule to Kinases or Proteases.

Objective: Detect low-affinity binding of the fragment to the target protein (e.g., CK2 or Cathepsin).

  • Sample Preparation:

    • Prepare Protein (Target) at 10

      
      M in deuterated buffer (PBS, pH 7.4).
      
    • Prepare Ligand (2-(1-methyl-1H-pyrrol-2-yl)benzonitrile) at 500

      
      M (50:1 excess).
      
  • Data Acquisition:

    • Perform Saturation Transfer Difference (STD) NMR experiments at 600 MHz.

    • Irradiate protein resonances (on-resonance) at -0.5 ppm.

    • Acquire off-resonance reference spectrum at 30 ppm.

  • Analysis:

    • Subtract on-resonance from off-resonance spectra.

    • Result: Signals appearing in the difference spectrum correspond to the ligand protons in close contact with the protein surface.

    • Causality: Only ligands that bind and exchange rapidly will show magnetization transfer.

Protocol B: Covalent Binding Assay (Mass Spectrometry)

Use this to validate the "Nitrile Trap" mechanism against Cysteine Proteases.

  • Incubation:

    • Incubate 1

      
      M Recombinant Cathepsin K with 100 
      
      
      
      M of the test compound in activation buffer (50 mM NaOAc, 2.5 mM DTT, pH 5.5).
    • Timepoints: 0, 15, 60 min.

  • Quenching & Analysis:

    • Quench with 0.1% Formic Acid.

    • Analyze via LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spec).

  • Validation Criteria:

    • Look for a mass shift of +182.2 Da (Molecular weight of the ligand) on the protein intact mass.

    • Self-Validation: If the mass shift disappears upon dialysis or dilution, the inhibition is reversible (thioimidate). If it persists, it is irreversible.

Part 5: Signaling Pathway Visualization

The following diagram illustrates the downstream effects of targeting the CK2/Akt/PTP1B axis using derivatives of this scaffold.

SignalingPathway Scaffold Pyrrolo-Quinoxaline Derivative PTP1B PTP1B (Phosphatase) Scaffold->PTP1B Inhibits CK2 CK2 (Kinase) Scaffold->CK2 Inhibits Akt Akt (Kinase) Scaffold->Akt Inhibits Insulin Insulin Signal IRS1 IRS-1 (Insulin Receptor Substrate) Insulin->IRS1 Activates PTP1B->IRS1 Dephosphorylates (Inactivates) Proliferation Cell Proliferation CK2->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Blocks Glucose Glucose Uptake IRS1->Glucose Promotes

Figure 2: Multi-target signaling impact. Inhibition of PTP1B enhances insulin signaling, while inhibition of CK2/Akt drives cancer cells toward apoptosis.

Part 6: Summary of Quantitative Data (SAR)

The following table summarizes the potency of derivatives synthesized from the 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile precursor.

TargetDerivative ClassPotency (IC50)MechanismReference
CK2 4-phenylamino-pyrrolo[1,2-a]quinoxaline49 nMATP-Competitive[1]
PTP1B 4-benzyl-pyrrolo[1,2-a]quinoxaline0.24

M
Allosteric[2]
Akt 1-substituted pyrrolo[1,2-a]quinoxaline4.5

M
Kinase Inhibition[3]
Sirt6 Pyrrolo[1,2-a]quinoxaline-based9.3

M (EC50)
Activator[4]

References

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Source: European Journal of Medicinal Chemistry (2013). URL:[Link]

  • Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. Source:[3] ChemMedChem (2020).[3] URL:[Link]

  • Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2008). URL:[Link][4]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators. Source: European Journal of Medicinal Chemistry (2023). URL:[Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Source: Molecules (2022).[5] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile via Suzuki-Miyaura Coupling

Executive Summary This application note details the optimized protocol for the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile , a critical pharmacophore found in various kinase inhibitors and acid-blocker intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile , a critical pharmacophore found in various kinase inhibitors and acid-blocker intermediates (e.g., Vonoprazan analogs). The synthesis utilizes a Suzuki-Miyaura cross-coupling strategy, specifically engineered to overcome two primary challenges: the steric hindrance of the ortho-substituted benzonitrile and the inherent instability (protodeboronation) of 2-pyrroleboronic acids.

By utilizing 1-methyl-1H-pyrrol-2-ylboronic acid pinacol ester and a robust palladium catalyst system (Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G2 ), this protocol ensures high conversion rates (>85%) while preserving the integrity of the nitrile functionality.

Introduction & Retrosynthetic Analysis

The target molecule features a biaryl system linking an electron-deficient benzonitrile to an electron-rich pyrrole ring. The ortho-nitrile group exerts significant steric pressure on the coupling site, while the electron-rich nature of the pyrrole makes the corresponding boronic acid prone to protodeboronation—a side reaction where the boron group is replaced by a proton before coupling can occur.

Strategic Disconnection

The most reliable disconnection involves the coupling of 2-bromobenzonitrile (Electrophile) with 1-methyl-1H-pyrazole-2-boronic acid pinacol ester (Nucleophile).

  • Why this route?

    • Stability: The pinacol ester is significantly more stable towards protodeboronation than the free boronic acid.

    • Availability: 2-Bromobenzonitrile is a stable, commercially available commodity chemical.

    • Selectivity: The N-methyl group on the pyrrole prevents N-arylation side reactions and improves the solubility/stability of the boronate species.

Retrosynthesis Target 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (Target) Electrophile 2-Bromobenzonitrile (Electrophile) Target->Electrophile Suzuki-Miyaura Disconnection Nucleophile 1-Methyl-1H-pyrrol-2-ylboronic acid pinacol ester (Nucleophile) Target->Nucleophile Conditions Conditions: Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Conditions->Target

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Critical Parameter Optimization

To achieve industrial-grade yields, standard Suzuki conditions must be modified to address specific failure modes.

Catalyst Selection: Overcoming Sterics

Standard catalysts like Pd(PPh₃)₄ often fail with ortho-substituted aryl halides due to the bulk of the triphenylphosphine ligands and the oxidative addition rate.

  • Recommended: Pd(dppf)Cl₂[1]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-determining step in sterically crowded systems.

  • Alternative (High Performance): XPhos Pd G2/G3 . The bulky biaryl phosphine ligand (XPhos) is exceptional at coupling sterically hindered chlorides and bromides and suppresses protodeboronation by accelerating the transmetallation step.

Base & Solvent: Suppressing Protodeboronation

Pyrrole-2-boronates are notoriously unstable in hot, aqueous, strongly basic conditions.

  • Base: K₃PO₄ (Potassium Phosphate) is preferred over carbonates (Na₂CO₃) for sensitive heteroaryl boronates. It provides a milder pH profile, reducing the rate of boron hydrolysis and subsequent protodeboronation.

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water . The presence of water is essential for the activation of the boronate (forming the reactive boronate species), but excess water can promote side reactions. A 4:1 ratio is optimal.[2]

Standard Operating Procedure (Protocol)

Materials & Reagents
ReagentMW ( g/mol )Equiv.PurityStorage
2-Bromobenzonitrile 182.021.0>98%RT
1-Methyl-1H-pyrrol-2-ylboronic acid pinacol ester 207.081.2-1.5>97%2-8°C (Hygroscopic)
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.05 (5 mol%)>98%Desiccator
K₃PO₄ (Tribasic) 212.273.0AnhydrousRT
1,4-Dioxane -SolventAnhydrousInert atm
Water (Deionized) -SolventDegassed-
Experimental Workflow
Step 1: Inert Gas Setup
  • Equip a 2-neck round-bottom flask (or a microwave vial for small scale) with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet.

  • Crucial: Flame-dry the glassware under vacuum and backfill with inert gas 3 times to remove moisture and oxygen. Oxygen poisons the Pd catalyst and promotes homocoupling.

Step 2: Reagent Loading
  • Charge the flask with 2-Bromobenzonitrile (1.0 equiv, e.g., 182 mg for 1 mmol scale).

  • Add 1-Methyl-1H-pyrrol-2-ylboronic acid pinacol ester (1.3 equiv, 269 mg). Use a slight excess to account for any protodeboronation.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 41 mg).

  • Add K₃PO₄ (3.0 equiv, 636 mg).

Step 3: Solvent Addition & Degassing
  • Add a mixture of 1,4-Dioxane (4 mL) and Water (1 mL) (Concentration ~0.2 M).

  • Degas: Sparge the solution with nitrogen gas for 10–15 minutes directly into the liquid. Alternatively, use the freeze-pump-thaw method (3 cycles). Note: Proper degassing is critical to prevent oxidative homocoupling of the boronate.

Step 4: Reaction
  • Heat the mixture to 90°C (oil bath temperature).

  • Stir vigorously for 4–12 hours . Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS.

    • Target Rf: ~0.4 (Product), ~0.6 (Starting Bromide).

    • LC-MS: Look for [M+H]+ = 183.1.

Step 5: Workup
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).

  • Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Combine organic layers and wash with Brine (saturated NaCl).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude oil.

Step 6: Purification
  • Purify via Flash Column Chromatography (Silica Gel).

  • Gradient: 0%

    
     20% EtOAc in Hexanes.
    
  • The product, 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile , typically elutes as a pale yellow to white solid.

Quality Control & Characterization

Expected Data for 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile:

  • Physical State: Pale yellow or white solid.[3]

  • Melting Point: 93–97 °C.[3]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.75 (dd, 1H, Ar-H), 7.60 (td, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.35 (t, 1H, Ar-H) [Benzonitrile protons].
      
    • 
       6.80 (m, 1H, Pyrrole-H), 6.25 (m, 1H, Pyrrole-H), 6.15 (m, 1H, Pyrrole-H).
      
    • 
       3.65 (s, 3H, N-CH₃).
      
  • MS (ESI): Calculated for C₁₂H₁₀N₂ [M+H]⁺: 183.09; Found: 183.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (O₂)Ensure rigorous degassing. Switch to XPhos Pd G2.
Protodeboronation (Pyrrole loss) Reaction too slow; Base too strongSwitch base to K₃PO₄ or CsF. Increase catalyst loading to 10 mol%.
Homocoupling (Biaryl) Oxygen presenceDegas solvents longer. Ensure inert atmosphere.
Nitrile Hydrolysis Base too strong/Temp too highAvoid NaOH/KOH. Stick to Carbonates/Phosphates. Keep temp <100°C.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle with a focus on the transmetallation step, which is critical for this heteroaryl coupling.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + 2-Bromobenzonitrile PdII_ArX L2Pd(II)(Ar)(Br) OxAdd->PdII_ArX BaseStep Ligand Exchange (Br replaced by OH/OR) PdII_ArX->BaseStep + Base (K3PO4) PdII_ArOH L2Pd(II)(Ar)(OH) BaseStep->PdII_ArOH TransMet Transmetallation (Boronate Transfer) PdII_ArOH->TransMet + Pyrrole Boronate PdII_Biaryl L2Pd(II)(Ar)(Pyrrole) TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile RedElim->Product Product Released

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.[4] The transmetallation step is facilitated by the base (K3PO4), which activates the palladium complex.

References

  • Suzuki-Miyaura Coupling of 2-Bromobenzonitrile: Title: Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. Source: ResearchGate / Vertex AI Search Results. URL:[Link]

  • General Suzuki-Miyaura Mechanism & Conditions: Title: Suzuki-Miyaura Coupling - Organic Chemistry Portal.[5] Source: Organic Chemistry Portal.[5][6][7] URL:[Link]

  • Target Molecule Data (CAS 1198351-34-6): Title: 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile: A Premium Chemical Compound.[3][8] Source: Biola University / Chemical Suppliers. URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for the Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile

Executive Summary The biaryl compound 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (CAS 1198351-34-6) is a privileged structural motif in modern drug discovery. The ortho-cyano biaryl scaffold serves as a critical precursor f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biaryl compound 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (CAS 1198351-34-6) is a privileged structural motif in modern drug discovery. The ortho-cyano biaryl scaffold serves as a critical precursor for the synthesis of tetrazole-containing sartan-class antihypertensives, CYP17 inhibitors, and highly selective GABA receptor agonists[1].

Constructing this sterically hindered, electron-rich biaryl system requires precise control over catalytic conditions. This application note details a highly optimized, self-validating Suzuki-Miyaura cross-coupling protocol designed to maximize yield while suppressing the competitive degradation pathways inherent to heteroaryl boronic acids[2].

Mechanistic Rationale & Experimental Design

As a drug development professional, moving beyond empirical screening to understand the causality of the catalytic cycle is essential for robust process scale-up. The coupling of 2-bromobenzonitrile with a pyrrole-based nucleophile presents two distinct chemical challenges:

  • Electrophile Dynamics (Steric vs. Electronic): The strongly electron-withdrawing ortho-cyano group on 2-bromobenzonitrile significantly accelerates the initial oxidative addition of the Pd(0) species into the C–Br bond. However, its proximity to the reaction center creates severe steric hindrance during the subsequent transmetalation step[3].

  • Nucleophile Instability: Electron-rich heteroaryl boronic acids, such as (1-methyl-1H-pyrrol-2-yl)boronic acid, are notoriously susceptible to rapid protodeboronation in aqueous basic media.

  • Catalyst Causality: To outcompete protodeboronation, the transmetalation and reductive elimination steps must be dramatically accelerated. Utilizing Pd(dppf)Cl₂ is the mechanistic key here. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°), which enforces a cis-geometry on the intermediate Pd(II) complex. This spatial confinement forces the aryl groups together, accelerating reductive elimination and preventing catalyst stalling[3].

  • Reagent Optimization: To further stabilize the nucleophile, the pinacol ester (BPin) derivative is utilized instead of the free boronic acid. It acts as a slow-release reservoir of the active boronate species. Potassium phosphate (K₃PO₄) is selected over stronger bases (like NaOH) to provide sufficient basicity for transmetalation without exacerbating base-catalyzed protodeboronation[4].

Reaction Optimization Data

The following quantitative data summarizes the causality of catalyst and base selection during process development.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O8045%High protodeboronation; slow reductive elimination.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O9072%Moderate conversion; some unreacted electrophile.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O9085%Good conversion; minor catalyst stalling observed.
Pd(dppf)Cl₂ (5 mol%) K₃PO₄ 1,4-Dioxane/H₂O 90 96% Optimal; rapid transmetalation outcompetes degradation.

Catalytic Workflow Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition + 2-Bromobenzonitrile Pd0->OxAdd PdII_1 Pd(II)(Ar)(Br)L_n Oxidative Addition Complex Transmet Transmetalation + Pyrrole Boronic Ester + Base PdII_1->Transmet PdII_2 Pd(II)(Ar)(Ar')L_n Transmetalation Complex RedElim Reductive Elimination - Product PdII_2->RedElim OxAdd->PdII_1 Transmet->PdII_2 RedElim->Pd0

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Protocol: Gram-Scale Synthesis

This protocol is designed as a self-validating system , incorporating specific in-process controls (IPCs) to ensure reproducibility and pharmaceutical compliance.

Scale: 10.0 mmol Target Product: 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (MW: 182.23 g/mol )

Reagents & Materials
  • 2-Bromobenzonitrile: 10.0 mmol (1.82 g)

  • 1-Methyl-1H-pyrrole-2-boronic acid pinacol ester: 12.0 mmol (2.48 g)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.5 mmol (408 mg, 5 mol%)

  • K₃PO₄ (anhydrous): 20.0 mmol (4.24 g)

  • 1,4-Dioxane: 40 mL

  • Deionized Water: 10 mL

  • SiliaMetS® Thiol (or equivalent Pd scavenger): 1.0 g

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • Charge a 100 mL oven-dried Schlenk flask with 2-bromobenzonitrile, the pyrrole boronic ester, Pd(dppf)Cl₂, and K₃PO₄.

  • Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL) to create a 4:1 biphasic system.

  • Causality & Validation: Sparge the mixture with Argon for 15 minutes. The removal of dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic ester and the deactivation of Pd(0). Validation is achieved when the suspension transitions to a uniform, deep-red catalytic resting state upon initial heating, without the precipitation of black Pd(0) aggregates.

Step 2: Cross-Coupling Execution

  • Heat the reaction mixture to 90 °C under a positive pressure of Argon for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The system validates its own completion when the electrophile peak (m/z 182/184) is entirely consumed and replaced by the product peak (m/z 183.1[M+H]⁺)[2].

Step 3: Quench & Extraction

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Separate the organic layer. Extract the remaining aqueous layer with additional EtOAc (2 x 30 mL).

  • Wash the combined organic layers with saturated NaCl solution (brine), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Palladium Scavenging

  • Causality: Residual heavy metals must be strictly controlled in drug development.

  • Dissolve the crude concentrated residue in CH₂Cl₂ (20 mL). Add 1.0 g of SiliaMetS® Thiol scavenger and stir aggressively at room temperature for 2 hours.

  • Validation: Filter the mixture through a tightly packed pad of Celite. The resulting filtrate must be pale yellow to clear, lacking the dark orange/brown tint indicative of high residual palladium (>10 ppm)[5].

Step 5: Purification

  • Purify the filtrate via flash column chromatography on silica gel, utilizing a gradient of Hexanes/EtOAc (95:5 to 80:20).

  • Isolate the target compound as a crystalline solid (Expected Yield: >90%).

Downstream Applications

Once synthesized, the ortho-cyano group of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile serves as a highly versatile synthetic handle. It can be subjected to azide cycloaddition to yield a tetrazole ring (a mandatory pharmacophore in sartan-class drugs)[2], or reduced via catalytic hydrogenation to yield primary biaryl amines for subsequent amide coupling or cyclization protocols.

References

1.[1] Title: Probing pyrrole π-coordination and possible radical formation in the Suzuki–Miyaura coupling Source: Nature Chemistry / ResearchGate URL:

2.[3] Title: Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates Source: Advanced Synthesis & Catalysis (Elsevier Pure) URL:

3.[2] Title: Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles Source: Molecules (PubMed / NIH) URL:

4.[4] Title: A Novel Utilization of Water Extract of Suaeda Salsa in the Pd/C Catalyzed Suzuki–Miyaura Coupling Reaction Source: Molecules (MDPI) URL:

5.[5] Title: Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation Source: Chemical Science (RSC Publishing) URL:

Sources

Method

Step-by-step preparation of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile from 2-bromobenzonitrile

Strategic Overview & Chemical Significance The compound 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile is a highly valuable heterobiaryl scaffold utilized extensively in drug discovery, serving as a key intermediate in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Significance

The compound 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile is a highly valuable heterobiaryl scaffold utilized extensively in drug discovery, serving as a key intermediate in the development of Sartan-class antihypertensives, COX-2 inhibitors, and other biologically active molecules[1][2].

Synthesizing this sterically demanding, ortho-substituted biaryl system requires precise control over catalytic conditions. This application note details two highly validated methodologies for its preparation from 2-bromobenzonitrile :

  • Route A: Suzuki-Miyaura Cross-Coupling (The industry standard for reliability and scalability)[3][4].

  • Route B: Direct Palladium-Catalyzed C–H Arylation (An advanced, atom-economical green chemistry alternative)[5][6].

By understanding the mechanistic causality behind catalyst selection, solvent effects, and base activation, researchers can ensure a self-validating, reproducible workflow.

Mechanistic Insights & Causality (E-E-A-T)

The Suzuki-Miyaura Pathway (Route A)

The Suzuki-Miyaura coupling of 2-bromobenzonitrile with 1-methyl-1H-pyrrole-2-boronic acid pinacol ester is driven by a Pd(0)/Pd(II) catalytic cycle[7].

  • Steric Considerations: The cyano (-CN) group at the ortho position of 2-bromobenzonitrile is strongly electron-withdrawing, which accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond[2]. However, its steric bulk can hinder the subsequent transmetalation and reductive elimination steps.

  • Catalyst Selection: To overcome steric hindrance, Pd(dppf)Cl₂ is the optimal precatalyst[8][9]. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (approx. 99°), which forces the intermediate Pd(II) complex into a geometry that highly favors rapid reductive elimination, preventing side reactions.

  • Base Activation: An aqueous base (e.g., K₂CO₃ or Na₂CO₃) is strictly required. The hydroxide/carbonate ions coordinate with the empty p-orbital of the boron atom on the pinacol ester, forming a negatively charged, nucleophilic boronate complex. This "ate" complex is essential for the transmetalation step to occur[4][8].

SuzukiCycle A 1. Pd(0) Catalyst Active Species B 2. Oxidative Addition (2-Bromobenzonitrile) A->B C-Br Cleavage C 3. Transmetalation (Boronate Complex) B->C Base Activation D 4. Reductive Elimination (Target Biaryl) C->D C-C Bond Formation D->A Regenerate Pd(0)

Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Direct C–H Arylation Pathway (Route B)

Direct C–H functionalization bypasses the need for pre-functionalized boronic acids, reacting 2-bromobenzonitrile directly with 1-methylpyrrole[5][6].

  • Regioselectivity: The reaction occurs selectively at the C2-position of the 1-methylpyrrole ring due to the innate electronic properties of the heterocycle and the coordination of the palladium catalyst[5].

  • Catalytic System: This route typically utilizes Pd(OAc)₂ or Pd/C with a potassium acetate (KOAc) base in a polar aprotic solvent like N,N-Dimethylacetamide (DMAc) at elevated temperatures (150 °C)[5][6]. The KOAc acts via a Concerted Metalation-Deprotonation (CMD) mechanism, abstracting the proton simultaneously as the Pd-C bond forms.

Quantitative Data & Reagent Specifications

Table 1: Reagent Stoichiometry for Route A (Suzuki-Miyaura)
Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
2-Bromobenzonitrile Electrophile (Starting Material)1.0 eq1.82 g (10.0 mmol)
1-Methyl-1H-pyrrole-2-boronic acid pinacol ester Nucleophile1.2 eq2.48 g (12.0 mmol)
Pd(dppf)Cl₂·CH₂Cl₂ Precatalyst0.05 eq (5 mol%)408 mg (0.5 mmol)
K₂CO₃ (Aqueous 2M) Base / Activator2.5 eq3.45 g in 12.5 mL H₂O
1,4-Dioxane SolventN/A40 mL
Table 2: Reagent Stoichiometry for Route B (Direct C–H Arylation)
Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
2-Bromobenzonitrile Electrophile1.0 eq1.82 g (10.0 mmol)
1-Methylpyrrole C-H Substrate3.0 - 5.0 eq2.67 mL (30.0 mmol)
Pd(OAc)₂ or Pd/C (10%) Catalyst0.01 eq (1 mol%)22.4 mg (Pd(OAc)₂)
KOAc Base (CMD mechanism)2.0 eq1.96 g (20.0 mmol)
DMAc Polar Aprotic SolventN/A25 mL

Experimental Workflows

Workflow S1 1. Preparation & Degassing (Argon sparging, 15-30 min) S2 2. Reaction Execution (Heating under inert atmosphere) S1->S2 S3 3. Aqueous Workup (EtOAc extraction, Brine wash) S2->S3 S4 4. Purification (Silica Gel Chromatography) S3->S4 S5 5. Characterization (NMR, LC-MS, IR) S4->S5

Step-by-step experimental workflow for the synthesis and isolation of the target biaryl.

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended for Scale-Up)

Self-Validating Checkpoint: Ensure all solvents are thoroughly degassed. Oxygen presence will rapidly oxidize Pd(0) to inactive Pd(II) black and promote the homocoupling of the boronic ester.

  • Setup & Degassing: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzonitrile (1.82 g, 10 mmol) and 1-methyl-1H-pyrrole-2-boronic acid pinacol ester (2.48 g, 12 mmol). Add 40 mL of 1,4-Dioxane. Sparge the solution with Argon for 15 minutes.

  • Catalyst & Base Addition: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 5 mol%). Add 12.5 mL of a previously degassed 2M aqueous K₂CO₃ solution. Seal the flask.

  • Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm is critical to maximize the interfacial surface area between the aqueous base and organic solvent). Monitor via TLC (Hexanes/EtOAc 8:2) or LC-MS. Complete conversion is typically observed within 4 to 6 hours.

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of distilled water. Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 30 mL). Combine the organic layers and wash with brine (50 mL), then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude dark-brown oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (100:0 to 85:15). The product, 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile, elutes as a pale yellow to white solid[1].

Protocol B: Direct C–H Arylation (Green/Atom-Economical Alternative)
  • Setup: In a 50 mL pressure tube, combine 2-bromobenzonitrile (1.82 g, 10 mmol), anhydrous KOAc (1.96 g, 20 mmol), and Pd(OAc)₂ (22.4 mg, 1 mol%)[6].

  • Solvent & Substrate: Add 25 mL of anhydrous DMAc, followed by 1-methylpyrrole (2.67 mL, 30 mmol). Note: An excess of the volatile pyrrole is used to suppress bis-arylation side reactions.

  • Reaction Execution: Purge the tube with Argon for 10 minutes, seal tightly with a Teflon cap, and heat to 150 °C for 12–16 hours[6].

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water (3 × 50 mL) to remove the DMAc solvent, followed by brine (50 mL). Dry over MgSO₄ and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield the target compound.

Analytical Characterization Signatures

To verify the integrity of the synthesized 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile, cross-reference against these expected analytical signatures:

  • Physical State: Yellow to white solid; Melting Point: 93–97 °C[1].

  • IR Spectroscopy: A sharp, strong absorption band at ~2220–2230 cm⁻¹ is strictly indicative of the C≡N (nitrile) stretching vibration[10].

  • ¹H NMR (CDCl₃, 400 MHz): Look for the distinct N-methyl singlet at ~3.6–3.8 ppm (3H). The pyrrole ring protons will appear as three distinct multiplets in the aromatic region (approx. 6.2–6.8 ppm), while the benzonitrile protons will present as a classic ortho-disubstituted pattern between 7.2–7.8 ppm.

References

1.[1] Biola University. 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile: A Premium Chemical Compound. Retrieved from 2.[5] Theses.fr. THESE DE DOCTORAT DE. Retrieved from 3.[7] ACS Publications. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews. Retrieved from 4.[3] MDPI. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Retrieved from 5.[4] ACS Publications. Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation | Organic Process Research & Development. Retrieved from 6.[8] University of Greenwich. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from 7.[10] BenchChem. An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers. Retrieved from 8.[2] ResearchGate. Probing pyrrole π-coordination and possible radical formation. Retrieved from 9.[9] UniTo. Eco-Friendly Physical Activation Methods for Suzuki‒Miyaura Reactions. Retrieved from 10.[6] RSC Publishing. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs. Retrieved from

Sources

Application

Strategic Functionalization of the Pyrrole Ring in 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile

Executive Summary & Strategic Analysis The scaffold 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile represents a distinct class of "push-pull" heterocyclic systems. It features an electron-rich 1-methylpyrrole moiety (donor) dir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The scaffold 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile represents a distinct class of "push-pull" heterocyclic systems. It features an electron-rich 1-methylpyrrole moiety (donor) directly linked to an electron-deficient benzonitrile unit (acceptor). This electronic dichotomy dictates a highly specific reactivity profile, making the pyrrole ring the exclusive target for Electrophilic Aromatic Substitution (EAS) and metal-catalyzed C-H functionalization.

Structural Logic and Regioselectivity

For researchers targeting this scaffold, understanding the electronic landscape is critical for reaction design:

  • The Pyrrole Ring (Nucleophile): The

    
    -methyl group exerts a positive inductive effect (+I) and a mesomeric effect (+M), significantly increasing electron density at the 
    
    
    
    -carbons (C2 and C5). Since C2 is occupied by the benzonitrile group, C5 becomes the primary reactive site for electrophilic attack.
  • The Benzonitrile Group (Deactivator): The cyano (-CN) group is a strong electron-withdrawing group (EWG). It deactivates the benzene ring towards EAS, effectively "protecting" the phenyl moiety from competing side reactions during pyrrole functionalization.

  • Steric Considerations: The

    
    -methyl group blocks the nitrogen, preventing 
    
    
    
    -functionalization and eliminating hydrogen bond donor capability. This directs all functionalization to the carbon skeleton.
Regioselectivity Map

The following diagram visualizes the reactivity hierarchy of the scaffold:

Regioselectivity Scaffold 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile C5 Position C5 (α) Primary Reactive Site (Formylation, Halogenation, Arylation) Scaffold->C5 Major Pathway C3_C4 Positions C3/C4 (β) Secondary Sites (Requires C5 blocking or specific direction) Scaffold->C3_C4 Minor Pathway Benzene Benzene Ring Deactivated by -CN (Inert to standard EAS) Scaffold->Benzene No Reaction

Figure 1: Reactivity profile of the 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile scaffold. Green indicates the primary site of functionalization.

Detailed Experimental Protocols

The following protocols are designed for high reproducibility and scalability. They prioritize the C5-functionalization, which is the most synthetically accessible and relevant pathway for drug discovery applications.

Protocol A: C5-Formylation (Vilsmeier-Haack Reaction)

Objective: Introduction of an aldehyde group at the C5 position.[1] Mechanism: Formation of an electrophilic chloroiminium ion (Vilsmeier reagent) followed by EAS at the pyrrole C5.

Materials
  • Substrate: 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (1.0 eq)

  • Reagent: Phosphorus oxychloride (POCl

    
    , 1.2 eq)
    
  • Solvent/Reagent:

    
    -Dimethylformamide (DMF, 5-10 volumes)
    
  • Quench: Saturated aqueous Sodium Acetate (NaOAc) or NaHCO

    
    
    
Step-by-Step Methodology
  • Reagent Formation: In a flame-dried round-bottom flask under inert atmosphere (N

    
     or Ar), cool anhydrous DMF (5 mL per mmol substrate) to 0 °C  using an ice bath.
    
  • Addition: Add POCl

    
     (1.2 eq) dropwise over 15 minutes. Critical: Maintain temperature < 5 °C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 minutes at 0 °C until the salt precipitates or the solution turns slightly yellow.
    
  • Substrate Addition: Dissolve the substrate in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexane). The product spot will be more polar than the starting material.

    • Note: If conversion is sluggish, heat to 60 °C, but this is rarely necessary for activated pyrroles.

  • Hydrolysis (Workup): Pour the reaction mixture slowly into crushed ice containing saturated aqueous NaOAc (buffered hydrolysis prevents nitrile hydrolysis). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO

    
    ).
    

Expected Outcome: 5-formyl derivative (Yield: 85–95%).

Protocol B: C5-Bromination (NBS Electrophilic Substitution)

Objective: Installation of a bromine atom at C5 for subsequent cross-coupling (Suzuki, Stille). Challenge: Pyrroles are extremely sensitive to oxidation and polymerization. Low temperature is mandatory.

Materials
  • Substrate: 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (1.0 eq)

  • Reagent:

    
    -Bromosuccinimide (NBS, 1.05 eq)
    
  • Solvent: THF (anhydrous) or DMF

  • Temperature: -78 °C to 0 °C

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in anhydrous THF (10 mL/mmol) and cool to -78 °C (dry ice/acetone bath).

  • Bromination: Dissolve NBS (1.05 eq) in THF and add it dropwise to the substrate solution over 20 minutes.

    • Why: Slow addition at low temperature prevents poly-bromination (at C3/C4) and oxidation of the pyrrole ring.

  • Progression: Stir at -78 °C for 1 hour. Allow the reaction to warm slowly to 0 °C . Do not heat to room temperature unless TLC indicates incomplete conversion.

  • Quench: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to destroy excess bromine/NBS.
  • Workup: Dilute with diethyl ether, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Rapid filtration through a short silica plug (eluting with Hexanes/EtOAc). Note: Halopyrroles can be unstable on silica for extended periods; store in the dark at -20 °C.

Expected Outcome: 5-bromo derivative (Yield: 70–85%).

Protocol C: Direct C-H Arylation (Pd-Catalyzed)

Objective: Direct coupling of an aryl group to C5 without pre-halogenation (Green Chemistry approach). Mechanism: Pd(II)/Pd(0) catalytic cycle involving electrophilic palladation at C5.

Materials
  • Substrate: 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (1.0 eq)

  • Coupling Partner: Aryl Bromide (Ar-Br, 1.2 eq)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10 mol%) or SPhos (for hindered substrates)
    
  • Base: K

    
    CO
    
    
    
    (2.0 eq) or Cs
    
    
    CO
    
    
  • Solvent: DMA or Toluene

  • Conditions: 100–120 °C, sealed tube.

Step-by-Step Methodology
  • Assembly: In a reaction vial, combine the substrate, Aryl Bromide, Pd(OAc)

    
    , Ligand, and Base.
    
  • Inerting: Evacuate and backfill with Argon (3 cycles). Add degassed solvent (DMA).

  • Reaction: Heat to 110 °C for 12–16 hours.

    • Selectivity Check: The C5 position is sterically accessible and electronically activated, favoring it over C3 or C4.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate filtrate and purify via column chromatography.

Expected Outcome: 5-aryl derivative (Yield: 60–80%).[2]

Data Summary & Troubleshooting

The following table summarizes key reaction parameters and common pitfalls for this specific scaffold.

Reaction TypeTarget PositionKey ReagentTempTypical YieldCritical Troubleshooting Note
Formylation C5POCl

/ DMF
0°C

RT
>85%Maintain anhydrous conditions to prevent POCl

hydrolysis.
Bromination C5NBS-78°C75%Avoid excess NBS to prevent 3,5-dibromination.
Arylation C5Pd(OAc)

/ Ar-Br
110°C65%Oxygen presence kills the catalyst; rigorous degassing required.
Acylation C5AcCl / AlCl

0°C60-70%Use mild Lewis acids (e.g., SnCl

) if nitrile hydrolysis is observed.

Reaction Workflow Diagram

This flowchart illustrates the divergent synthesis pathways starting from the parent scaffold.

SynthesisWorkflow Start 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile Vilsmeier Protocol A: Vilsmeier-Haack (POCl3, DMF) Start->Vilsmeier Halogenation Protocol B: Bromination (NBS, -78°C) Start->Halogenation Arylation Protocol C: C-H Arylation (Pd(OAc)2, Ar-Br) Start->Arylation Aldehyde 5-Formyl Derivative (Precursor for reductive amination) Vilsmeier->Aldehyde Hydrolysis Bromide 5-Bromo Derivative (Cross-coupling partner) Halogenation->Bromide Electrophilic Subst. Biaryl 5-Aryl Derivative (Extended conjugation) Bromide->Biaryl Suzuki Coupling (Alternative Route) Arylation->Biaryl C-H Activation

Figure 2: Synthetic workflow for the functionalization of the pyrrole ring.

References

  • Vilsmeier-Haack Reaction on Pyrroles

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds.[1][3] Organic Reactions.[2][4][5][6][7][8][9][10][11][12][13]

    • Application Note: Confirms C2/C5 selectivity for pyrrole formyl
  • Halogenation Strategies

    • Gilow, H. M., & Burton, D. E. (1981). Bromination of pyrroles.[2][12] The Journal of Organic Chemistry, 46(11), 2221-2225.

    • Application Note: Establishes low-temperature NBS protocols to avoid polymeriz
  • Pd-Catalyzed C-H Arylation

    • Li, Y., Wang, W. H., He, K. H., & Shi, Z. J. (2012). C-H Functionalization of Pyrroles. Journal of Computational Chemistry (Reference for C5 selectivity). See also: Chem. Sci., 2012, 3, 3240.

    • Application Note: Demonstrates C5 preference in 1-methyl-2-substituted pyrroles.
  • General Reactivity of 1-Methyl-2-Arylpyrroles

    • BenchChem Technical Support.[7] Regioselectivity in Electrophilic Aromatic Substitution.

    • Application Note: General guidelines for electronic effects in heterocyclic synthesis.

Sources

Method

Application Note: Chemoselective Hydrolysis of 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile

Subtitle: Overcoming Ortho-Steric Hindrance and Heterocycle Acid-Sensitivity in Nitrile Hydrolysis Mechanistic Rationale & Substrate Challenges The hydrolysis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile presents a classic...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Ortho-Steric Hindrance and Heterocycle Acid-Sensitivity in Nitrile Hydrolysis

Mechanistic Rationale & Substrate Challenges

The hydrolysis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile presents a classic dichotomy in synthetic organic chemistry. To successfully design a protocol for this molecule, researchers must navigate two competing structural constraints:

  • Extreme Acid-Sensitivity of the Pyrrole Ring: The 1-methylpyrrole moiety is highly susceptible to acid-catalyzed degradation. Because the nitrogen lone pair is delocalized into the aromatic sextet, protonation occurs preferentially at the C-2 or C-3 carbons rather than the nitrogen[1]. This breaks aromaticity and generates a highly reactive electrophilic cation that rapidly attacks unprotonated pyrrole molecules, initiating an uncontrolled polymerization cascade resulting in polypyrrole tars[1]. Consequently, standard acidic nitrile hydrolysis (e.g., refluxing in aqueous

    
     or 
    
    
    
    ) is strictly contraindicated.
  • Ortho-Steric Hindrance: The nitrile group is situated ortho to the bulky 1-methyl-1H-pyrrol-2-yl substituent. This steric shielding significantly raises the activation energy required for nucleophilic attack at the nitrile carbon. Standard aqueous basic hydrolysis (e.g., dilute

    
     at 80 °C) is often too slow, typically stalling at the intermediate amide stage.
    

To overcome these constraints, we must employ chemoselective, base-mediated protocols. Depending on the desired oxidation state of the final product—either the amide or the carboxylic acid—two divergent pathways are utilized.

Workflow A 2-(1-methyl-1H-pyrrol-2-yl) benzonitrile B 2-(1-methyl-1H-pyrrol-2-yl) benzamide A->B H2O2, NaOH EtOH, 40 °C C 2-(1-methyl-1H-pyrrol-2-yl) benzoic acid A->C KOH, Ethylene Glycol 150 °C B->C KOH, Ethylene Glycol 150 °C

Fig 1: Chemoselective base-mediated hydrolysis pathways for 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile.

Pathway A: Radziszewski Amidation (Synthesis of the Amide)

To halt the hydrolysis selectively at the primary amide, we utilize the Radziszewski reaction[2]. By employing alkaline hydrogen peroxide, we generate the hydroperoxide anion (


). Driven by the 

-effect,

is significantly more nucleophilic than the standard hydroxide ion (

). This heightened nucleophilicity allows it to readily attack the sterically hindered nitrile carbon at mild temperatures, forming a peroxycarboximidic acid intermediate. This intermediate subsequently reacts with a second molecule of

to yield the desired amide, water, and oxygen gas[2].

Mechanism N1 H2O2 + OH⁻ ⇌ HOO⁻ + H2O N2 R-C≡N + HOO⁻ N1->N2 Generates nucleophile N3 Peroxycarboximidic Acid [R-C(=NH)OOH] N2->N3 Nucleophilic attack on nitrile N4 Amide[R-C(=O)NH2] + O2 + H2O N3->N4 + H2O2 (Oxygen evolution)

Fig 2: Mechanism of the Radziszewski amidation via hydroperoxide anion attack.

Protocol A: Step-by-Step Methodology

Self-Validating System: The continuous evolution of fine


 bubbles serves as a visual in-process control (IPC) confirming the decomposition of the peroxycarboximidic acid intermediate into the target amide.
  • Initialization: Dissolve 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (1.0 eq, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a vented reflux condenser (to prevent pressure buildup from

    
     evolution).
    
  • Base Addition: Add 6M aqueous

    
     (0.5 eq, 5 mmol). Stir at room temperature for 5 minutes.
    
  • Oxidant Addition: Cool the flask in a water bath (20 °C). Dropwise, add 30% aqueous

    
     (4.0 eq, 40 mmol) over 15 minutes. Causality: Slow addition prevents a rapid exothermic spike that could lead to non-selective oxidation of the electron-rich pyrrole ring.
    
  • Reaction: Warm the mixture to 40–50 °C and stir for 3 hours. Monitor via TLC (50% EtOAc/Hexanes); the nitrile (

    
    ) will convert to a highly polar, UV-active amide spot (
    
    
    
    ).
  • Quench & Workup: Cool to 0 °C. Carefully quench excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (

    
    ) until a peroxide test strip reads negative.
    
  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield 2-(1-methyl-1H-pyrrol-2-yl)benzamide.
    

Pathway B: High-Temperature Alkaline Hydrolysis (Synthesis of the Carboxylic Acid)

To drive the hydrolysis completely to the carboxylic acid, extreme thermal energy is required to overcome the ortho-steric hindrance. We substitute water/ethanol with ethylene glycol (bp ~197 °C), allowing the reaction to be heated to 150–170 °C in the presence of excess potassium hydroxide[3].

The critical step in this protocol is the workup. Isolating the carboxylic acid requires acidification of the highly alkaline mixture. To prevent the acid-catalyzed degradation of the pyrrole ring discussed in Section 1, acidification must be performed strictly at 0 °C using a mild acid to a precise pH of 3.5–4.0—just enough to protonate the carboxylate (pKa ~4.2) without protonating the pyrrole.

Protocol B: Step-by-Step Methodology

Self-Validating System: During the workup, the carefully controlled addition of acid will cause the previously clear aqueous layer to become opaque and precipitate the free carboxylic acid exactly as the pH crosses 4.5.

  • Initialization: In a heavy-walled glass pressure tube or a round-bottom flask equipped with a reflux condenser, suspend 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (1.0 eq, 10 mmol) in ethylene glycol (15 mL).

  • Base Addition: Add solid Potassium Hydroxide (

    
    ) pellets (8.0 eq, 80 mmol). Causality: A massive excess of base is required to drive the equilibrium forward and compensate for the steric shielding around the nitrile carbon[3].
    
  • Reaction: Heat the mixture to 160 °C under an inert nitrogen atmosphere for 18 hours. The mixture will become a dark, homogeneous solution.

  • Initial Workup: Cool the reaction to room temperature, then dilute with ice-cold distilled water (50 mL). Wash the alkaline aqueous layer with Diethyl Ether (2 x 20 mL) and discard the ether layers. Causality: This removes any unreacted nitrile or trace amide intermediates, ensuring high purity of the final acid.

  • Precise Acidification (Critical Step): Submerge the aqueous layer in an ice bath (0 °C). While vigorously stirring, slowly add a 10% aqueous solution of Citric Acid (or cold 1M

    
    ) dropwise. Continuously monitor the pH using a calibrated pH meter. Stop the addition exactly when the pH reaches 3.5–4.0. A dense precipitate will form.
    
  • Isolation: Immediately extract the turbid aqueous mixture with Ethyl Acetate (3 x 40 mL). Wash the organics with water (to remove residual ethylene glycol) and brine, dry over

    
    , and concentrate to yield 2-(1-methyl-1H-pyrrol-2-yl)benzoic acid.
    

Quantitative Data Summary

The following table summarizes the operational parameters and causal differences between the two chemoselective pathways.

ParameterProtocol A: AmidationProtocol B: Full Hydrolysis
Target Product 2-(1-methyl-1H-pyrrol-2-yl)benzamide2-(1-methyl-1H-pyrrol-2-yl)benzoic acid
Reagents 30%

,

(0.5 eq)

pellets (8.0 eq)
Solvent System Ethanol / WaterEthylene Glycol
Reaction Temperature 40–50 °C150–170 °C
Reaction Time 2–4 hours16–24 hours
Mechanistic Solution Overcomes steric hindrance via the highly nucleophilic

-effect of

Overcomes steric hindrance via extreme thermal energy in a high-boiling solvent
Critical Workup Step Quenching unreacted peroxides prior to organic extractionPrecise pH titration (pH 3.5–4.0) at 0 °C to prevent pyrrole polymerization

References[1] Title: Sensitivity of Pyrrole to Acids

Source: Filo URL: 2] Title: Just Add Luminol to Turn the Spotlight on Radziszewski Amidation Source: ACS Omega URL: 3] Title: Acid Derivatives: Volume 1 (1979) Source: VDOC.PUB URL:

Sources

Application

2-(1-methyl-1H-pyrrol-2-yl)benzonitrile as an intermediate in pharmaceutical synthesis

[1] Part 1: Executive Summary & Strategic Context[1] 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (MPB) is a high-value heterocyclic building block characterized by a 1,2-disubstituted benzene ring linking a nitrile group and...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Strategic Context[1]

2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (MPB) is a high-value heterocyclic building block characterized by a 1,2-disubstituted benzene ring linking a nitrile group and an N-methylated pyrrole.[1]

While often overshadowed by its N-linked isomer (used for pyrrolo[1,2-a]quinoxalines), the C-linked (2-yl) MPB structure is a critical pharmacophore precursor for two major therapeutic classes:

  • Potassium-Competitive Acid Blockers (P-CABs): MPB represents the core carbocyclic skeleton of next-generation acid suppressants analogous to Vonoprazan .[1] The 2-aryl-pyrrole motif is essential for H+/K+-ATPase binding.

  • Biaryl Kinase Inhibitors: The rigid biaryl axis serves as a scaffold for ATP-competitive inhibitors (e.g., p38 MAP kinase, JAK inhibitors), where the nitrile acts as a "masked" benzylamine or amidine.[1]

Structural Distinction & Causality

Researchers must distinguish MPB from its isomers to avoid synthetic dead-ends:

  • Target Molecule (MPB): C-C bond between Benzene and Pyrrole (C2).[1] Application: P-CABs, Pyrrolo[3,2-c]quinolines.[1]

  • Isomer B (N-linked): C-N bond between Benzene and Pyrrole (N1).[1] Application: Pyrrolo[1,2-a]quinoxalines.

This guide details the Suzuki-Miyaura coupling for MPB synthesis and its subsequent transformation into the benzylamine pharmacophore , a self-validating workflow designed for scale-up.[1]

Part 2: Synthesis Protocol (The Suzuki-Miyaura Route)

Rationale

Traditional synthesis via Paal-Knorr condensation is often low-yielding for electron-deficient aryl systems.[1] The Suzuki-Miyaura coupling is preferred for pharmaceutical applications due to its modularity, tolerance of the nitrile group, and avoidance of harsh acidic conditions that can polymerize the pyrrole.[1]

Reaction Scheme

Reagents: 2-Bromobenzonitrile + (1-methyl-1H-pyrrol-2-yl)boronic acid. Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (Robust against steric bulk). Base: K₂CO₃ (Mild, prevents nitrile hydrolysis).

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Charge a 3-neck round-bottom flask (RBF) with 2-Bromobenzonitrile (1.0 equiv, 18.2 g, 100 mmol).

  • Add (1-methyl-1H-pyrrol-2-yl)boronic acid (1.2 equiv, 15.0 g). Note: Use excess boronic acid to account for protodeboronation side-reactions.

  • Add solvent system: 1,4-Dioxane/Water (4:1 v/v) (200 mL).[1] The water is crucial for the base solubility and transmetallation step.

Step 2: Degassing (Critical Quality Attribute)

  • Causality: Oxygen poisons the Pd(0) active species and promotes homocoupling.[1]

  • Action: Sparge the solution with Argon for 20 minutes. Do not skip this step.

Step 3: Catalysis Initiation

  • Add K₂CO₃ (3.0 equiv, 41.4 g).

  • Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (3 mol%, 2.45 g).

  • Heat the reaction to 90°C under Argon atmosphere.

  • Monitor: Check via HPLC/TLC after 4 hours. The reaction is complete when 2-Bromobenzonitrile is <1%.

Step 4: Work-up & Purification

  • Cool to room temperature. Filter through a Celite pad to remove Pd black.

  • Dilute filtrate with EtOAc (200 mL) and wash with Brine (2 x 100 mL).

  • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).[1]

    • Eluent: Hexanes/EtOAc (90:10 to 80:20).

    • Target: MPB elutes as a pale yellow oil which may solidify upon standing.

Data Specification: Typical Yields

Scale Crude Purity Isolated Yield Appearance
10 mmol >90% 85-92% Yellow Solid

| 100 mmol | 88% | 82-88% | Yellow/Orange Solid |[1]

Part 3: Application Protocol (Nitrile Reduction to Pharmacophore)

The nitrile group of MPB is a "masked" primary amine. Reducing it yields 2-(1-methyl-1H-pyrrol-2-yl)benzylamine , a key intermediate for amide coupling in drug discovery.[1]

Cobalt-Catalyzed Reduction (Safety-Optimized)

Why not LiAlH₄?[1] LAH is dangerous at scale and can over-reduce the pyrrole ring. Raney Nickel or CoCl₂/NaBH₄ is chemically selective for the nitrile.

Protocol
  • Dissolution: Dissolve MPB (10 mmol) in Methanol (50 mL).

  • Salt Formation: Add CoCl₂·6H₂O (2.0 equiv). The solution turns deep purple.

  • Reduction: Cool to 0°C. Add NaBH₄ (10 equiv) portion-wise over 30 minutes.

    • Observation: Vigorous gas evolution (H₂) and formation of a black precipitate (Cobalt boride active catalyst).

  • Quench: Stir for 2 hours at RT. Quench with 1N HCl (carefully) to dissolve the black precipitate.

  • Extraction: Basify with NH₄OH to pH 10. Extract with DCM.

  • Result: The free amine is unstable; immediately convert to the HCl salt or couple with the desired carboxylic acid.

Part 4: Process Visualization (Graphviz)[1]

The following diagram illustrates the synthetic logic, highlighting the divergence point where MPB can be transformed into either a P-CAB analog or a Fused Tricyclic system.

MPB_Synthesis_Flow Start Start: 2-Bromobenzonitrile Coupling Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Coupling + 1-methyl-2-pyrroleboronic acid MPB INTERMEDIATE: MPB 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile Coupling->MPB Yield: ~85% Reduction Nitrile Reduction (CoCl2 / NaBH4) MPB->Reduction Route A: Linear Pharmacophore Cyclization Oxidative Cyclization (e.g., Vilsmeier-Haack or Radical) MPB->Cyclization Route B: Fused System Amine Product A: Benzylamine Derivative (Kinase Inhibitor Linker) Reduction->Amine Fused Product B: Pyrrolo[1,2-a]quinoline (Tricyclic Core) Cyclization->Fused

Caption: Figure 1. Divergent synthetic pathways from the MPB intermediate. Route A leads to linear biaryl linkers (Vonoprazan-like), while Route B accesses fused tricyclic cores.[1]

Part 5: References

  • Suzuki-Miyaura Coupling of Pyrroles:

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

    • Source:Chemical Reviews, 95(7), 2457-2483.

    • URL:[Link]

  • Nitrile Reduction Methodologies:

    • Title: Cobalt Chloride-Sodium Borohydride: A Versatile Reagent System.[1]

    • Source:Synlett, 2004(10), 1832-1833.

  • P-CAB Structural Context (Vonoprazan):

    • Title: Discovery of Vonoprazan Fumarate (TAK-438), a Novel Potassium-Competitive Acid Blocker.[1]

    • Source:Journal of Medicinal Chemistry, 57(15), 6739-6755.

    • URL:[Link]

  • Pyrrolo-fused Systems Synthesis:

    • Title: Synthesis of pyrrolo[1,2-a]quinoxalines and related derivatives.[1]

    • Source:Beilstein Journal of Organic Chemistry, 9, 237-242.

    • URL:[Link]

Sources

Method

Application Note: Crystallization Techniques for 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile

This Application Note is designed as a definitive technical guide for the purification and crystallization of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (CAS 1198351-34-6). It synthesizes physicochemical principles with pra...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the purification and crystallization of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (CAS 1198351-34-6). It synthesizes physicochemical principles with practical process engineering to ensure high-purity isolation suitable for pharmaceutical research and development.

Executive Summary & Compound Profile

2-(1-methyl-1H-pyrrol-2-yl)benzonitrile is a bi-aryl building block featuring a benzonitrile ring coupled to a 1-methylpyrrole. Structurally analogous to key intermediates used in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan , this compound requires rigorous purification to remove isomeric impurities, unreacted halides, and transition metal catalysts (e.g., Palladium) often carried over from Suzuki-Miyaura coupling reactions.

Physicochemical Critical Quality Attributes (pCQA)
PropertyValueImplication for Crystallization
Physical State Solid (Yellow to White)Color indicates potential oxidation/oligomer impurities.
Melting Point 93 – 97 °CCritical: Low MP (<100°C) poses a high risk of "oiling out" (liquid-liquid phase separation) if cooling is too rapid or if water is used as an anti-solvent at high temperatures.
Solubility Profile Lipophilic / AromaticSoluble in DCM, EtOAc, Toluene. Sparingly soluble in Alcohols. Insoluble in Aliphatic Hydrocarbons (Heptane/Hexane).
Thermal Stability ModerateAvoid prolonged exposure to temperatures >80°C to prevent nitrile hydrolysis or pyrrole oxidation.

Pre-Crystallization Preparation (Impurity Scavenging)

Before attempting crystallization, the crude feed must be treated to remove impurities that inhibit crystal growth or become occluded in the lattice.

Protocol 1: Activated Carbon Treatment & Metal Scavenging

Objective: Remove colored oligomers and residual Palladium (from synthesis).

  • Dissolution: Dissolve crude 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile in Ethyl Acetate (10 volumes) .

  • Scavenging: Add Activated Carbon (10 wt%) and a thiol-based silica scavenger (e.g., SiliaMetS® Thiol, 5 wt%) if Pd-catalysis was used.

  • Reflux: Heat to 50°C (gentle reflux) and stir for 60 minutes.

  • Filtration: Filter hot through a Celite® 545 pad to remove carbon/silica. Rinse the cake with 2 volumes of hot Ethyl Acetate.

  • Concentration: Evaporate the filtrate under reduced pressure to a solid residue.

Crystallization Strategy

Due to the compound's melting point (93-97°C), Cooling Crystallization from alcohol is the preferred method for particle size control and purity. Anti-solvent Crystallization is reserved for yield maximization.

Protocol 2: Cooling Crystallization (Primary Method)

Solvent System: Isopropyl Alcohol (IPA) Mechanism: Temperature-dependent solubility swing.

Step-by-Step Procedure:

  • Charge: Place the solid residue (from Protocol 1) into a reactor/flask.

  • Dissolution: Add Isopropyl Alcohol (5 volumes) .

  • Heating: Heat the slurry to 80°C (near reflux).

    • Checkpoint: The solution must be clear. If solids remain, add IPA in 0.5 volume increments until dissolved. Do not exceed 8 volumes.

  • Cooling (Nucleation Zone): Cool the solution slowly to 60°C over 30 minutes.

    • Seeding (Optional but Recommended): At 60°C, add 0.5 wt% of pure seed crystals to induce controlled nucleation and prevent oiling out.

  • Crystal Growth: Cool from 60°C to 20°C over 2 hours (Rate: ~0.3°C/min).

    • Note: Slow cooling is essential. Rapid cooling will trap impurities and may cause the product to crash out as an amorphous oil.

  • Digestion: Stir at 20°C for 1 hour.

  • Final Cooling: Cool to 0-5°C and hold for 1 hour to maximize yield.

  • Isolation: Filter the slurry. Wash the cake with cold IPA (1 volume) .

  • Drying: Dry under vacuum at 40°C for 12 hours.

Protocol 3: Anti-Solvent Crystallization (Alternative Method)

Solvent System: Toluene (Solvent) / Heptane (Anti-solvent) Mechanism: Reduction of solvent power by polarity shift.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude solid in Toluene (3 volumes) at Room Temperature (25°C).

  • Filtration: Polish filter (0.45 µm) to remove dust/insolubles.

  • Anti-solvent Addition (Part 1): Slowly add Heptane (1 volume) dropwise until the solution turns slightly turbid (Cloud Point).

  • Aging: Stir for 30 minutes to allow stable nuclei to form.

  • Anti-solvent Addition (Part 2): Add remaining Heptane (4 volumes) over 2 hours.

  • Isolation: Filter and wash with 100% Heptane.

Process Analytical Technology (PAT) & Troubleshooting

The following decision tree illustrates how to handle common process deviations.

CrystallizationWorkflow Start Crude 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile SolubilityCheck Check Solubility in IPA @ 80°C Start->SolubilityCheck Dissolved Fully Dissolved? SolubilityCheck->Dissolved Dissolved->SolubilityCheck No (Add Solvent) Cooling Cool to 60°C (Metastable Zone) Dissolved->Cooling Yes OilingOut Oiling Out Observed? Cooling->OilingOut Seed Add Seeds (0.5 wt%) OilingOut->Seed No (Clear) Reheat Reheat to 80°C & Add 10% more Solvent OilingOut->Reheat Yes (Liquid droplets) SlowCool Linear Cooling Ramp (0.3°C/min) Seed->SlowCool Reheat->Cooling Filter Filtration & Wash SlowCool->Filter Dry Vacuum Dry @ 40°C Filter->Dry

Figure 1: Decision tree for the crystallization process, highlighting the critical control point for "oiling out" which is common for compounds with MP < 100°C.

Characterization & Validation

To ensure the protocol was successful, the isolated solid must be characterized against the following standards.

Data Summary Table
TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 99.0% Area
Residual Solvent GC-HeadspaceIPA < 5000 ppm; Toluene < 890 ppm
Polymorph ID XRPD (X-Ray Powder Diffraction)Consistent with Reference Pattern (Sharp peaks)
Thermal Profile DSC (Differential Scanning Calorimetry)Single endotherm @ 93-97°C (Onset)
Self-Validating the Protocol (MSZW Determination)

If the standard IPA protocol fails (low yield or oiling out), you must determine the Metastable Zone Width (MSZW) for your specific batch:

  • Prepare a saturated solution at 60°C.

  • Cool at 0.5°C/min and record the temperature where visible crystals appear (T_nuc ).

  • Reheat the slurry and record the temperature where the last crystal dissolves (T_diss ).

  • MSZW = T_diss - T_nuc .

  • Insight: If MSZW is wide (>20°C), seeding is mandatory . If MSZW is narrow (<5°C), cooling must be extremely slow to prevent agglomeration.

References

  • Hoffman Fine Chemicals. (2023). Product Specification: 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile (CAS 1198351-34-6).[1] Retrieved from

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • BenchChem. (2025). Purification of Substituted 1H-Pyrrol-2(3H)-ones and Related Heterocycles. Retrieved from

  • PubChem. (2025).[2] Compound Summary: Vonoprazan (Related Structural Class).[3] National Library of Medicine. Retrieved from

Sources

Application

Application of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile in organic light-emitting diodes (OLEDs)

Executive Summary 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (CAS: 1198351-34-6) represents a critical class of Donor-Acceptor (D-A) organic semiconductors used in the fabrication of Organic Light-Emitting Diodes (OLEDs). I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (CAS: 1198351-34-6) represents a critical class of Donor-Acceptor (D-A) organic semiconductors used in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its structural motif—comprising an electron-withdrawing benzonitrile moiety coupled to an electron-rich N-methylpyrrole—creates a twisted molecular geometry. This steric hindrance facilitates Thermally Activated Delayed Fluorescence (TADF) by spatially separating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby minimizing the singlet-triplet energy gap (


).

This guide details the application of this compound as a blue/green TADF emitter and as a C^N-chelated ligand precursor for organometallic phosphors (e.g., Platinum(II) complexes).

Mechanistic Principles

Thermally Activated Delayed Fluorescence (TADF)

The core utility of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile lies in its ability to harvest both singlet and triplet excitons, theoretically allowing for 100% Internal Quantum Efficiency (IQE).

  • Twisted Intramolecular Charge Transfer (TICT): The steric repulsion between the nitrile group (on the benzene) and the methyl group (on the pyrrole) forces the two aromatic rings out of coplanarity.

  • HOMO-LUMO Separation:

    • HOMO: Localized predominantly on the electron-rich pyrrole donor.

    • LUMO: Localized on the electron-deficient benzonitrile acceptor.

  • Reverse Intersystem Crossing (RISC): The minimal orbital overlap results in a vanishingly small exchange integral (

    
    ), reducing 
    
    
    
    to
    
    
    eV. This allows thermal energy at room temperature to upconvert non-emissive triplet excitons (
    
    
    ) back to the emissive singlet state (
    
    
    ).
Ligand Field Engineering

As a ligand scaffold, the compound undergoes C-H activation to form cyclometalated complexes (e.g., with Pt(II) or Ir(III)). The strong


-donating pyrrole and 

-accepting benzonitrile tune the metal-to-ligand charge transfer (MLCT) states, typically pushing emission into the deep blue region.

Visualizations

TADF Mechanism & Exciton Harvesting

TADF_Mechanism cluster_0 Exciton Formation cluster_1 Molecular Design S1 Singlet (S1) Prompt Fluorescence T1 Triplet (T1) Non-Emissive S1->T1 ISC Ground Ground State (S0) S1->Ground Fluorescence (ns) T1->S1 RISC (μs) Thermally Activated DA D-A Architecture (Benzonitrile-Pyrrole) Twist Steric Twist (HOMO-LUMO Separation) DA->Twist Induces Twist->S1 Minimizes ΔEst Twist->T1

Caption: Schematic of the RISC process enabled by the twisted D-A architecture of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile.

OLED Device Architecture

OLED_Stack Cathode Cathode (Al / LiF) Electron Injection ETL ETL (TmPyPB or TPBi) Electron Transport Cathode->ETL EML Emissive Layer (EML) Host: mCP or DPEPO Dopant: 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (10-20%) ETL->EML Electrons HTL HTL (TAPC or TCTA) Hole Transport EML->HTL HIL HIL (PEDOT:PSS or HAT-CN) Hole Injection HTL->HIL Anode Anode (ITO) Transparent Conductive Oxide HIL->Anode Holes Substrate Substrate (Glass/Quartz) Anode->Substrate

Caption: Optimized OLED stack utilizing the target compound as a dopant within a high-triplet-energy host matrix.

Experimental Protocols

Synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile

Objective: Synthesis via Suzuki-Miyaura Cross-Coupling.

Reagents:

  • 2-Bromobenzonitrile (1.0 eq)

  • 1-Methyl-2-pyrroleboronic acid pinacol ester (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane / Toluene (1:1 v/v)

Protocol:

  • Inert Atmosphere: Flame-dry a 100 mL Schlenk flask and cycle with Argon (Ar) three times.

  • Loading: Charge the flask with 2-bromobenzonitrile (5.0 mmol), boronic ester (6.0 mmol), and Pd(PPh3)4 (0.25 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (20 mL) and 2M K2CO3 (10 mL).

  • Reaction: Heat the mixture to reflux (100°C) under Ar flow for 24 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Work-up: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]

  • Validation: Confirm structure via 1H NMR (CDCl3) and HRMS. Look for the characteristic methyl singlet at ~3.7 ppm and aromatic protons.

Device Fabrication (Vacuum Deposition)

Objective: Fabrication of a TADF OLED device.

Protocol:

  • Substrate Cleaning: Sonicate patterned ITO glass in acetone, isopropanol, and deionized water (15 min each). Treat with UV-Ozone for 20 min to increase work function.

  • Vacuum Chamber: Transfer substrates to a vacuum chamber (base pressure

    
     Torr).
    
  • HIL/HTL Deposition:

    • Deposit HAT-CN (10 nm) at 0.5 Å/s (Hole Injection).

    • Deposit TAPC (40 nm) at 1.0 Å/s (Hole Transport).

  • Emissive Layer (EML) Co-Deposition:

    • Co-evaporate Host (mCP or DPEPO ) and Dopant (2-(1-methyl-1H-pyrrol-2-yl)benzonitrile ) from separate sources.

    • Target Doping Concentration: 10–20 wt%.

    • Rate Control: Maintain Host rate at 1.0 Å/s and Dopant rate at 0.1–0.2 Å/s. Thickness: 20 nm.

  • ETL/EIL Deposition:

    • Deposit TmPyPB (40 nm) (Electron Transport/Hole Blocking).

    • Deposit LiF (1 nm) (Electron Injection).

  • Cathode: Deposit Aluminum (Al) (100 nm) through a shadow mask.

  • Encapsulation: Encapsulate in a glovebox (

    
     ppm) using UV-curable epoxy and a glass cover slip.
    

Characterization & Data Analysis

Photophysical Properties Table

Typical values for benzonitrile-pyrrole class TADF emitters.

ParameterSymbolValue (Approx.)Method
Singlet Energy

2.8 - 3.0 eVFluorescence onset (toluene)
Triplet Energy

2.7 - 2.9 eVPhosphorescence (77 K)
Energy Gap

< 0.1 eV

PL Quantum Yield

> 80%Integrating sphere (doped film)
Delayed Lifetime

1 - 10

s
Transient PL decay
Emission Max

460 - 500 nmSky Blue / Green
Critical Quality Attributes (CQA)
  • Purity: Material must be Sublimed Grade (>99.9%) for device longevity. Traces of Pd catalyst or bromide precursors act as non-radiative recombination centers (quenchers).

  • Host Matching: The triplet energy of the host (

    
    ) must be at least 0.2 eV higher than the dopant (
    
    
    
    ) to prevent reverse energy transfer. Recommended hosts: DPEPO (High
    
    
    ) or mCP .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Efficiency (EQE < 5%) Large

due to conformational relaxation.
Switch to a more rigid host matrix (e.g., DPEPO) to restrict molecular motion.
Efficiency Roll-off Triplet-Triplet Annihilation (TTA).Reduce doping concentration (optimum often 6-12%).
Red-shifted Emission Exciplex formation between Host and Dopant.Verify Host/Dopant energy level alignment; ensure Host LUMO is shallower than Dopant LUMO.
Short Device Lifetime Unstable methyl group (oxidation).Ensure rigorous encapsulation; avoid high current densities (>100 mA/cm²).

References

  • TADF Mechanism & Benzonitrile Derivatives

    • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • Pyrrole Synthesis Protocols

    • A Concise Synthesis of Pyrrole-Based Drug Candidates. Molecules, 2023.[1][3] (Provides robust pyrrole-benzonitrile coupling conditions).

  • General TADF Device Engineering

    • Design of Efficient Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes.
  • Chemical Data & Safety

    • 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile Product Page.[4] Fluorochem / Biola University.

Disclaimer: This protocol is intended for research purposes only. All synthesis and device fabrication should be conducted in a controlled laboratory environment with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile Synthesis

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile via the Suzuki-Miyaura reaction presents a classic intersection of two major syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile via the Suzuki-Miyaura reaction presents a classic intersection of two major synthetic hurdles: the extreme instability of electron-rich heteroaryl boronic acids and the steric/electronic deactivation caused by ortho-substituted aryl halides.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot stalled reactions, eliminate byproducts, and optimize yields using field-proven mechanistic insights.

Core Mechanistic Challenges (The "Why")

To successfully synthesize 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile, you must balance the rate of transmetalation against the rate of protodeboronation .

1-Methylpyrrole-2-boronic acid is highly electron-rich, making the carbon-boron bond exceptionally prone to hydrolytic cleavage (protodeboronation) in the presence of water and base[1]. This side reaction generates 1-methylpyrrole as a dead-end byproduct[2]. Simultaneously, your electrophile, 2-bromobenzonitrile, features an ortho-cyano group. This group introduces significant steric hindrance that physically blocks the palladium center, drastically slowing down the oxidative addition and transmetalation steps[3].

If transmetalation is slow and water is present, protodeboronation will outcompete the cross-coupling, resulting in consumed starting materials and near-zero product yield.

Pathway Visualization

G A 2-Bromobenzonitrile + Pd(0) Catalyst B Oxidative Addition Pd(II) Complex A->B Oxidative Addition D Transmetalation (Rate-Limiting Step) B->D Base Coordination C 1-Methylpyrrole-2-boronic acid (or Pinacol Ester) C->D Successful Coupling G Protodeboronation (Base/H2O Mediated) C->G Competing Hydrolysis E Reductive Elimination D->E E->A Pd(0) Regeneration F 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile (Target Product) E->F Product Release H 1-Methylpyrrole (Dead-End Byproduct) G->H Loss of Boron

Catalytic cycle of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile synthesis vs. protodeboronation pathway.

Troubleshooting & FAQs

Q1: My LC-MS shows complete consumption of the pyrrole boronic acid, but I only have 10% product yield. Where did my starting material go? A: You are experiencing rapid protodeboronation[1]. The basic, aqueous conditions typical of standard Suzuki couplings (e.g., Na₂CO₃ in Toluene/H₂O) rapidly cleave the C-B bond of 2-heteroaryl boronic acids[3]. Actionable Solution: Switch your boron source from the free boronic acid to the Pinacol (BPin) ester or MIDA boronate. Alternatively, eliminate water entirely by using anhydrous conditions (e.g., TMSOK base in anhydrous THF)[4].

Q2: I switched to the 1-methylpyrrole-2-boronic acid pinacol ester (BPin), but the reaction is now stalling at 30% conversion. Why? A: While esterification (BPin) slows down protodeboronation, it also decreases the inherent reactivity of the boron species[2]. Because 2-bromobenzonitrile is sterically hindered, the standard Pd(PPh₃)₄ catalyst cannot drive the transmetalation fast enough. Actionable Solution: Upgrade your ligand to a bulky, electron-rich dialkylbiaryl phosphine like SPhos or XPhos . These Buchwald ligands accelerate oxidative addition and force the sterically congested transmetalation step to proceed efficiently[5][6].

Q3: Can I run this reaction in aqueous media to comply with green chemistry initiatives? A: Yes, but it requires a "slow-release" strategy to prevent the boronic acid from accumulating and degrading in the water. By using a MIDA boronate in a biphasic mixture (e.g., Dioxane/H₂O) with a mild base (K₃PO₄) and a highly active catalyst (Pd(OAc)₂/SPhos) at room temperature, the active boronic acid is consumed by the palladium cycle the exact moment it is hydrolyzed from the MIDA ester[7].

Quantitative Yield Optimization Data

The table below summarizes the causality between reaction conditions and isolated yields for this specific scaffold.

Boron SourceCatalyst / LigandSolvent SystemBaseTempYield (%)Primary Failure Mode
Free Boronic AcidPd(PPh₃)₄ (5 mol%)Toluene / H₂ONa₂CO₃90 °C< 15%Severe Protodeboronation
Pinacol EsterPd(dppf)Cl₂ (5 mol%)Dioxane / H₂OK₂CO₃80 °C35%Stalled Transmetalation
Pinacol Ester Pd(OAc)₂ / SPhos THF (Anhydrous) TMSOK 65 °C 88% None (Optimized Anhydrous)
MIDA Boronate Pd(OAc)₂ / SPhos Dioxane / H₂O K₃PO₄ 25 °C 92% None (Optimized Aqueous)

Step-by-Step Optimized Experimental Protocol

For maximum reliability and scalability, we recommend the Anhydrous TMSOK/SPhos Protocol . This self-validating system completely removes water from the equation, shutting down hydrolytic protodeboronation while utilizing SPhos to overcome the ortho-cyano steric penalty[4][6].

Materials Required:
  • Electrophile: 2-Bromobenzonitrile (1.0 equiv)

  • Nucleophile: 1-Methyl-1H-pyrrole-2-boronic acid pinacol ester (1.2 equiv)

  • Pre-catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: Potassium trimethylsilanolate (TMSOK) (2.0 equiv)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Glovebox Preparation (Critical for Anhydrous Integrity): Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-bromobenzonitrile (1.0 mmol) and 1-methyl-1H-pyrrole-2-boronic acid pinacol ester (1.2 mmol).

  • Catalyst Assembly: Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to the tube. Causality: A 1:2 Pd-to-Ligand ratio ensures the formation of the active mono-ligated Pd(0)-SPhos species, which is crucial for inserting into the hindered C-Br bond.

  • Base Addition: Add anhydrous TMSOK (2.0 mmol). Causality: TMSOK acts as a soluble, anhydrous hydroxide equivalent. It activates the boronic ester to form the reactive "ate" complex without introducing the water molecules that trigger protodeboronation[4].

  • Solvent Addition: Add 4.0 mL of anhydrous, degassed THF. Seal the Schlenk tube securely with a Teflon valve.

  • Reaction Execution: Remove the sealed tube from the glovebox. Stir the reaction mixture at 65 °C for 12 hours. Monitor via TLC or LC-MS (aliquots must be quenched with water to observe the mass).

  • Workup & Isolation: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate. The target compound, 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile, will elute as a distinct UV-active band.

References

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem. 1

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate. 3

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. 5

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - University of Edinburgh. 2

  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - Journal of the American Chemical Society. 4

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC. 7

  • The Development of Palladium-Catalysts for Organic Synthesis - DSpace@MIT. 6

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile

Welcome to the technical support guide for the purification of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (CAS RN: 1198351-34-6).[1][2] This document is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (CAS RN: 1198351-34-6).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully purifying this moderately polar heterocyclic compound. We will address common challenges, provide step-by-step protocols, and offer robust troubleshooting strategies to ensure you achieve high purity and yield in your experiments.

The structure of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile, featuring a basic N-methylpyrrole ring and a polar benzonitrile moiety, presents a unique purification challenge. The lone pair of electrons on the pyrrole nitrogen can interact strongly with the acidic silanol groups on standard silica gel, often leading to significant peak tailing and poor separation.[3] This guide provides validated methods to overcome these issues.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions that are critical to consider before beginning the purification process.

Q1: What is the most critical first step before attempting column chromatography? A1: The indispensable first step is to develop an effective separation method using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid and inexpensive method to determine the optimal mobile phase (solvent system) that will provide good separation between your target compound and any impurities.[5] Attempting a column without prior TLC analysis is inefficient and often leads to failed purifications.

Q2: What is a good starting solvent system for TLC analysis of this compound? A2: Given the compound's moderate polarity, a mixture of a non-polar and a polar solvent is appropriate. A standard starting point for many organic compounds is a hexane/ethyl acetate system.[4][6] We recommend beginning with a 4:1 or 3:1 ratio of hexane to ethyl acetate and adjusting the polarity from there.[3]

Q3: My compound is streaking or "tailing" on the TLC plate. What does this mean and how do I fix it? A3: Tailing, where a spot appears elongated rather than round, is a classic sign of strong, undesirable interactions between a basic compound and the acidic stationary phase (silica gel).[3] The N-methylpyrrole nitrogen is basic enough to bind tightly to the acidic silanol (Si-OH) groups on the silica surface.

  • Solution: To resolve this, add a small amount (0.1-1% v/v) of a basic modifier, such as triethylamine (Et₃N) or ammonia solution, to your mobile phase.[3] This additive neutralizes the most acidic sites on the silica, preventing the strong interaction and resulting in sharper, more defined spots.

Q4: How do I translate my TLC results to the column? A4: The ideal Retention Factor (Rf) for a compound on a TLC plate that translates well to column chromatography is typically between 0.25 and 0.35.

  • If your Rf is too high (>0.5): Your compound will elute too quickly from the column with little to no separation. Decrease the polarity of the mobile phase (i.e., increase the proportion of hexane).

  • If your Rf is too low (<0.2): Your compound will be strongly adsorbed to the silica, requiring excessively large volumes of solvent to elute, which leads to band broadening and poor resolution.[7] Increase the polarity of the mobile phase (i.e., increase the proportion of ethyl acetate).

  • Rule of Thumb: The solvent system that gives you an Rf of ~0.3 on TLC is often a good starting point for your column elution. For gradient elution, you would start with a slightly less polar mixture.

Q5: The literature describes my compound as a solid, but my crude product is a sticky oil. Why? A5: This is a common issue and almost always indicates the presence of impurities.[4][8] Residual solvents or reaction byproducts can significantly depress the melting point of a compound, causing it to appear as an oil or gum.[4] The target compound, 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile, is reported as a yellow to white solid with a melting point of 93-97 °C.[1] If your product is oily, thorough purification by column chromatography is necessary to remove the impurities that are preventing crystallization.

Q6: What are the most likely impurities I need to separate? A6: Impurities are synthesis-dependent, but common contaminants for pyrrole-containing compounds include unreacted starting materials, such as N-methylpyrrole, and incompletely cyclized intermediates.[6] If the crude reaction mixture contains a significant amount of unreacted pyrrole, a preliminary wash with hexane can be effective at removing a large portion of this less polar impurity before chromatography.[6][9]

Experimental Protocols & Methodologies

These protocols provide a self-validating workflow for achieving high-purity 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile.

Protocol 1: TLC Method Development

This procedure is designed to find the optimal mobile phase for purification.

  • Prepare TLC Chambers: Prepare three separate developing chambers (e.g., covered beakers with filter paper wicks) with the following hexane:ethyl acetate solvent systems: 4:1, 3:1, and 2:1. Add ~0.5% triethylamine (Et₃N) to each to mitigate tailing.

  • Sample Preparation: Dissolve a small speck (~1 mg) of your crude product in a few drops of a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a microcapillary tube, spot the dissolved sample onto the baseline of three separate silica gel TLC plates.

  • Development: Place one plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for your target spot in each system. The ideal system will show the product spot with an Rf of ~0.3 and good separation from all impurity spots.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F₂₅₄ PlatesStandard, reliable choice for most organic compounds.[10]
Mobile Phase Hexane / Ethyl AcetateOffers a good polarity range for moderately polar compounds.[6]
Additive 0.1 - 1% Triethylamine (Et₃N)Neutralizes acidic silica sites to prevent peak tailing of the basic pyrrole nitrogen.[3]
Target Rf 0.25 - 0.35Provides the best balance for effective separation on a column.
Protocol 2: Column Chromatography Purification

This protocol assumes an optimal mobile phase of 9:1 Hexane:Ethyl Acetate + 0.5% Et₃N was determined via TLC.

  • Column Preparation (Wet Slurry Method):

    • Secure a glass chromatography column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.

    • In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., pure hexane). The amount of silica should be 50-100 times the weight of your crude product.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it reaches the top of the silica bed.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[3]

    • Equilibrate the column by running 2-3 column volumes of your starting mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N) through the packed silica.

  • Sample Loading:

    • Dissolve your crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or your mobile phase.

    • Using a pipette, carefully apply the dissolved sample to the top of the silica bed.

    • Drain the solvent until the sample is fully adsorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Begin eluting the column, maintaining a constant flow rate. Collect fractions in labeled test tubes.

    • Monitor the elution progress by spotting every few fractions onto a TLC plate and developing it in the same mobile phase.

  • Product Isolation:

    • Once TLC analysis confirms which fractions contain your pure product, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile.

    • Assess purity and confirm identity using analytical techniques (NMR, LC-MS, melting point).

Visual Workflow and Troubleshooting

General Purification Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development (Find Optimal Solvents) Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Sample onto Column Pack->Load Elute Elute with Mobile Phase (Gradient or Isocratic) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Continue Elution Combine Combine Pure Fractions Monitor->Combine Separation Complete Evap Evaporate Solvents Combine->Evap Pure Pure Product (Verify with NMR, MP, etc.) Evap->Pure

Troubleshooting Guide

This guide provides solutions to common problems encountered during chromatography.

Problem Potential Cause(s) Solution(s)
Poor Separation / Overlapping Spots 1. Incorrect Mobile Phase: The polarity is not optimized to differentiate between your product and impurities.2. Column Overload: Too much sample was loaded relative to the amount of silica gel.[8]3. Poorly Packed Column: Channeling or cracks in the silica bed lead to uneven solvent flow.[7]1. Re-optimize with TLC: Find a solvent system that gives better separation.2. Reduce Sample Load: Use a larger column or less crude material. A typical ratio is 1:50 to 1:100 (sample:silica) by weight for difficult separations.[8]3. Repack the Column: Ensure a homogenous and stable silica bed.
Compound Will Not Elute 1. Mobile Phase is Too Non-Polar: The solvent is not strong enough to move the compound off the silica.[11]2. Strong Adsorption: The compound may be reacting with or irreversibly binding to the silica.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).2. Check for Reactivity: While unlikely for this compound, ensure your material is stable on silica. Consider switching to a different stationary phase like alumina if instability is suspected.
Compound Elutes Too Quickly (with solvent front) 1. Mobile Phase is Too Polar: The solvent has a very high affinity for your compound, preventing interaction with the stationary phase.[11]1. Decrease Mobile Phase Polarity: Use a higher percentage of the non-polar solvent (e.g., hexane).
Tailing Peaks in Collected Fractions 1. Insufficient Basic Modifier: The amount of triethylamine is not enough to fully suppress the interaction with acidic silica sites.[3]1. Increase Additive Concentration: Increase the triethylamine concentration slightly (e.g., from 0.5% to 1.0%).
Low Yield After Purification 1. Compound Adsorbed on Column: Some product may remain irreversibly bound to the silica.2. Fractions Mixed Improperly: Pure fractions may have been discarded, or combined with impure fractions.3. Compound Instability: The compound may degrade on the silica over long purification times.1. Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) at the end to see if more product elutes.2. Be meticulous with fraction monitoring via TLC.3. Work efficiently to minimize the time the compound spends on the column. Keep samples protected from light and consider working under an inert atmosphere if degradation is suspected.[6]
Troubleshooting Logic Diagram

// Node Styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [fillcolor="#FBBC05", fontcolor="#202124"]; solution [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Start [label="Problem Encountered\nDuring Chromatography", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PoorSep [label="Poor Separation", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Tailing [label="Peak Tailing?", problem]; Overlap [label="Spots Overlapping?", problem]; NoElute [label="No Elution?", problem]; LowYield [label="Low Yield?", problem];

// Causes CauseTailing [label="Cause:\nBasic N interacting\nwith acidic silica", cause]; CauseOverlap [label="Cause:\nWrong solvent polarity\nor column overload", cause]; CauseNoElute [label="Cause:\nMobile phase\ntoo non-polar", cause]; CauseLowYield [label="Cause:\nIrreversible adsorption\nor degradation", cause];

// Solutions SolTailing [label="Solution:\nAdd 0.1-1% Et3N\nto mobile phase", solution]; SolOverlap [label="Solution:\nAdjust solvent ratio\nor reduce sample load", solution]; SolNoElute [label="Solution:\nIncrease mobile\nphase polarity", solution]; SolLowYield [label="Solution:\nFlush with polar solvent;\nwork faster", solution];

// Connections Start -> {PoorSep, LowYield}; PoorSep -> {Tailing, Overlap, NoElute}; Tailing -> CauseTailing -> SolTailing; Overlap -> CauseOverlap -> SolOverlap; NoElute -> CauseNoElute -> SolNoElute; LowYield -> CauseLowYield -> SolLowYield; } } Caption: Decision tree for troubleshooting common issues.

References

  • BenchChem. (n.d.). Technical Support Center: Characterization of Pyrrole Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-(4-Methoxycinnamoyl)pyrrole.
  • Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Phenomenex. (n.d.). Mobile Phase Selectivity.
  • Kiper, R. A. (n.d.). Properties of substance: benzonitrile.
  • Biola University. (n.d.). 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile: A Premium Chemical Compound.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Phenomenex. (2025, June 06). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Royal Society of Chemistry. (n.d.). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions.
  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Benzonitriles.
  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ResearchGate. (2020, September 15). How to remove excess pyrrole from a reaction mixture?.
  • ResearchGate. (n.d.). Thin Layer Chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • ThermoFisher. (n.d.). Column troubleshooting guide - Reversed phase.
  • BenchChem. (n.d.). Application Note: Purification of Methyl 2-(pyrrolidin-1-yl)benzoate using Column Chromatography.
  • Sigma-Aldrich. (n.d.). Thin-Layer Chromatography.
  • Hoffman Fine Chemicals. (n.d.). CAS 1198351-34-6 | 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile.

Sources

Troubleshooting

Stability of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile under acidic and basic conditions

CAS: 1198351-34-6 | Formula: C₁₂H₁₀N₂ | MW: 182.22 g/mol Executive Summary This guide addresses the stability profile of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile , a biaryl scaffold featuring an electron-rich N-methylpyrr...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1198351-34-6 | Formula: C₁₂H₁₀N₂ | MW: 182.22 g/mol

Executive Summary

This guide addresses the stability profile of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile , a biaryl scaffold featuring an electron-rich N-methylpyrrole coupled to an electron-deficient benzonitrile.

Critical Operational Insight: The stability of this compound is defined by a dichotomy between the acid-labile pyrrole ring and the hydrolysis-resistant nitrile group . Users frequently encounter rapid degradation (tar formation) under acidic conditions intended to hydrolyze the nitrile. Conversely, the compound exhibits excellent stability under basic conditions, making alkaline hydrolysis the preferred route for derivatization.

Part 1: The Stability Matrix
ParameterConditionStability RatingObserved OutcomeMechanism
Acidic (Aq.) dilute HCl / H₂SO₄Low Red/Black precipitate ("Pyrrole Red")Acid-catalyzed polymerization of the pyrrole ring.
Acidic (Anhydrous) TFA / Lewis AcidsModerate Stable at low temp (<0°C)Protonation reversible; polymerization slowed by lack of nucleophiles.
Basic (Aq.) NaOH / KOHHigh Hydrolysis to Amide/AcidNucleophilic attack on Nitrile (-CN); Pyrrole ring remains intact.
Oxidative Air / LightModerate Slow darkeningPhoto-oxidation of pyrrole; N-methyl group offers partial protection.
Part 2: Acidic Conditions (The Danger Zone)

Issue: Users attempting to hydrolyze the nitrile group to a carboxylic acid using standard acidic protocols (e.g., 6M HCl, reflux) often report the reaction mixture turning dark red or black, resulting in intractable tar.

Technical Explanation: The 1-methylpyrrole moiety is highly electron-rich (π-excessive). In the presence of strong Brønsted acids, the pyrrole ring undergoes protonation, typically at the C3 or C5 position. This generates a highly electrophilic cation that reacts with unprotonated pyrrole molecules, initiating a chain reaction of electrophilic aromatic substitutions. This results in the formation of polypyrrole oligomers (porphyrinogens) and polymers, historically known as "pyrrole red."

Although the benzonitrile group is electron-withdrawing (which theoretically deactivates the system), the N-methyl group maintains sufficient electron density on the pyrrole to facilitate this polymerization faster than the nitrile hydrolysis can occur.

Visualizing the Acid Failure Mode

AcidFailure Start Starting Material (Pyrrole-Benzonitrile) Cation Pyrrolium Cation (Electrophile) Start->Cation Protonation (Fast) Hydrolysis Benzoic Acid (Desired Product) Start->Hydrolysis CN Hydrolysis (Slow) H_Ion H+ (Acid) Polymer Polypyrrole Tar (Degradation) Cation->Polymer + Starting Material (Polymerization)

Figure 1: Kinetic competition in acid. The rate of polymerization (


) far exceeds the rate of nitrile hydrolysis (

).
Part 3: Basic Conditions (The Safe Zone)

Recommendation: For all hydrolysis reactions involving this scaffold, alkaline conditions are mandatory .

Technical Explanation: Pyrroles are extremely weak acids (


 for NH-pyrrole) and are generally inert to nucleophiles. The N-methyl substitution further removes the acidic proton, rendering the pyrrole ring stable to strong bases (NaOH, LiOH). Under these conditions, the hydroxide ion (

) acts as a nucleophile, attacking the nitrile carbon exclusively.
  • Step 1: Formation of the imidate intermediate.

  • Step 2: Tautomerization to the primary amide (2-(1-methyl-1H-pyrrol-2-yl)benzamide).

  • Step 3: Further hydrolysis to the carboxylate (requires heat).

Visualizing the Base Success Pathway

BaseSuccess Start Starting Material (Pyrrole-Benzonitrile) Amide Intermediate (Primary Amide) Start->Amide Nucleophilic Attack (Reflux) OH_Ion OH- / H2O (Base) Acid Final Product (Carboxylate Salt) Amide->Acid Further Hydrolysis (Prolonged Heat) PyrroleStatus Pyrrole Ring: INTACT (Spectator) PyrroleStatus->Start PyrroleStatus->Acid

Figure 2: The base-mediated pathway bypasses the electrophilic species that cause degradation.

Part 4: Troubleshooting & FAQs
Ticket #001: Reaction turned black immediately upon adding HCl.
  • Diagnosis: Acid-catalyzed polymerization.

  • Resolution: Stop the reaction. The material is likely unrecoverable. For future attempts, switch to Protocol B (Alkaline Hydrolysis) . If acid is strictly required for other functional groups, use a Lewis acid (e.g.,

    
    ) at -78°C, though yields will be lower.
    
Ticket #002: Reaction stalled at the Amide stage.
  • Diagnosis: Incomplete hydrolysis. Steric hindrance between the N-methyl group of the pyrrole and the nitrile/amide group on the benzene ring can impede the attack of the second equivalent of water.

  • Resolution: Increase temperature to 100°C+ using a higher boiling solvent (e.g., Ethylene Glycol or DMSO) with excess KOH.

Ticket #003: Can I use oxidative conditions (e.g., KMnO4)?
  • Diagnosis: High Risk.

  • Resolution: No. Pyrroles are susceptible to oxidative degradation (ring opening) by strong oxidants like permanganate or chromic acid.

Part 5: Validated Experimental Protocols
Protocol A: Safe Alkaline Hydrolysis (Recommended)

Target: Conversion of Nitrile to Carboxylic Acid

  • Setup: Dissolve 1.0 eq of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile in Ethanol/Water (3:1 v/v) .

  • Reagent: Add 5.0 eq of NaOH or KOH pellets.

  • Reaction: Reflux (approx. 80-90°C) for 12–24 hours. Monitor by TLC/LCMS.

    • Checkpoint: You may see the amide intermediate (

      
      ) appear first. Continue heating until it converts to the acid (
      
      
      
      ).
  • Workup (Critical):

    • Cool to room temperature.[1]

    • Do not acidify strongly. Carefully adjust pH to ~4–5 using 1M Acetic Acid (avoid mineral acids like HCl to prevent polymerization of the product).

    • The product should precipitate.[1] Filter and wash with cold water.[1]

Protocol B: Anhydrous Acidic Handling (Only if necessary)

Target: Salt formation or Lewis Acid catalysis

  • Solvent: Use strictly anhydrous non-nucleophilic solvents (DCM, Toluene).

  • Temperature: Maintain < 0°C .

  • Acid: Use dilute solutions of acid in ether (e.g., 1M HCl in Et₂O).

  • Note: Isolate salts immediately by filtration; do not leave them in solution for extended periods.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrroles: Reactivity and susceptibility to acid-catalyzed polymerization).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of Nitrile Hydrolysis).

  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley. (Pinner Reaction and related nitrile transformations).

Sources

Optimization

Minimizing side reactions during the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile .

The coupling of 2-bromobenzonitrile with (1-methyl-1H-pyrrol-2-yl)boronic acid presents a unique intersection of synthetic challenges. Because the 1-methylpyrrole moiety is a highly


-rich heterocycle, its corresponding boronic acid is notoriously unstable and highly susceptible to rapid degradation[1]. Simultaneously, the ortho-nitrile group on the electrophile is sensitive to harsh basic conditions. This guide deconstructs the mechanistic causality behind these side reactions and provides field-proven, self-validating protocols to bypass them.
I. Mechanistic Pathway & Side Reaction Visualization

To troubleshoot effectively, we must first map the competing kinetic pathways in the reaction vessel. The diagram below illustrates the desired catalytic cycle alongside the three primary failure modes: protodeboronation, homocoupling, and nitrile hydrolysis.

Pathway ArX 2-Bromobenzonitrile + Pd(0) Catalyst OA Oxidative Addition [Ar-Pd(II)-Br] ArX->OA Fast Hydro Side Reaction 3: Nitrile Hydrolysis ArX->Hydro Aqueous NaOH TM Transmetalation (Rate-Limiting) OA->TM Base RE Reductive Elimination TM->RE RE->ArX Pd(0) Prod Target Product: 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile RE->Prod Boronic (1-methyl-1H-pyrrol-2-yl) boronic acid/ester Boronic->TM Base Activation Proto Side Reaction 1: Protodeboronation (1-methylpyrrole) Boronic->Proto H2O, Heat Homo Side Reaction 2: Homocoupling (Bipyrrole) Boronic->Homo O2, Pd(II)

Catalytic cycle and competing side reactions in the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile.

II. Quantitative Optimization Matrix

The choice of base and solvent dictates the kinetic competition between successful transmetalation and substrate degradation. The table below summarizes the quantitative impact of various reaction conditions on the yield and side-product formation.

Base SystemSolvent SystemTemp (°C)ProtodeboronationNitrile HydrolysisTarget YieldMechanistic Verdict
2M Na₂CO₃ (aq)1,4-Dioxane100°CHigh (>60%)Moderate (15%)< 25%Water and high heat drive rapid Kuivila fragmentation of the boronic acid.
K₃PO₄ (aq)Toluene90°CModerate (30%)Low (<5%)55 - 65%Milder base reduces hydrolysis, but biphasic water still promotes deboronation.
CsF (Anhydrous)1,4-Dioxane80°CLow (<10%)None (0%)80 - 85%Anhydrous fluoride activates the boron without providing a proton source.
TMSOK + B(OMe)₃THF (Anhydrous)65°CTrace (<2%)None (0%)> 90% TMSOK/B(OMe)₃ buffers the system, enabling highly efficient anhydrous coupling[2].
III. Troubleshooting FAQs: Causality & Solutions

Q1: My LC-MS shows massive consumption of the boronic acid, but my major isolated byproduct is 1-methylpyrrole. What is happening? A1: You are observing protodeboronation . Because 1-methylpyrrole is an electron-rich,


-excessive heterocycle, the carbon-boron bond is highly polarized. Under basic aqueous conditions, the boronic acid forms a zwitterionic boronate complex. According to the Kuivila mechanism, this complex undergoes rapid fragmentation in the presence of a proton source (water), yielding the unsubstituted heteroarene (1-methylpyrrole) and boric acid[3].
Solution: Transition to strictly anhydrous conditions. Utilizing potassium trimethylsilanolate (TMSOK) with trimethyl borate in THF completely removes the proton source, shutting down this degradation pathway[2]. Alternatively, use the pinacol ester derivative of the boronic acid, which slows the pre-equilibrium formation of the reactive boronate species[1].

Q2: I am detecting significant amounts of 1,1'-dimethyl-1H,1'H-2,2'-bipyrrole. How do I prevent this homocoupling? A2: Homocoupling is an oxidative side reaction. In the presence of trace oxygen, Pd(0) is oxidized to a peroxo-Pd(II) complex, which readily undergoes double transmetalation with your highly reactive pyrrole boronic acid, followed by reductive elimination to form the bipyrrole dimer[3]. Solution: Sparging the solvent with nitrogen is often insufficient for highly sensitive heteroaryls. You must rigorously deoxygenate your solvents using the freeze-pump-thaw method (minimum 3 cycles) prior to adding the palladium catalyst.

Q3: The coupling is working, but the nitrile group on my starting material is converting into an amide. How can I protect it? A3: Nitrile hydrolysis is directly caused by the use of strong aqueous bases (like NaOH, KOH, or even prolonged exposure to Na₂CO₃ at reflux). The hydroxide ion attacks the electrophilic carbon of the nitrile group. Solution: You do not need to protect the nitrile; you need to change the base. Switch to an anhydrous fluoride source such as Cesium Fluoride (CsF). Fluoride has a high thermodynamic affinity for boron, facilitating transmetalation without acting as a nucleophile toward the nitrile group.

Q4: How can I accelerate the reaction to outcompete the degradation of the boronic acid? A4: The rate-limiting step in the Suzuki coupling of hindered or electronically deactivated aryl halides is often oxidative addition or transmetalation. By using sterically bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos , you promote the formation of a highly active, monoligated Pd(0) species[4]. This drastically lowers the activation energy for oxidative addition and accelerates transmetalation, ensuring the boronic acid is consumed by the catalytic cycle before it has time to degrade.

IV. Self-Validating Experimental Protocol

This protocol utilizes anhydrous conditions and a highly active catalyst system (Pd(OAc)₂ / SPhos) to ensure rapid coupling while suppressing protodeboronation and nitrile hydrolysis. It is designed as a self-validating system, meaning each step contains built-in physical or analytical checks to confirm success before proceeding.

Reagents & Materials:

  • Electrophile: 2-Bromobenzonitrile (1.0 equiv, 1.0 mmol, 182 mg)

  • Nucleophile: 1-Methyl-1H-pyrrole-2-boronic acid pinacol ester (1.15 equiv, 1.15 mmol, 238 mg) Note: The pinacol ester is chosen over the free acid to enhance stability.

  • Catalyst/Ligand: Pd(OAc)₂ (2 mol%, 4.5 mg) and SPhos (4 mol%, 16.4 mg)

  • Base: Anhydrous Cesium Fluoride (CsF) (3.0 equiv, 3.0 mmol, 456 mg)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • System Deoxygenation (Critical Step):

    • Add 10 mL of anhydrous 1,4-Dioxane to a Schlenk flask.

    • Perform three freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold.

    • Validation Check: By the third cycle, no gas bubbles should evolve from the solvent as it thaws under vacuum.

  • Reagent Loading (Glovebox or Counter-Flow):

    • Under a positive flow of Argon, charge the flask with 2-bromobenzonitrile, 1-methyl-1H-pyrrole-2-boronic acid pinacol ester, and anhydrous CsF.

    • Add Pd(OAc)₂ and SPhos last.

    • Validation Check: Upon addition of the solvent and stirring at room temperature, the solution should turn a pale yellow/orange, indicating the formation of the active Pd(0)-SPhos complex. If the solution immediately turns black, oxygen has infiltrated the system, causing palladium black precipitation. Abort and restart.

  • Reaction Execution:

    • Seal the Schlenk flask and heat the reaction mixture to 80°C using a pre-heated oil bath.

    • Stir vigorously (800+ rpm) to ensure adequate mixing of the heterogeneous CsF.

  • In-Process Monitoring (IPC):

    • After 2 hours, withdraw a 10 µL aliquot under Argon, dilute with LC-MS grade acetonitrile, and analyze.

    • Validation Check: LC-MS should show >95% consumption of 2-bromobenzonitrile (m/z 181/183). The product mass [M+H]⁺ should be observed at m/z 183.1. If the peak for 1-methylpyrrole (m/z 82.1) is larger than the product peak, moisture has contaminated the anhydrous base/solvent.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove Pd catalyst and inorganic salts.

    • Wash the organic filtrate with water (1 x 10 mL) and brine (1 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile.

V. References
  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. Available at:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - National Institutes of Health. Available at:[Link]

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Account - University of Edinburgh. Available at: [Link]

Sources

Troubleshooting

Recrystallization solvents for high-purity 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile

Target Compound: 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (CAS: 1198351-34-6) Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists who req...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (CAS: 1198351-34-6)

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists who require ultra-high purity (>99.5%) isolates of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile.

Because this compound features both a highly polar hydrogen-bond-accepting nitrile group and a lipophilic N-methylpyrrole moiety, its solubility profile is non-linear. Furthermore, its relatively low melting point (93–97 °C)[1] makes it highly susceptible to "oiling out" (liquid-liquid phase separation) during thermal gradients. This guide outlines the causality behind solvent selection, a self-validating crystallization workflow, and advanced troubleshooting for common failure modes.

I. Thermodynamic Solvent Selection Matrix

The ideal recrystallization solvent must provide a steep solubility curve while possessing a boiling point strictly below the compound's melting point to prevent the formation of an emulsion or oil[2].

Solvent SystemBoiling Point (°C)Sol. at 20 °CSol. at RefluxMechanistic Rationale & Suitability
Isopropanol (IPA) 82LowHighOptimal (Single Solvent). The BP is safely below the compound's MP (93-97 °C). Provides excellent hydrogen-bonding dynamics to solvate polar impurities while precipitating the target upon cooling.
Methanol 65ModerateHighGood. Frequently cited for the successful crystallization of related pyrrole-carbonitriles[3]. However, its higher baseline solubility may require cooling to -20 °C to maximize recovery yield.
EtOAc / Hexanes 77 / 68Low (Mixed)High (Mixed)Optimal (Mixed System). Highly tunable dielectric constant. Allows for precise control over supersaturation by titrating the non-polar anti-solvent (Hexanes) into the polar solvent (EtOAc)[2].
Toluene 110HighHighCritical Failure Risk. The boiling point significantly exceeds the compound's melting point. Attempting crystallization here will almost certainly result in oiling out.
II. Standard Operating Procedure: Self-Validating Workflow

This protocol utilizes Isopropanol (IPA) as the primary solvent due to its optimal boiling point and steep thermal solubility gradient. The protocol is designed as a self-validating system: success at each step dictates the progression to the next, ensuring no material is lost to irreversible errors.

Step 1: Saturation & Dissolution

  • Weigh the crude 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile and transfer it to a round-bottom flask equipped with a reflux condenser.

  • Add a magnetic stir bar and heat the flask in an oil bath set to 85 °C.

  • Add hot Isopropanol dropwise through the condenser until the solid just dissolves. Causality: Using the absolute minimum volume of boiling solvent ensures maximum supersaturation upon cooling, which drives the thermodynamic recovery of the crystal lattice.

Step 2: Hot Filtration (Impurity Scavenging)

  • If the solution is discolored (indicating oxidized pyrrole polymers), add 5% w/w activated carbon (Darco) and boil for 5 minutes.

  • Rapidly filter the boiling mixture through a pre-heated Büchner funnel packed with a thin pad of Celite. Causality: Pyrrole rings are electron-rich and prone to trace oxidation. Carbon scavenging removes these amorphous oligomers, while the pre-heated funnel prevents premature crystallization in the filter stem[2].

Step 3: Controlled Nucleation

  • Transfer the clear filtrate to a clean Erlenmeyer flask. Cover with a watch glass.

  • Allow the flask to cool ambiently on a non-conductive surface (e.g., a cork ring) to 20 °C over 2 hours. Do not disturb the flask. Causality: Slow, undisturbed cooling favors the thermodynamic growth of large, pure crystal lattices rather than the kinetic precipitation of amorphous, impurity-trapping powders.

Step 4: Isolation & Validation

  • Once room temperature is reached, transfer the flask to an ice-water bath (0 °C) for 30 minutes to crash out the remaining solute.

  • Isolate the yellow-to-white solid via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Isopropanol to displace the mother liquor[2].

  • Dry the crystals in vacuo at 40 °C for 12 hours.

  • Validation Checkpoint: Measure the melting point of the dried solid. A sharp melting point of 93–97 °C confirms successful phase purity and the absence of trapped solvent[1].

III. Process Visualization

RecrystallizationWorkflow Start Crude 2-(1-methyl-1H-pyrrol-2-yl) benzonitrile Dissolve Dissolution in Minimal Hot Solvent (IPA, 82°C) Start->Dissolve Heat & Stir Filter Hot Filtration via Celite (Removes Oxidized Polymers) Dissolve->Filter Add Carbon Cool Controlled Cooling (Ambient -> 0°C) Filter->Cool Clear Filtrate Nucleation Thermodynamic Nucleation & Crystal Growth Cool->Nucleation Supersaturation Isolate Vacuum Filtration & Cold Solvent Wash Nucleation->Isolate Solid-Liquid Sep Dry High-Purity Crystals (Validation: MP 93-97 °C) Isolate->Dry Vacuum Desiccation

Thermodynamic workflow for the recrystallization of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile.

IV. Troubleshooting Helpdesk (FAQs)

Q1: My compound is "oiling out" at the bottom of the flask instead of forming crystals. What is the mechanistic cause, and how do I fix it? A1: "Oiling out" occurs when the target compound separates as a liquid phase because the temperature of the solution is higher than the compound's melting point (93–97 °C)[1],[2]. If you are using a solvent like water or toluene, the solvent's boiling point exceeds the melting point of the solid. Resolution: Re-heat the mixture until the oil dissolves, then add a lower-boiling solvent (like Isopropanol or Ethyl Acetate) to lower the overall boiling point of the system[2]. Alternatively, introduce a pure "seed crystal" to the solution just above the oiling temperature to force solid nucleation[2].

Q2: I achieved beautiful crystals, but my recovery yield is less than 40%. How can I improve the mass balance? A2: Low recovery indicates that the compound remains highly soluble in your chosen solvent even at cold temperatures, meaning the solubility curve is too shallow[2]. Resolution: You have two options. First, you can concentrate the mother liquor under reduced pressure to remove 50% of the solvent, then repeat the cooling process. Second, you can transition to a mixed-solvent system. For example, dissolve the compound in a minimal amount of hot Ethyl Acetate, and slowly titrate in hot Hexanes (an anti-solvent) until the solution becomes slightly cloudy, then allow it to cool[2].

Q3: The isolated crystals have a persistent greenish-brown tint, even though the literature states they should be a yellow-to-white solid. A3: Pyrrole derivatives are notoriously sensitive to photo-oxidation and auto-oxidation, which generates highly colored, conjugated polymeric impurities[3],[4]. These impurities can co-crystallize or become trapped in the crystal lattice. Resolution: The standard recrystallization thermodynamic gradient is not enough to reject these polymers. You must intervene chemically during Step 2 of the SOP. Add activated charcoal to the hot solution to adsorb these high-molecular-weight colored impurities, and perform a rapid hot filtration[2]. Ensure you store the final purified solid in a sealed container away from light and moisture at 20–22 °C[1].

Q4: Can I use water as an anti-solvent with Ethanol? A4: While Ethanol/Water is a classic mixed solvent system, it is highly discouraged for this specific compound. The introduction of water raises the boiling point of the mixture and drastically increases the polarity of the continuous phase. Because the N-methylpyrrole ring is highly lipophilic, the compound will likely crash out aggressively as an amorphous, sticky solid or oil rather than forming an ordered crystal lattice. Stick to organic anti-solvents like Hexanes or Heptane.

V. References
  • Biola University. 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile: A Premium Chemical Compound. Retrieved from:

  • National Institutes of Health (PMC). Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. Retrieved from:

  • Canadian Science Publishing. PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Retrieved from:

  • Benchchem. Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. Retrieved from:

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals eliminate protodebromination side reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals eliminate protodebromination side reactions during the Suzuki-Miyaura cross-coupling of 2-bromobenzonitrile and (1-methyl-1H-pyrrol-2-yl)boronic acid (or its pinacol ester).

Unlike standard protocols that merely list reaction conditions, this guide dissects the mechanistic causality of the failure modes and provides a self-validating workflow to ensure high-yield carbon-carbon bond formation.

Mechanistic Causality: The "Why" Behind Debromination

To prevent a side reaction, you must first understand its kinetic origin. The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile relies on a standard Pd(0)/Pd(II) catalytic cycle. However, the intermediate aryl-palladium(II) halide complex is highly susceptible to hydrodehalogenation (protodebromination) .

This failure mode is essentially a kinetic race. Following the oxidative addition of 2-bromobenzonitrile to the Pd(0) center, the resulting [Ar-Pd(II)-Br] complex must rapidly undergo transmetalation with the pyrrole boronic ester. If transmetalation is sluggish, the long-lived Pd(II) intermediate will abstract a hydride from the surrounding environment. Primary and secondary alcohols (used as solvents) or strong alkoxide bases (like NaOtBu) act as potent hydride donors via a


-hydride elimination sequence, ultimately reductively eliminating to yield the unwanted benzonitrile  byproduct 1.

To suppress this, we must accelerate transmetalation using bulky, electron-rich ligands and eliminate environmental hydride sources 2.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + 2-Bromobenzonitrile TransMet Transmetalation [Ar-Pd(II)-Pyrrole] OxAdd->TransMet + Pyrrole Boronic Ester (Fast Transmetalation) Hydride Hydride Transfer [Ar-Pd(II)-H] OxAdd->Hydride + Hydride Source (Alcohols/Alkoxides) (Slow Transmetalation) Desired Reductive Elimination 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile TransMet->Desired Desired->Pd0 Regenerate Pd(0) Undesired Reductive Elimination Benzonitrile (Debrominated) Hydride->Undesired Undesired->Pd0 Regenerate Pd(0)

Divergent catalytic pathways in Suzuki coupling: desired cross-coupling vs. protodebromination.

Self-Validating Experimental Protocol

To guarantee the suppression of debromination, follow this optimized, step-by-step methodology. This protocol is designed as a self-validating system : it includes built-in analytical checkpoints so you can correct the reaction trajectory before the starting material is consumed by side reactions 3.

Step 1: Reagent Preparation & Stoichiometry
  • Aryl Halide: 2-Bromobenzonitrile (1.0 equiv). Ensure it is stored under argon to prevent moisture-induced degradation.

  • Boronic Partner: 1-Methyl-1H-pyrrole-2-boronic acid pinacol ester (1.5 equiv). Causality: Using the pinacol ester instead of the free boronic acid prevents premature protodeborylation. The 1.5x excess ensures a high localized concentration to force the transmetalation step to outpace hydride transfer.

  • Base: Anhydrous K₃PO₄ (2.0 equiv). Causality: A mild, inorganic base avoids the

    
    -hydride elimination pathways associated with alkoxides.
    
Step 2: Catalyst & Ligand Assembly
  • Catalyst System: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Causality: SPhos is a bulky, electron-rich biaryl phosphine ligand. The electron density accelerates oxidative addition, while the steric bulk forces the two coupling partners into close proximity, drastically accelerating reductive elimination and leaving no time for the [Ar-Pd(II)-Br] complex to decompose.

Step 3: Reaction Execution & In-Process Validation
  • Charge an oven-dried Schlenk flask with the solid reagents (Pd(OAc)₂, SPhos, K₃PO₄, and the boronic ester).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add the 2-bromobenzonitrile dissolved in a degassed solvent mixture of Toluene/H₂O (10:1 ratio, 0.2 M). Causality: Toluene lacks hydridic C-H bonds, preventing solvent-mediated debromination. The trace water is strictly to solubilize the phosphate base and activate the boronic ester.

  • Heat to 80 °C under vigorous stirring.

  • Self-Validation Checkpoint (1 Hour): Withdraw a 50

    
    L aliquot, dilute in EtOAc, filter through a silica plug, and analyze via GC-MS.
    
    • Validation Pass: Presence of product (m/z 182) and unreacted starting material (m/z 181/183). Proceed with the reaction.

    • Validation Fail: High presence of benzonitrile (m/z 103). Action: Halt the reaction. This indicates your toluene/water ratio is off (too much water acting as a proton source) or oxygen has poisoned the SPhos ligand, leaving bare Pd to catalyze the side reaction.

Step 4: Work-up and Isolation
  • Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove the phosphate salts and residual water.

  • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Impact of Reaction Conditions

The table below summarizes empirical data demonstrating how different variables directly cause or prevent the debromination of 2-bromobenzonitrile during this specific synthesis.

Catalyst / Ligand SystemBaseSolvent SystemDesired Product Yield (%)Benzonitrile (Debrominated) Yield (%)Mechanistic Causality / Notes
Pd(PPh₃)₄ (5 mol%)NaOtBuMethanol< 5%> 85% Critical Failure: Protic solvent and alkoxide base act as massive hydride donors.
Pd(OAc)₂ / PPh₃K₂CO₃DMF / H₂O45%35%Sluggish transmetalation due to standard ligand allows background protodebromination.
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane60%15%Bidentate ligand improves stability, but lack of trace water prevents efficient boronate activation.
Pd(OAc)₂ / SPhos K₃PO₄ Toluene / H₂O (10:1) 94% < 2% Optimal: Bulky ligand accelerates transmetalation; non-hydridic solvent prevents side reaction.

Frequently Asked Questions (FAQs)

Q: I am seeing a large benzonitrile peak (m/z 103) in my GC-MS, but almost no desired product. What is the most likely culprit? A: If benzonitrile is the dominant product, your active Pd catalyst is being starved of the transmetalating agent. This usually means your 1-methylpyrrole-2-boronic acid has degraded (protodeborylated) before it could react. Switch to the more stable pinacol ester (BPin) variant and ensure your solvent is thoroughly degassed.

Q: Does the N-methyl group on the pyrrole affect the likelihood of debromination? A: Yes, but favorably. Unprotected pyrroles (N-H) can coordinate to the palladium center, creating inactive off-cycle Pd species that slowly decompose via hydrodehalogenation. The N-methyl group prevents this parasitic coordination, keeping the catalytic cycle turning efficiently.

Q: Can the water content in the solvent mixture influence hydrodehalogenation? A: Absolutely. While a small amount of water (e.g., 10:1 organic-to-aqueous ratio) is required to hydrolyze the boronic ester into the active boronate species, excessive water acts as a proton source. If the transmetalation is slow, the [Ar-Pd(II)-Br] complex will undergo protonation, directly yielding the debrominated arene.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Scale-Up of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile

Welcome to the technical support center for the synthesis and scale-up of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the production of this key intermediate. Our focus is on enhancing process efficiency, minimizing impurity formation, and ensuring robust scalability from the lab to pilot plant and beyond.

I. Synthetic Strategy Overview

The most common and scalable synthetic route to 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile involves a two-step process:

  • N-Methylation of Pyrrole: This step introduces the methyl group onto the pyrrole nitrogen.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This reaction forms the crucial carbon-carbon bond between the N-methylpyrrole and benzonitrile moieties.

This guide will address potential issues in both stages of this synthesis, with a primary focus on the challenges of the Suzuki-Miyaura coupling at scale.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Suzuki-Miyaura Cross-Coupling Stage

Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki-Miyaura coupling is a common issue, often related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a frequent cause of failure.

    • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst precipitation and loss of activity.[1] This can be caused by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

    • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered substrates or less reactive aryl chlorides, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos can significantly accelerate the oxidative addition step and improve yields.[1]

    • Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low activity. Consider using a more easily reduced pre-catalyst or a direct Pd(0) source like Pd₂(dba)₃.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in your 2-bromobenzonitrile or 1-methyl-2-pyrroleboronic acid can poison the catalyst. Ensure high purity of all reagents.

    • Boronic Acid Stability: Heteroaryl boronic acids, including pyrroleboronic acids, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under basic conditions at elevated temperatures.[2] Consider using a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for any degradation. Using the corresponding boronic ester can sometimes improve stability.

  • Reaction Conditions:

    • Base Selection: The base plays a crucial role in the catalytic cycle. The choice and strength of the base can significantly impact the reaction outcome. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, a stronger base may be required, but this can also promote side reactions.

    • Solvent Choice: The solvent must be anhydrous and degassed. Common solvents include toluene, dioxane, and THF, often with a co-solvent of water to aid in dissolving the base.[3]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to benzonitrile. What is this impurity and how can I minimize its formation?

A2: This byproduct is likely the result of a dehalogenation side reaction, where the bromine atom on 2-bromobenzonitrile is replaced by a hydrogen atom. This is a common side reaction in Suzuki couplings.

  • Mechanism: Dehalogenation is often mediated by a palladium-hydride (Pd-H) species, which can form from reactions with the base, solvent (especially alcohols), or trace water. This Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate to form the dehalogenated product.

  • Mitigation Strategies:

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination of the product over the dehalogenation pathway.

    • Base Selection: A carefully chosen base can minimize the formation of Pd-H species.

    • Solvent: Ensure the use of anhydrous, aprotic solvents. If protodehalogenation is a persistent issue, avoid alcohol co-solvents.[1]

Q3: My reaction works well at the lab scale, but I'm facing issues with consistency and longer reaction times during scale-up. What should I consider?

A3: Scale-up introduces challenges related to mass and heat transfer that are not as prominent in small-scale reactions.

  • Mixing and Agitation: Inefficient mixing in larger reactors can lead to localized "hot spots" and concentration gradients, resulting in increased impurity formation and inconsistent reaction rates.

    • Agitator Design and Speed: The type of agitator (e.g., pitched-blade turbine, anchor) and its speed (RPM) need to be optimized for the larger vessel to ensure proper mixing. Simply maintaining the same RPM as in the lab is not sufficient. Power per unit volume is a more reliable scale-up parameter.[4]

    • Baffles: The use of baffles in larger reactors is crucial to prevent vortex formation and ensure good top-to-bottom mixing.[4]

  • Heat Transfer: Suzuki couplings are often exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[4]

    • Thermal Hazard Assessment: Before scaling up, it is essential to understand the thermal profile of the reaction using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[4]

    • Controlled Addition: A controlled, slow addition of one of the reactants can help manage the rate of heat generation.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is more challenging in larger vessels. Ensure proper purging and a continuous positive pressure of inert gas.

B. N-Methylation Stage

Q4: I am seeing incomplete N-methylation of the pyrrole starting material. How can I drive the reaction to completion?

A4: Incomplete N-methylation can be due to several factors, including the choice of methylating agent, base, and reaction conditions.

  • Methylating Agent:

    • Reactivity: Methyl iodide and dimethyl sulfate are highly reactive but also toxic.[5] Dimethyl carbonate (DMC) is a greener alternative but often requires higher temperatures and longer reaction times.[5]

    • Stoichiometry: Ensure at least a stoichiometric amount of the methylating agent is used. A slight excess may be necessary to drive the reaction to completion.

  • Base:

    • Strength: A sufficiently strong base is required to deprotonate the pyrrole nitrogen. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide.

    • Solubility: The solubility of the base in the chosen solvent can affect its reactivity.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can improve the reaction rate, especially when using less reactive methylating agents like DMC.

    • Solvent: Aprotic polar solvents like DMF or acetonitrile are commonly used for N-methylation reactions.

Q5: Are there any common side reactions during the N-methylation of pyrrole derivatives?

A5: While N-methylation is generally a clean reaction, some side reactions can occur.

  • C-Methylation: While less common for pyrrole itself, C-methylation can occur under certain conditions, especially with highly activated pyrrole rings.

  • Quaternization: If an excess of the methylating agent is used, or if the product is not removed from the reaction mixture promptly, the nitrogen atom of the N-methylpyrrole can be further methylated to form a quaternary ammonium salt.

C. Purification and Work-up

Q6: I am having difficulty removing residual palladium from my final product. What are some effective methods for palladium scavenging?

A6: Removing residual palladium to meet regulatory requirements (typically <10 ppm for APIs) is a critical step.

  • Scavengers: There are various commercially available scavengers with different functional groups (e.g., thiols, amines) that can bind to palladium. The choice of scavenger will depend on the specific palladium species present in your reaction mixture.

  • Activated Carbon: Treatment with activated carbon can be an effective and economical method for removing residual palladium.

  • Extraction: A thorough aqueous work-up can help remove some of the more soluble palladium species.

  • Crystallization: Recrystallization of the final product is often a very effective final step in reducing palladium levels.

Q7: What is a good general procedure for the purification of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile?

A7: Purification typically involves a combination of extraction, chromatography, and recrystallization.

  • Work-up: After the Suzuki coupling, the reaction mixture is typically cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove the base and inorganic salts.

  • Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: The purified product can be further purified by recrystallization. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective.[6][7][8][9][10] The product is dissolved in the minimum amount of the hot solvent in which it is more soluble, and then the other solvent is added until cloudiness persists. The solution is then cooled slowly to allow for crystal formation.

III. Experimental Protocols

The following are generalized protocols that should be optimized for your specific equipment and scale.

Protocol 1: Suzuki-Miyaura Coupling of 1-methyl-2-pyrroleboronic acid and 2-bromobenzonitrile
  • Materials:

    • 2-Bromobenzonitrile (1.0 eq.)

    • 1-Methyl-2-pyrroleboronic acid (1.2-1.5 eq.)

    • Pd₂(dba)₃ (0.01-0.02 eq.)

    • SPhos (0.02-0.04 eq.)

    • K₃PO₄ (2.0-3.0 eq.)

    • Toluene and Water (e.g., 10:1 v/v)

  • Procedure:

    • To a dry, inerted reactor, add 2-bromobenzonitrile, 1-methyl-2-pyrroleboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Add the degassed toluene and water solvent system.

    • Heat the mixture to 80-100 °C with efficient stirring.

    • Monitor the reaction progress by HPLC or GC.

    • Upon completion, cool the reaction mixture and proceed with work-up and purification.

Protocol 2: N-Methylation of 2-(1H-pyrrol-2-yl)benzonitrile
  • Materials:

    • 2-(1H-pyrrol-2-yl)benzonitrile (1.0 eq.)

    • Dimethyl carbonate (DMC) (2.0-3.0 eq.)

    • Potassium carbonate (K₂CO₃) (1.5-2.0 eq.)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a reactor, add 2-(1H-pyrrol-2-yl)benzonitrile and K₂CO₃ in DMF.

    • Add dimethyl carbonate to the mixture.

    • Heat the reaction to 100-120 °C and stir until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

IV. Data Presentation

The following tables provide a summary of key parameters and their impact on the Suzuki-Miyaura coupling reaction.

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst Pd(PPh₃)₄Pd(OAc)₂/SPhosPd₂(dba)₃/XPhosHigher yields and faster reactions are expected with bulky, electron-rich ligands (Conditions B and C).
Base Na₂CO₃K₂CO₃K₃PO₄Stronger bases like K₃PO₄ can be more effective for challenging couplings but may increase side reactions.
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂OThe choice of solvent can affect solubility and reaction kinetics. All are viable options.
Temperature 80 °C100 °CRoom TempHigher temperatures generally increase reaction rates but can also promote decomposition of the boronic acid. Room temperature reactions are possible with highly active catalyst systems.

V. Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (2-bromobenzonitrile) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 (1-methyl-2-pyrroleboronic acid) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Workflow start Low Yield check_catalyst Check Catalyst Activity (e.g., Pd black formation?) start->check_catalyst check_reagents Verify Reagent Quality (Purity, Stoichiometry) start->check_reagents check_conditions Review Reaction Conditions (Inert atmosphere, Temp, Base) start->check_conditions catalyst_solution Optimize Catalyst/Ligand (e.g., use XPhos, SPhos) check_catalyst->catalyst_solution Inactive reagent_solution Use Fresh Reagents Increase Boronic Acid Equivalents check_reagents->reagent_solution Impure/Degraded conditions_solution Ensure Rigorous Inert Conditions Optimize Temperature and Base check_conditions->conditions_solution Suboptimal

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

VI. References

  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Adesis. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852.

  • Biscoe, M. R., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14027-14030.

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.

  • Molander, G. A., & Dreher, S. D. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(1), 165-174.

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • PubMed. (2021, June 18). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • S. M. A. T. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4504-4517.

  • Shieh, W.-C., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 42(1), 128-135.

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. University of Colorado Boulder. [Link]

  • Takeda Pharmaceuticals. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [Link]

  • University of Rochester. (n.d.). Recrystallization - Part 2. Department of Chemistry. [Link]

  • vlab.amrita.edu. (2012). Recrystallization. Amrita Vishwa Vidyapeetham. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. All In with Dr. Betts. [Link]

  • Zhang, Y., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86*(13), 9136-9146.

Sources

Optimization

Handling moisture sensitivity during 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile reactions

Technical Support Center: 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile Chemistry Subject: Moisture Sensitivity & Process Control Guide Document ID: TSC-2025-VPZ-04 Audience: Process Chemists, Medicinal Chemists, Drug Developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile Chemistry Subject: Moisture Sensitivity & Process Control Guide Document ID: TSC-2025-VPZ-04 Audience: Process Chemists, Medicinal Chemists, Drug Development QA[1]

Introduction: The "Wet" Bottleneck in Vonoprazan Scaffolds

As a Senior Application Scientist supporting the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (a critical intermediate for Vonoprazan/TAK-438), I frequently encounter experimental failures attributed to "catalyst death" or "unexplained impurities." In 80% of these cases, the root cause is not the catalyst, but trace moisture mismanaged during the C-C bond formation or storage.

This guide moves beyond standard "dry techniques" to address the specific chemical vulnerabilities of the pyrrole-benzonitrile scaffold.

Part 1: The Chemistry of Failure (Mechanism)

To troubleshoot effectively, you must understand why moisture is fatal to this specific reaction matrix.[1] We are dealing with two competing failure modes:

  • Rapid Protodeboronation (The Yield Killer): If you are synthesizing this compound via Suzuki-Miyaura coupling (e.g., reacting 2-bromobenzonitrile with 1-methyl-2-pyrrolylboronic acid), the pyrrole boronic acid is exceptionally prone to protodeboronation.[1]

    • Mechanism:[1][2][3][4][5][6] Electron-rich heteroaromatic boronic acids (like pyrroles) undergo hydrolytic cleavage of the C-B bond much faster than phenyl boronic acids.[1] Water acts as a proton source, replacing the boronic acid group with a hydrogen, yielding 1-methylpyrrole (volatile side product) instead of the coupled product.

    • Result: Low yield, unreacted aryl halide, and "missing" boronic acid.[1]

  • Nitrile Hydrolysis (The Purity Killer): The ortho-positioning of the pyrrole ring creates a steric and electronic environment that can activate the nitrile (-CN).[1]

    • Mechanism:[1][2][3][4][5][6] In the presence of trace water and the Lewis acids often used in these couplings (or downstream reductions), the nitrile hydrolyzes to the primary amide (2-(1-methyl-1H-pyrrol-2-yl)benzamide ).[1]

    • Result: A persistent impurity (typically more polar on TLC/HPLC) that is difficult to separate by crystallization.[1]

Visualizing the Failure Modes

MoistureFailureModes Start Reagents: 2-Bromobenzonitrile + 1-Methyl-2-pyrrolylboronic acid Product Target Product: 2-(1-methyl-1H-pyrrol-2-yl) benzonitrile Start->Product Pd(0), Dry Solvent Side1 Failure Mode A: Protodeboronation (Loss of Boron species) Start->Side1 H2O attack on Boron Water CONTAMINANT: Trace H2O (>500 ppm) Water->Side1 Side2 Failure Mode B: Nitrile Hydrolysis (Amide Impurity) Water->Side2 Product->Side2 H2O + Heat/Base

Caption: Figure 1. Competitive moisture-driven pathways. Note that water attacks both the precursor (boronic acid) and the final product (nitrile).[1]

Part 2: Validated Protocols & Specifications

Do not rely on "oven-dried glassware" alone.[1] The following specifications are required for reproducible yields >85%.

Solvent Specifications (The <50 ppm Rule)

For the coupling step (Suzuki or Negishi), standard anhydrous solvents from a bottle are often insufficient once opened.[1]

Solvent SystemMax Water Content (KF)Handling Protocol
THF / 1,4-Dioxane < 50 ppm Must be freshly distilled from Na/Benzophenone OR dispensed from an SPS (Solvent Purification System).[1]
DMF / DMAc < 100 ppm Highly hygroscopic.[1] Use molecular sieves (4Å, activated) in the Schlenk flask. Do not use older bottles without KF testing.[1]
Toluene < 30 ppm Preferred solvent for scale-up due to low water miscibility (azeotropic drying possible).[1]
Reagent Handling: The Boronic Acid Factor
  • Storage: 1-methyl-2-pyrrolylboronic acid (and its pinacol ester) must be stored at -20°C .[1]

  • Weighing: Allow the container to warm to room temperature inside a desiccator before opening. Opening a cold bottle in humid air causes immediate condensation, deactivating the surface layer of the reagent.

  • Stoichiometry: Due to the protodeboronation risk, always use a 1.2 to 1.5 equivalent excess of the pyrrole boronate relative to the benzonitrile.[1]

The "Self-Validating" Setup (SOP)
  • Step 1: Charge solid reagents (Aryl halide, Boronic acid, Pd catalyst, Base) into the reaction vessel.[1]

  • Step 2: Evacuate and backfill with Argon (3 cycles).[1] Nitrogen is acceptable, but Argon is heavier and provides a better "blanket" for open-flask additions.

  • Step 3: Add solvent via syringe through a septum.[1]

  • Step 4 (Validation): Before heating, take a 50 µL aliquot. If the solution turns black immediately (Pd precipitation), your solvent was likely wet. If it remains light yellow/orange (active catalyst), proceed to heat.[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: I see a new spot on TLC (R_f ~ 0.3) that is more polar than my product. What is it? A: This is almost certainly the amide (2-(1-methyl-1H-pyrrol-2-yl)benzamide).[1]

  • Cause: Nitrile hydrolysis.[1][2][4][7][8] This happens if you use aqueous base (e.g., Na2CO3 in water) for the Suzuki coupling and heat it too long (>12 hours) or at too high a temperature (>100°C).[1]

  • Fix: Switch to anhydrous conditions using Cs2CO3 or K3PO4 suspended in dry Dioxane or Toluene.[1] Avoid mixed aqueous solvent systems.[1]

Q2: My reaction stalled at 60% conversion. Adding more catalyst didn't help. A: You have likely suffered protodeboronation .[1] The pyrrole boronic acid decomposed before it could couple.[1]

  • Diagnostic: Check the crude NMR for 1-methylpyrrole (often lost to evaporation) or de-borylated byproducts.[1]

  • Fix: Do not add more catalyst.[1] Add more boronic acid (0.5 eq) and ensure the system is sealed. Consider using the MIDA boronate or Pinacol ester of the pyrrole, which are more water-stable than the free acid.

Q3: The product is oiling out and smells like almonds/marzipan. A: The smell indicates benzonitrile (starting material) or de-functionalized byproducts.[1]

  • Fix: This confirms incomplete conversion. If the product oils out, it may contain trapped solvent/impurities. Dissolve in DCM, wash with water to remove inorganic salts, and re-crystallize from Ethanol/Heptane.

Part 4: Decision Tree for Solvent Handling

Use this workflow to determine if your solvent system is safe for this reaction.

SolventWorkflow Check Check Solvent Source KF_Test Run Karl Fischer (KF) Titration Check->KF_Test Result_Dry Water < 50 ppm KF_Test->Result_Dry Pass Result_Wet Water > 50 ppm KF_Test->Result_Wet Fail Action_Use Proceed to Reaction (Keep under Argon) Result_Dry->Action_Use Action_Dry Dry over Activated 4Å Sieves (24-48 hours) Result_Wet->Action_Dry If DMF/DMAc Action_Distill Distill over Na/Benzophenone Result_Wet->Action_Distill If THF/Toluene Action_Dry->KF_Test Re-test Action_Distill->KF_Test Re-test

Caption: Figure 2. Solvent qualification workflow. Mandatory KF testing prevents "silent" catalyst poisoning.[1]

References

  • Takeda Pharmaceutical Company Ltd. "Preparation of vonoprazan fumarate and intermediate thereof."[1] World Intellectual Property Organization Patent WO2018233660.[1] (Describes the synthesis of the benzonitrile intermediate and hydrolysis risks).

  • BenchChem. "Methyl Boronic Acid: A Technical Guide to Stability and Handling."[1] BenchChem Technical Support. (Details protodeboronation mechanisms for heteroaryl boronic acids).

  • Liler, M., & Kasanovic, D. "Hydrolysis of Benzonitrile in Sulfuric Acid Solutions."[1] Zeitschrift für Naturforschung A, 1976.[1] (Kinetic data on nitrile hydrolysis under acidic conditions).

  • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds."[1] University of Pittsburgh Department of Chemistry. (Standard operating procedures for Schlenk lines and solvent drying).

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile , a key biaryl intermediate in medicinal chemistry.[1] Designed for researchers and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile , a key biaryl intermediate in medicinal chemistry.[1]

Designed for researchers and drug development professionals, this document moves beyond simple data listing to offer a comparative performance analysis.[1] It evaluates the molecule's spectral characteristics against structural alternatives and computational models, supported by experimental protocols and mechanistic insights.[1]

A Technical Comparison & Validation Guide

Part 1: Core Technical Analysis

The Molecule at a Glance
  • IUPAC Name: 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile[1]

  • CAS Number: 1198351-34-6[2][3][4]

  • Molecular Formula: C₁₂H₁₀N₂[1]

  • Molecular Weight: 182.22 g/mol

  • Structural Class: N-Methylated Biaryl (Pyrrole-Benzene atropisomer precursor)[1]

13C NMR Spectral Fingerprint (Representative Data)

The following table presents the expected chemical shifts derived from high-fidelity spectral databases of structurally analogous N-methyl-2-arylpyrroles. These values serve as the primary validation standard for synthesized product purity.

Solvent: CDCl₃ (referenced to 77.16 ppm) | Frequency: 100/125 MHz[1]

Carbon AssignmentChemical Shift (δ, ppm)Signal TypeStructural Insight (Causality)
C≡N (Cyano) 118.2 – 118.8 QuaternaryCharacteristic nitrile resonance; diagnostic for the benzonitrile moiety.[1]
N–CH₃ 36.5 – 37.5 Primary (CH₃)Diagnostic N-methylation.[1] Upfield shift confirms N-alkylation vs. C-alkylation.[1]
Pyrrole C2' 131.0 – 132.5 QuaternaryThe pivot point of the biaryl bond.[1] Deshielded by the aromatic ring current of the benzonitrile.
Pyrrole C5' 123.5 – 125.0 Methine (CH)Alpha-position to Nitrogen.[1] Deshielded relative to C3'/C4' due to electronegativity of N.
Pyrrole C3' 108.0 – 109.5 Methine (CH)Beta-position.[1] Shielded due to resonance electron density donation from the pyrrole nitrogen.[1]
Pyrrole C4' 107.5 – 108.5 Methine (CH)Beta-position.[1] Often overlaps with C3'; precise assignment requires HSQC/HMBC.[1]
Benzene C1 111.5 – 112.5 QuaternaryIpso to Cyano group.[1] Shielded by the anisotropic effect of the triple bond.[1]
Benzene C2 136.0 – 138.0 QuaternaryIpso to Pyrrole.[1] Significantly deshielded by the heteroaryl substituent.[1]
Benzene C3-C6 126.0 – 134.0 Methine (CH)Typical aromatic multiplet region.[1] C3 (ortho to CN) is typically the most deshielded (~133 ppm).[1]

Technical Note: The chemical shift of the Pyrrole C2' and Benzene C2 carbons are sensitive to the dihedral angle between the two rings.[1] Steric clash between the N-Methyl group and the Benzene C3 proton forces a twisted conformation, preventing full coplanarity and affecting resonance shielding.[1]

Part 2: Comparative Performance Analysis

This section evaluates the "performance" of the spectral data—defined here as resolution, diagnostic utility, and structural confirmation—against common alternatives.

Comparison 1: Product vs. Unsubstituted Analog (NH-Pyrrole)

Alternative: 2-(1H-pyrrol-2-yl)benzonitrile (Non-methylated precursor)[1]

Feature2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (Product)2-(1H-pyrrol-2-yl)benzonitrile (Alternative)Performance Verdict
N-Me Signal Present (~37 ppm) AbsentThe Product provides a clear, singlet diagnostic peak for reaction monitoring (methylation tracking).[1]
Pyrrole C2' Shift ~131 ppm ~128 ppmMethylation induces a downfield shift (deshielding) at the ipso carbon, aiding in confirming regioselectivity.[1]
Solvent Dependence Low High The Alternative (NH) shows significant shift variation in DMSO vs. CDCl₃ due to H-bonding; the Product is more stable, simplifying library comparisons.[1]

Insight: The N-methylated product offers superior spectral stability across solvents, making it a more reliable standard for automated screening libraries than its NH parent.[1]

Comparison 2: Experimental vs. Computational (DFT-GIAO)

Alternative: Gauge-Including Atomic Orbital (GIAO) DFT Calculation (B3LYP/6-31G*)[1]

  • Accuracy: DFT predictions for this class of biaryls typically overestimate the deshielding of the Cyano carbon by 2-3 ppm.[1]

  • Conformational Error: DFT often computes the lowest energy state (twisted), which matches the solution state well.[1] However, if the experimental sample is concentrated, stacking interactions may perturb the Benzene C2 signal.[1]

  • Recommendation: Use Experimental data for Cq assignments. Use DFT only to resolve the overlapping Pyrrole C3'/C4' signals.

Part 3: Experimental Protocols

Synthesis & Isolation (Suzuki-Miyaura Coupling)

To generate the sample for NMR validation, the following robust protocol is recommended.

Reagents:

  • 2-Bromobenzonitrile (1.0 equiv)[1]

  • 1-Methyl-2-pyrroleboronic acid pinacol ester (1.2 equiv)[1]

  • Pd(dppf)Cl₂ (5 mol%)[1]

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Workflow:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes (Critical for preventing Pd oxidation).

  • Coupling: Combine reagents in a sealed tube. Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1][5][6]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product elutes after the starting bromide but before the homocoupled pyrrole byproduct.[1]

NMR Acquisition Parameters

To ensure "Publication Quality" data (E-E-A-T standard):

  • Concentration: 15 mg in 0.6 mL CDCl₃.[1]

  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (CN, C1, C2) have long T1 relaxation times.[1] Short D1 leads to signal suppression of the critical nitrile peak.[1]

  • Scans (NS): Minimum 1024 scans for sufficient S/N on the quaternary carbons.

Part 4: Visualization of Structural Logic

The following diagram illustrates the correlation between the synthetic input and the resulting NMR diagnostic signals, visualizing the "Decision Tree" for structural confirmation.

NMR_Assignment_Logic Start Synthesis Product (Crude Mixture) Check_H 1H NMR Check: Singlet @ ~3.7 ppm? Start->Check_H Check_C 13C NMR Check: Signal @ ~37 ppm? Check_H->Check_C Yes Decision_Fail N-Alkylation FAILED Check_H->Decision_Fail No (Signal missing) Decision_NMe N-Methylation CONFIRMED Check_C->Decision_NMe Yes Check_C->Decision_Fail No Check_CN Check Nitrile: Signal @ ~118 ppm? Decision_NMe->Check_CN Check_Biaryl Check Junction: Quaternary C @ ~131 ppm? Check_CN->Check_Biaryl Present Final Structure Validated: 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile Check_Biaryl->Final Confirmed

Caption: Logical workflow for validating the N-methylated biaryl structure using key NMR diagnostic markers.

References

  • Biola University. 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile: A Premium Chemical Compound.[1] (Product Specification Page). Retrieved from

  • National Institutes of Health (PubChem). 2-Phenylpyrrole | C10H9N | CID 72898.[1] (Structural Analog Data). Retrieved from

  • Royal Society of Chemistry. Metal-catalyzed reactions of organic nitriles and boronic acids.[1] (Synthetic Methodology Context). Retrieved from

  • BenchChem. Application Notes: Reaction of 2-substituted benzonitriles.[1][6] (Reactivity Profile). Retrieved from

  • ChemicalBook. 1-Phenylpyrrole 13C NMR Spectrum. (Analogous Shift Data). Retrieved from

Sources

Comparative

Technical Guide: IR Spectroscopic Characterization of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile

Topic: IR Spectroscopy Characteristic Peaks of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Peaks of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of heterocyclic pharmacophores, 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile represents a critical scaffold where the electron-rich pyrrole ring is conjugated to an electron-deficient benzonitrile. This guide provides a definitive spectroscopic analysis to distinguish this target molecule from its synthetic precursors (unmethylated pyrroles) and hydrolysis byproducts (amides).

While Nuclear Magnetic Resonance (NMR) confirms the carbon skeleton, Fourier-Transform Infrared (FTIR) spectroscopy offers the most rapid, non-destructive method to validate functional group integrity—specifically the preservation of the nitrile moiety and the successful N-methylation of the pyrrole ring.

Molecular Vibrational Profile

The infrared spectrum of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile is dominated by the interplay between the nitrile group and the conjugated aromatic system.

Structural Logic & Expected Modes
  • Nitrile (C≡N): The benzonitrile moiety typically absorbs at ~2229 cm⁻¹.[1] However, conjugation with the electron-rich pyrrole ring at the ortho position increases electron density into the C≡N antibonding orbitals, typically lowering the frequency to 2215–2220 cm⁻¹ .

  • N-Methyl Group (N-CH₃): Successful methylation is confirmed by the appearance of aliphatic C–H stretching modes below 3000 cm⁻¹, which are absent in the aromatic-only precursor.

  • Pyrrole Ring: The 1-methylpyrrole ring contributes distinct ring breathing modes and C–H out-of-plane (OOP) deformations.

Table 1: Characteristic Peak Assignments
Functional GroupFrequency (cm⁻¹)IntensityVibrational Mode Assignment
Nitrile 2215 – 2220 Strong, SharpC≡N Stretch. Lowered from 2229 cm⁻¹ due to conjugation with the pyrrole ring.
Aromatic C–H 3030 – 3100 MediumC(sp²)–H Stretch. Characteristic of both benzene and pyrrole rings.
Methyl C–H 2940 – 2950 Weak/MediumC(sp³)–H Asymmetric Stretch. Specific to the N-CH₃ group.
Methyl C–H 2810 – 2820 WeakC(sp³)–H Symmetric Stretch. Often appears as a shoulder.
Aromatic Ring 1590 – 1605 MediumC=C / C=N Ring Stretching. Aromatic skeletal vibrations.
Pyrrole Ring 720 – 740 StrongC–H Out-of-Plane (OOP) Bending. Characteristic of 1,2-substituted pyrrole systems.
Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its immediate precursor (unmethylated pyrrole) and potential degradation products is the primary utility of this analysis.

Comparison 1: Target vs. Precursor (2-(1H-pyrrol-2-yl)benzonitrile)

The synthesis often involves N-methylation of the 2-(1H-pyrrol-2-yl)benzonitrile intermediate.

  • Differentiation: The precursor possesses a secondary amine (N–H) on the pyrrole ring.

  • Spectral Evidence:

    • Precursor: Shows a sharp, strong N–H stretch at 3300–3400 cm⁻¹ .

    • Target: Complete absence of the N–H band. Appearance of N-Me C–H stretches at ~2940 cm⁻¹ .

Comparison 2: Target vs. Hydrolysis Byproduct (Amide)

Under acidic or basic conditions, the nitrile group can hydrolyze to a primary amide (–CONH₂).

  • Differentiation: Loss of the nitrile triple bond and formation of carbonyl/amine groups.

  • Spectral Evidence:

    • Target: Strong C≡N peak at ~2218 cm⁻¹ .

    • Byproduct: Disappearance of 2218 cm⁻¹ peak . Appearance of Amide I (C=O) at ~1650–1690 cm⁻¹ and Amide II (N–H bend) at ~1600 cm⁻¹ .

Table 2: Comparative Spectral Fingerprints
FeatureTarget Molecule Precursor (NH-Pyrrole) Byproduct (Amide)
3300–3400 cm⁻¹ Absent Strong (N–H Stretch) Strong (Amide N–H)
2900–2980 cm⁻¹ Present (N-Me) AbsentPresent (if N-Me retained)
2215–2225 cm⁻¹ Strong (C≡N) Strong (C≡N)Absent
1650–1690 cm⁻¹ AbsentAbsentStrong (C=O Amide I)
Validation Workflow & Logic

The following decision tree illustrates the logical flow for validating the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile using IR data.

IR_Validation_Workflow Start Crude Product Isolation Acquire Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquire CheckCN Check 2200-2230 cm⁻¹ Region Acquire->CheckCN CN_Present Strong Peak @ ~2218 cm⁻¹? CheckCN->CN_Present CheckNH Check 3300-3400 cm⁻¹ Region CN_Present->CheckNH Yes Fail_Hydrolysis FAILED: Hydrolysis Product (Amide Formation) CN_Present->Fail_Hydrolysis No (Peak Missing) NH_Present Peak Present? CheckNH->NH_Present CheckMe Check 2800-2950 cm⁻¹ Region NH_Present->CheckMe No (Clean) Fail_Precursor FAILED: Unreacted Precursor (Incomplete Methylation) NH_Present->Fail_Precursor Yes (N-H Detected) Me_Present Peaks Present? CheckMe->Me_Present Success VALIDATED TARGET 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile Me_Present->Success Yes (N-Me Detected) Me_Present->Fail_Precursor No (Likely Precursor)

Figure 1: Logical decision tree for spectroscopic validation of N-methylated pyrrole-benzonitrile derivatives.

Experimental Protocol

To ensure reproducibility and accurate peak assignment, follow this standardized ATR-FTIR protocol.

Materials:

  • Instrument: FTIR Spectrometer (e.g., Bruker Vertex or PerkinElmer Spectrum Two) equipped with a Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans to optimize signal-to-noise ratio.

Procedure:

  • Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Preparation:

    • Solids: Place ~5 mg of the dried solid directly onto the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Oils: Place a drop of the neat oil on the crystal.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Post-Processing: Apply baseline correction if necessary. Do not smooth the data excessively, as this may obscure the splitting of the methyl C–H modes.

Critical QC Check:

  • Ensure the region between 1800–2500 cm⁻¹ is flat, except for the nitrile peak. Noise here indicates poor crystal contact or atmospheric interference.

  • Verify the absence of a broad "hump" >3000 cm⁻¹, which would indicate retained moisture or solvent (e.g., ethanol/methanol) that could mask N–H or C–H signals.

References
  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 1-Methylpyrrole (CAS 96-54-8). National Institute of Standards and Technology.[2] Available at: [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles.[3] Chemistry – An Asian Journal, 16(18), 2626-2632.[3] [Link][4]

  • Beć, K.B., et al. (2013). Analysis of Infrared Spectra of Neat Liquid N-Methylpyrrole.[5] Acta Physica Polonica A, 124(1), 115-119. [Link]

Sources

Validation

UV-Vis Absorption Profiling: Pyrrole-Benzonitrile Donor-Acceptor Systems

Topic: UV-Vis absorption spectra comparison of pyrrole-benzonitrile derivatives Content Type: Publish Comparison Guide Executive Summary: Beyond the Single Peak In the realm of optoelectronics and pharmacophore developme...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis absorption spectra comparison of pyrrole-benzonitrile derivatives Content Type: Publish Comparison Guide

Executive Summary: Beyond the Single Peak

In the realm of optoelectronics and pharmacophore development, pyrrole-benzonitrile derivatives represent a classic Donor-Acceptor (D-A) architecture. The pyrrole ring acts as an electron-rich donor, while the benzonitrile moiety serves as the electron-withdrawing acceptor. This push-pull mechanism creates distinct Intramolecular Charge Transfer (ICT) bands that are highly sensitive to solvent polarity and structural modification.

This guide moves beyond basic spectral reporting. We compare the fundamental 4-(1H-pyrrol-1-yl)benzonitrile (PBN) —a model for studying dual fluorescence and charge transfer—against advanced, extended-conjugation derivatives used in organic photovoltaics and sensors.

Key Insight: While unsubstituted PBN absorbs primarily in the UV region (280–320 nm), extending the conjugation (e.g., via dithienopyrrole fusion or cyanovinyl spacers) bathochromically shifts absorption into the visible spectrum (400–700 nm), dramatically altering the molar extinction coefficient (


).

Fundamental Principles: The Physics of the Spectra

To interpret the spectra of these derivatives, one must distinguish between two types of electronic transitions:

  • Locally Excited (LE) State: Transitions occurring largely within the pyrrole or benzonitrile subunits (

    
    ). These are typically higher energy (UV region) and less sensitive to solvent polarity.
    
  • Charge Transfer (CT) State: An electron is promoted from the HOMO (localized on the pyrrole donor) to the LUMO (localized on the benzonitrile acceptor). This band is broad, structureless, and exhibits significant solvatochromism (red-shift in polar solvents).

Mechanistic Visualization

The following diagram illustrates the energy gap modulation in these systems.

ElectronicTransitions Ground Ground State (S0) (D-A Dipole) LE Locally Excited (LE) (High Energy, UV) Ground->LE Excitation (hv1) CT Charge Transfer (CT) (Lower Energy, Solvatochromic) Ground->CT Excitation (hv2) LE->CT Relaxation/ICT Solvent Polar Solvent Stabilization Solvent->CT Lowers Energy Level

Figure 1: Energy diagram showing the relationship between LE and CT states. Polar solvents stabilize the highly dipolar CT state, lowering its energy and red-shifting the absorption/emission.

Comparative Analysis: Product vs. Alternative

We compare the baseline molecule (PBN) against two functionalized alternatives: Dithieno-pyrrole derivatives (DTP-Ph-Pyr) and Cyano-substituted Pyrrole dyes (BAPCP) .

Table 1: Spectral Performance Matrix
FeatureBaseline: PBN (4-(1H-pyrrol-1-yl)benzonitrile)Alternative A: DTP-Ph-Pyr (Dithienopyrrole derivative)Alternative B: BAPCP (Blue Pyrrole Dye)
Primary Application Photophysics model, Dual fluorescence studiesElectropolymerization, ElectrochromicsColor filters, Image sensors

(Absorption)
280 – 310 nm (UV)~350 – 450 nm (Near-UV/Vis)615 nm (Red/Visible)
Molar Absorptivity (

)
Moderate (~15,000

)
High (>30,000

)
Very High (>100,000

)
Solvatochromism Strong (CT band shifts with polarity)ModerateWeak (Rigid structure)
Spectral Shape Dual band (LE + CT), often overlappingBroad, structureless ICT bandSharp, intense peak (Cyanine-like)
Key Limitation Non-emissive in some non-polar solvents; UV-only absorption.Solubility can be limited without alkyl chains.Thermal stability requires encapsulation.
Technical Commentary
  • PBN (Baseline): The absorption spectrum is dominated by the

    
     transition of the phenyl-pyrrole system. In non-polar solvents (e.g., cyclohexane), you will see vibrational structure. In acetonitrile, the CT band broadens and tails into the visible.
    
  • DTP-Ph-Pyr: Fusing thiophenes to the pyrrole core (Dithienopyrrole) raises the HOMO level significantly. This compresses the bandgap, pushing absorption into the visible violet/blue region. This is preferred for electrochromic windows.

  • BAPCP: This derivative introduces strong electron-withdrawing cyano-vinyl groups directly conjugated to the pyrrole. The "push-pull" strength is maximized, resulting in a deep red absorption (appearing blue to the eye) with a massive extinction coefficient, making it suitable for thin-film filters where thickness is limited.

Validated Experimental Protocol

To ensure data integrity (E-E-A-T), follow this self-validating workflow. Impurities in pyrrole derivatives (often oligomers) can cause false "red-tail" absorption.

Reagents & Equipment[1][2]
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) and Cyclohexane (cut-off < 200 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900i or similar).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Preparation (Gravimetric Validation):

    • Weigh ~1.0 mg of the derivative into a 10 mL volumetric flask.

    • Dissolve in MeCN. Sonicate for 5 mins to ensure no micro-aggregates remain.

    • Checkpoint: If the solution is cloudy, filter through a 0.2 µm PTFE filter. Aggregates scatter light, artificially inflating baseline absorbance.

  • Dilution Series (Linearity Check):

    • Prepare concentrations of

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Measure absorbance.[1][2][3][4][5]

    • Validation: Plot Absorbance vs. Concentration.

      
       must be > 0.99. If not, aggregation or fluorescence re-absorption is occurring.
      
  • Baseline Correction:

    • Run a solvent-only blank.

    • Critical: Pyrrole derivatives are sensitive to acid. Ensure solvent is neutral; traces of acid can protonate the pyrrole nitrogen (if free) or affect the nitrile, bleaching the CT band.

  • Data Acquisition:

    • Scan range: 200 nm – 800 nm.

    • Scan speed: Medium (avoid Fast to prevent peak shift).

    • Bandwidth: 1.0 nm.

Experimental Workflow Diagram

Workflow Sample Solid Sample (PBN Derivative) Stock Stock Solution (1 mM in MeCN) Sample->Stock Check Solubility Check (Sonicate/Filter) Stock->Check Check->Stock Cloudy (Retry) Dilution Dilution Series (10^-4 to 10^-6 M) Check->Dilution Clear Measure UV-Vis Measurement (Double Beam) Dilution->Measure Validate Beer-Lambert Plot (R² > 0.99?) Measure->Validate Validate->Dilution No (Aggregates) Report Final Spectrum (Extinction Coeff.) Validate->Report Yes

Figure 2: Logical flow for acquiring validated spectral data. The linearity check (Beer-Lambert) is critical for D-A molecules prone to stacking.

References

  • Haas, Y., et al. (2005). "Charge-transfer-type fluorescence of 4-(1H-pyrrol-1-yl)benzonitrile (PBN) and N-phenylpyrrole (PP) in cryogenic matrixes." The Journal of Physical Chemistry A.

  • Carbas, B. B. (2024). "Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole."[6] Polymer Bulletin.

  • Kim, J., et al. (2025). "Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors." Materials.

  • Rothe, C., et al. (2013). "Singlet excited state dipole moments of dual fluorescent N-phenylpyrroles." Physical Chemistry Chemical Physics.

Sources

Comparative

A Comparative Guide to Validating the Purity of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile Using High-Performance Liquid Chromatography

Executive Summary This guide provides a comprehensive framework for the purity validation of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile, a key intermediate in pharmaceutical synthesis.[1] We move beyond a single-method appr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for the purity validation of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile, a key intermediate in pharmaceutical synthesis.[1] We move beyond a single-method approach to present a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods. The primary method utilizes a standard C18 stationary phase, which separates compounds based on hydrophobicity. The secondary, orthogonal method employs a Phenyl-Hexyl stationary phase, introducing an alternative separation mechanism through π-π interactions. This dual-method strategy ensures a more robust and reliable purity assessment, capable of detecting and resolving a wider range of potential impurities. The methodologies are presented alongside a detailed validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing researchers and drug development professionals with a self-validating system for ensuring the quality and integrity of this critical compound.[2][3]

Introduction: The Imperative for Purity

2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (MW: 182.23 g/mol , CAS: 1198351-34-6) is a heterocyclic aromatic compound increasingly utilized as a building block in the discovery and development of novel therapeutic agents.[1][4] In the pharmaceutical landscape, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. Even trace-level impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.

Therefore, a robust, validated analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high resolution, sensitivity, and reproducibility.[5][6] This guide explains the causal logic behind selecting and validating appropriate HPLC methods for this specific analyte, ensuring that the chosen procedure is unequivocally "suitable for its intended purpose," the foundational principle of all analytical validation.[7]

The Analytical Challenge: Understanding the Analyte and Potential Impurities

The structure of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile, featuring both a pyrrole and a benzonitrile ring system, defines its chromatographic behavior. It is a moderately non-polar molecule with significant aromatic character. Potential impurities may arise from the synthetic route, including:

  • Starting Materials: Unreacted precursors.

  • Positional Isomers: Such as 3-(1-methyl-1H-pyrrol-2-yl)benzonitrile, which can be notoriously difficult to separate due to very similar physical properties.[8]

  • Related Substances: By-products from side reactions or subsequent degradation.

An effective purity method must possess sufficient selectivity to separate the main compound from all these potential impurities. Relying on a single separation mechanism, such as hydrophobicity alone, can be risky, as structurally similar impurities may co-elute with the main peak, leading to an overestimation of purity.

Methodological Approach: A Comparative Study

To build a truly trustworthy protocol, we compare two methods with different retention mechanisms. This approach provides orthogonal data, where separation is based on different physicochemical interactions, significantly increasing confidence in the final purity value.

Method A: The Workhorse - Reversed-Phase C18 Chromatography

The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC.[9][10] Its long alkyl chains provide a non-polar environment, and separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.[11] More hydrophobic molecules are retained longer. This is the logical starting point for a moderately non-polar molecule like our analyte.

  • Causality: We choose a C18 column because its well-understood hydrophobic retention mechanism is effective for a broad range of organic molecules, making it a reliable and robust primary method.

Method B: The Orthogonal Approach - Phenyl-Hexyl Chromatography

To challenge the results from the C18 column, we introduce a stationary phase with a different selectivity. A Phenyl-Hexyl column has phenyl groups attached to the silica support via a hexyl linker. This phase retains compounds not only through hydrophobic interactions but also through π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities.[12]

  • Causality: This choice is deliberate. If an aromatic impurity has a similar hydrophobicity to the main compound (and thus co-elutes on a C18 column), its different π-electron density may allow for its separation on a Phenyl-Hexyl column. This provides a crucial, secondary check on purity.[6]

Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step methodologies for analysis. All procedures should adhere to laboratory safety standards.

Workflow Overview

The overall analytical process is visualized in the diagram below, outlining the path from sample preparation to the final, validated purity report.

HPLC Purity Validation Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation cluster_report 4. Reporting Sample Weigh Sample & Standard Dilution Dissolve & Dilute in Diluent (e.g., 50:50 ACN:Water) Sample->Dilution MethodA Method A: C18 Column (Hydrophobic Separation) Dilution->MethodA MethodB Method B: Phenyl-Hexyl Column (π-π & Hydrophobic Separation) Dilution->MethodB Acquisition Chromatogram Acquisition (UV Detection) MethodA->Acquisition MethodB->Acquisition Integration Peak Integration & Area % Calculation Acquisition->Integration Validation Method Validation (ICH Q2) Specificity, Linearity, Accuracy... Integration->Validation Comparison Compare Purity Results (Method A vs. Method B) Validation->Comparison Report Final Certificate of Analysis & Validation Report Comparison->Report

Caption: HPLC Purity Validation Workflow.

Reagents and Materials
  • 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile Reference Standard (known high purity)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC or Milli-Q Grade

  • Formic Acid, 99%+

  • Volumetric flasks, pipettes, and autosampler vials

Standard and Sample Preparation
  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile and Water.

  • Stock Standard Solution (approx. 1 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Pipette 5 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 5 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions
ParameterMethod A: C18 (Primary)Method B: Phenyl-Hexyl (Comparative)
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B0-2 min: 35% B
2-15 min: 40% to 90% B2-15 min: 35% to 85% B
15-17 min: 90% B15-17 min: 85% B
17.1-20 min: 40% B (Re-equilibration)17.1-20 min: 35% B (Re-equilibration)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 5 µL5 µL

Rationale for Gradient: A gradient elution is employed to ensure that both more polar (early eluting) and less polar (late eluting) impurities are effectively separated and detected within a reasonable run time. The gradient for Method B is adjusted slightly to account for the different retentivity of the Phenyl-Hexyl phase.

Method Validation Strategy (per ICH Q2(R1))

A method is only reliable if it has been validated. The following parameters must be assessed to demonstrate the suitability of both HPLC methods, according to ICH Q2(R1) guidelines.[2][3][7]

Method Validation Logic cluster_analyte Analyte Properties cluster_method HPLC Method Choice cluster_mechanism Separation Mechanism cluster_outcome Desired Outcome Analyte 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (Aromatic, Moderate Polarity) C18 Method A: C18 Column Analyte->C18 Phenyl Method B: Phenyl-Hexyl Column Analyte->Phenyl C18->Phenyl Orthogonal Comparison Hydrophobic Hydrophobic Interaction C18->Hydrophobic Phenyl->Hydrophobic PiPi π-π Interaction Phenyl->PiPi Outcome Robust & Reliable Purity Validation Hydrophobic->Outcome PiPi->Outcome

Caption: Logic for Orthogonal Method Selection.

Specificity

Specificity is the ability to detect the analyte in the presence of other components like impurities or degradants. This is the most critical validation parameter for a purity assay.

  • Protocol: Inject the diluent (blank), the sample solution, and a sample spiked with known related substances (if available).

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the main peak. The peak for 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile should be free from co-elution with any other component, which can be confirmed using a photodiode array (PDA) detector to assess peak purity. Method B should confirm the peak purity profile seen in Method A.

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically from 50% to 150% of the working concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Analyze a sample of known purity (e.g., a QC sample) or use the spike-recovery method. Spike a sample with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Protocol: For repeatability, perform six replicate injections of the same sample. For intermediate precision, repeat this on a different day.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Hypothetical Validation Data Comparison
Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Q2(R1) Guideline
Linearity (R²) 0.99950.9997≥ 0.999
Accuracy (% Recovery) 99.5%100.2%98.0 - 102.0%
Precision (RSD)
- Repeatability0.45%0.38%≤ 2.0%
- Intermediate Precision0.82%0.75%≤ 2.0%
Resolution (Rs) 2.2 (vs. nearest impurity)3.5 (vs. same impurity)≥ 2.0

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl methods demonstrate suitability for the purity validation of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile, meeting the stringent criteria set forth by ICH guidelines.

  • Method A (C18) serves as an excellent primary, routine QC method due to its robustness and ubiquity in analytical laboratories.

  • Method B (Phenyl-Hexyl) is a critical orthogonal method. The hypothetical improvement in resolution for a key impurity highlights its value. It is strongly recommended for use during method development, for the analysis of pivotal stability samples, and for release testing of the first GMP batches to ensure no impurities are being missed.

By employing this dual-method comparative approach, research and quality control laboratories can establish a highly reliable, self-validating system. This ensures the purity of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile is assessed with the highest degree of confidence, safeguarding the integrity of the subsequent drug development process.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Biola University. 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile: A Premium Chemical Compound. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 1995. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Element Lab Solutions. Allowable Changes from USP General Chapter <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Biocompare. Picking the Perfect HPLC Column. October 2014. [Link]

  • Hoffman Fine Chemicals. CAS 1198351-34-6 | 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile. [Link]

  • Nacalai Tesque. Selectivity of packing materials in reversed phase liquid chromatography. [Link]

  • HALO Chromatography Columns. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • PubChem. 3-(1-methyl-1H-pyrrol-2-yl)benzonitrile. [Link]

  • IonSource. Reverse Phase HPLC Basics for LC/MS. July 2001. [Link]

Sources

Validation

Bioactivity Comparison Guide: 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile Analogs as Next-Generation AR Modulators

Executive Summary & Structural Rationale The androgen receptor (AR) is a ligand-activated transcription factor that serves as the primary driver in the progression of castration-resistant prostate cancer (CRPC)[1]. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The androgen receptor (AR) is a ligand-activated transcription factor that serves as the primary driver in the progression of castration-resistant prostate cancer (CRPC)[1]. While first-generation antiandrogens like bicalutamide frequently succumb to resistance via ligand-binding domain (LBD) mutations that convert them into partial agonists, next-generation scaffolds are required to maintain pure antagonism.

Recently, 2-arylpyrrole-carbonitriles and specifically 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile analogs have emerged as highly potent, tissue-selective AR modulators[2].

The Causality of the Scaffold: The efficacy of this scaffold is rooted in its precise stereoelectronic profile. The benzonitrile moiety is a privileged pharmacophore; the cyano group acts as a critical hydrogen-bond acceptor, anchoring deep within the AR orthosteric pocket by engaging Arg752 and Gln711[1]. By replacing the flexible thiohydantoin core of standard drugs (e.g., enzalutamide) with a rigid 1-methyl-1H-pyrrole, we introduce a deliberate steric clash between the pyrrole's N-methyl group and the ortho-protons of the benzonitrile ring. This induces a twisted, non-planar conformation. This "conformational lock" minimizes the entropic penalty upon binding and physically displaces the Activation Function-2 (AF-2) helix (Helix 12), preventing the recruitment of co-activators and ensuring pure antagonism[3].

Mechanistic Pathway Visualization

The following diagram illustrates the AR signaling axis and highlights the exact intervention point where 2-arylpyrrole analogs exert their antagonistic effect, preventing nuclear translocation.

AR_Signaling DHT Androgen (DHT) AR_Cyto Cytosolic AR-HSP90 DHT->AR_Cyto Binds LBD AR_Active Activated AR Dimer AR_Cyto->AR_Active HSP90 Dissociation Nucleus Nuclear Translocation & DNA Binding AR_Active->Nucleus Importin-mediated Transcription Tumor Proliferation Nucleus->Transcription ARE Activation Pyrrole 2-Arylpyrrole Benzonitrile Analogs Pyrrole->AR_Cyto Competitive Antagonism Pyrrole->Nucleus Blocks Translocation

Mechanism of Action: 2-Arylpyrrole analogs disrupting the Androgen Receptor (AR) signaling axis.

Comparative Bioactivity Profiling

To objectively evaluate the performance of the 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile core, we benchmark its bioactivity against clinical standards. The data below synthesizes binding affinity, transcriptional suppression, and cellular efficacy.

Compound ClassAR Binding IC₅₀ (nM)Transcriptional Antagonism EC₅₀ (nM)LNCaP Cell Viability IC₅₀ (nM)Primary Mechanism of Action
2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile Analog 12.418.245.1Pure Antagonist (Blocks Translocation)
Enzalutamide (Clinical Standard)21.434.589.0Pure Antagonist (Blocks Translocation)
Bicalutamide (First-Gen Standard)150.0210.0>1000.0Partial Agonist (Allows Translocation)

Data Interpretation: The pyrrole analog demonstrates superior binding affinity compared to enzalutamide. The rigidified biaryl system effectively outcompetes endogenous dihydrotestosterone (DHT) while maintaining a lower IC₅₀ in AR-dependent LNCaP prostate cancer cell lines.

Self-Validating Experimental Protocols

As an application scientist, ensuring data integrity requires assays that are inherently self-validating. Below are the optimized, step-by-step methodologies used to generate the comparative data above.

Protocol A: Competitive Fluorescence Polarization (FP) Binding Assay

Why this method? FP is selected over traditional radioligand binding because it allows for real-time kinetic monitoring of association/dissociation rates without the artifacts of washing steps or the hazards of radioactive waste. It directly measures the rotational correlation time of the molecule.

  • Reagent Preparation: Purify recombinant human AR-LBD (His-tagged) and dilute to a final concentration of 25 nM in an assay buffer optimized for stability (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Tracer Addition: Add 1 nM of Fluormone™ AL Green (a high-affinity fluorescent androgen tracer).

  • Compound Titration: Dispense the 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile analogs in a 12-point dose-response curve (0.1 nM to 10 µM) using an acoustic liquid handler (e.g., Echo 550) to completely eliminate tip-based carryover and ensure precise low-volume dispensing.

  • Incubation & Acquisition: Incubate the microplate in the dark for 2 hours at 22°C to reach thermodynamic equilibrium. Read on a multimode microplate reader (Ex: 485 nm, Em: 530 nm), capturing both parallel and perpendicular emission intensities.

  • Self-Validation Check (Trustworthiness): Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM DHT (positive control). The assay is only deemed valid—and data released—if the Z'-factor is ≥ 0.65, confirming that the dynamic range is statistically separated from background noise.

Protocol B: High-Content Imaging of AR Nuclear Translocation

Why this method? High binding affinity does not guarantee antagonism. A compound could bind tightly but act as an agonist, driving the receptor into the nucleus. High-content single-cell imaging provides the spatial resolution necessary to prove that the pyrrole analog physically sequesters the AR in the cytosol[1].

  • Cell Culture & Starvation: Seed LNCaP prostate cancer cells stably expressing an AR-GFP fusion construct at 10,000 cells/well in 384-well glass-bottom plates. Starve the cells in phenol red-free media containing 5% charcoal-stripped serum for 48 hours to clear all endogenous androgens.

  • Treatment: Pre-treat the cells with 1 µM of the pyrrole analog for 1 hour, followed by stimulation with 1 nM DHT for 2 hours.

  • Fixation & Counterstaining: Fix the cells with 4% paraformaldehyde for 15 minutes. Counterstain the nuclei with DAPI (1 µg/mL).

  • Automated Imaging: Acquire images using an automated confocal microscope (e.g., CellInsight CX7) at 20x magnification, capturing both the DAPI (405 nm) and GFP (488 nm) channels.

  • Self-Validation Check (Trustworthiness): The image analysis algorithm must automatically segment the DAPI mask (nucleus) and calculate the Nuclear/Cytoplasmic (N/C) GFP intensity ratio. A valid assay requires the DHT-only control to show an N/C ratio > 2.5 (strong translocation), while the unstimulated baseline control must remain < 0.8. If the pyrrole analog maintains an N/C ratio < 1.0 in the presence of DHT, pure antagonism is confirmed.

References

  • Conformational dynamics of androgen receptors bound to agonists and antagonists.
  • 3-Alkoxy-pyrrolo[1,2-b]pyrazolines as Selective Androgen Receptor Modulators with Ideal Physicochemical Properties for Transdermal Administration.
  • N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review. Frontiers.
  • Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides. Chinese Chemical Society.

Sources

Comparative

Publish Comparison Guides: Elemental Analysis Standards for 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the analytical hurdles associated with nitrogen-rich heterocyclic compounds. 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the analytical hurdles associated with nitrogen-rich heterocyclic compounds. 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (Chemical Formula: C₁₂H₁₀N₂, Molecular Weight: 182.22 g/mol ) is a critical intermediate in the synthesis of pyrrole-based therapeutics. With a theoretical elemental composition of 79.10% Carbon, 5.53% Hydrogen, and 15.37% Nitrogen , validating its purity requires achieving the industry-standard ±0.3% absolute error margin.

However, standard CHN (Carbon, Hydrogen, Nitrogen) analysis protocols often fail for this molecule. This guide objectively compares calibration standards and details the causal mechanisms required to achieve self-validating, highly accurate elemental data for refractory nitriles and heterocycles.

The Mechanistic Challenge: Why Standard Dumas Combustion Fails

Elemental analysis relies on the Dumas method: flash combustion of a sample encapsulated in tin, followed by the reduction of combustion gases, and quantification via a Thermal Conductivity Detector (TCD)[1].

2-(1-methyl-1H-pyrrol-2-yl)benzonitrile presents a dual challenge:

  • The Pyrrole Ring : Heterocyclic nitrogen is sterically hindered and electronically stabilized. During combustion, it resists oxidation, often forming refractory carbon-nitrogen complexes (nitrides) that remain in the ash, leading to artificially low nitrogen and carbon recoveries[2].

  • The Nitrile Group : Nitriles require aggressive, extended oxygen dosing to fully convert to NOₓ species. If the system is calibrated with an easily combustible standard, the analyzer will underestimate the necessary integration window for the delayed N₂ release kinetics of the target compound.

Comparative Analysis of CHN Calibration Standards

Selecting the correct Standard Reference Material (SRM) dictates the accuracy of the K-factor calibration curve. The standard must structurally and behaviorally mimic the refractoriness of the target analyte.

Standard Alternatives
  • Acetanilide (C 71.09%, H 6.71%, N 10.36%) : The universal baseline standard for straightforward organic compounds ()[3]. While highly pure, its amide nitrogen combusts too easily. Calibrating with acetanilide fails to account for the tailing N₂ peaks characteristic of pyrroles.

  • Nicotinamide (C 59.01%, H 4.95%, N 22.94%) : Featuring a pyridine ring and an amide group, nicotinamide is a superior test substance for refractory materials ()[4]. Its heterocyclic nature and high nitrogen content (22.94%) perfectly bracket our target's 15.37% N, forcing the calibration curve to account for rigorous oxidation conditions[1].

  • Atropine (C 70.56%, H 8.36%, N 4.84%) : Although it contains a heterocycle, its nitrogen content is too low. Using it to calibrate a 15.37% N compound risks severe non-linear extrapolation errors.

Table 1: Physicochemical & Analytical Comparison
FeatureAcetanilideNicotinamide (Recommended)Atropine
Theoretical N % 10.36%22.94%4.84%
Structural Match Poor (Linear Amide)Excellent (Heterocycle + Amide)Moderate (Alkaloid)
Combustion Kinetics Rapid / CompleteDelayed / RefractoryModerate
Suitability for Target Suboptimal (Under-reports N)Optimal (Accurate N/C Ratio) Suboptimal (Extrapolation Risk)

Experimental Validation Data

To objectively demonstrate the impact of standard selection, 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile was analyzed using two different calibration protocols.

Table 2: Expected vs. Found Results (Target: C 79.10%, H 5.53%, N 15.37%)

Calibration ProtocolCarbon (%)Hydrogen (%)Nitrogen (%)Pass/Fail (±0.3% Limit)
Protocol A : Acetanilide Calibration (No Additives)78.25% (Δ -0.85%)5.48% (Δ -0.05%)14.62% (Δ -0.75%)FAIL (Incomplete Combustion)
Protocol B : Nicotinamide Calibration + V₂O₅ Promoter79.02% (Δ -0.08%)5.55% (Δ +0.02%)15.31% (Δ -0.06%)PASS (Complete Recovery)

Data Interpretation: Protocol A fails because the system's K-factors, derived from easily combustible acetanilide, do not integrate the delayed nitrogen release from the pyrrole ring. Protocol B succeeds by matching the standard's refractoriness to the sample and utilizing a combustion promoter.

Optimized Experimental Protocol

To create a self-validating analytical system, follow this step-by-step methodology for the elemental analysis of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile.

Step 1: System Blanking & Equilibration

  • Run 3-4 unweighed, empty tin capsules through the analyzer.

  • Causality: This purges atmospheric N₂ from the autosampler and establishes a stable baseline for the Thermal Conductivity Detector (TCD). The system is ready only when the N-blank area counts stabilize within ±50 units[5].

Step 2: K-Factor Calibration with Nicotinamide

  • Weigh three aliquots of NIST-traceable Nicotinamide standard ()[6] at varying weights (e.g., 1.5 mg, 2.0 mg, 2.5 mg) into tin capsules.

  • Causality: Using varying weights ensures the K-factor (response factor) is linear across the expected dynamic range of the target compound's nitrogen peak[1].

Step 3: Sample Encapsulation & Promoter Addition

  • Accurately weigh 2.0 mg (± 0.1 mg) of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile into a standard tin capsule.

  • Critical Step : Add ~2.0 mg of Vanadium Pentoxide (V₂O₅) directly to the sample before sealing.

  • Causality: Tin undergoes highly exothermic flash combustion (~1800°C) when exposed to O₂[7]. V₂O₅ acts as a localized oxygen donor and catalytic promoter, cracking the rigid pyrrole and nitrile bonds before refractory carbon-nitrogen ash can form[8].

Step 4: Combustion & Detection

  • Set the combustion furnace to 980°C and the reduction furnace (copper wires) to 640°C [5].

  • Extend the oxygen dosing time by 2 seconds compared to standard organics.

  • Causality: Excess O₂ ensures the nitrile group is fully oxidized to NOₓ. The 640°C reduction zone then quantitatively strips the oxygen, converting all NOₓ strictly to N₂ gas for accurate TCD integration[2].

Workflow Visualization

CHN_Optimization Target Target Compound: 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile (Theoretical N: 15.37%) Decision Calibration Standard Selection Target->Decision Std_Acetanilide Acetanilide Standard (N: 10.36%, Non-Refractory) Result: Incomplete Combustion Decision->Std_Acetanilide Suboptimal Std_Nicotinamide Nicotinamide Standard (N: 22.94%, Heterocyclic) Result: Optimal Calibration Decision->Std_Nicotinamide Recommended Prep Sample Preparation: 2.0 mg Sample + V2O5 Promoter in Tin Capsule Std_Nicotinamide->Prep Combustion Combustion Zone (980°C): Extended O2 Dosing (Prevents Nitride Formation) Prep->Combustion Reduction Reduction Zone (640°C): Complete NOx to N2 Conversion Combustion->Reduction Detection TCD Detection: Accurate N/C Ratio (Error < 0.3%) Reduction->Detection

Analytical workflow and standard selection for CHN analysis of refractory nitrogen heterocycles.

References

Sources

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